molecular formula C12H15BrFNO B7874642 1-[(2-Bromo-5-fluorophenyl)methyl]piperidin-3-ol

1-[(2-Bromo-5-fluorophenyl)methyl]piperidin-3-ol

Número de catálogo: B7874642
Peso molecular: 288.16 g/mol
Clave InChI: OXUNOQUKMNNYLV-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-[(2-Bromo-5-fluorophenyl)methyl]piperidin-3-ol is a halogen-substituted piperidine derivative offered as a building block for research and development. Compounds featuring piperidine scaffolds linked to halogenated aryl rings are of significant interest in medicinal chemistry due to their potential for diverse biological activity . The presence of both a bromine and a fluorine atom on the phenyl ring offers distinct advantages for chemical synthesis. These halogens can act as sites for further functionalization via metal-catalyzed cross-coupling reactions, allowing researchers to create a library of analogs for structure-activity relationship (SAR) studies . The piperidine ring is a prevalent pharmacophore in pharmaceuticals, and its substitution with a hydroxyl group at the 3-position can influence the molecule's polarity, solubility, and interactions with biological targets . While the specific biological profile of 1-[(2-Bromo-5-fluorophenyl)methyl]piperidin-3-ol requires further investigation, structurally related compounds have been explored for their antimicrobial and antifungal properties . Researchers value this compound as a versatile intermediate for designing and synthesizing novel molecules for various therapeutic areas. This product is intended for research purposes in laboratory settings only. It is not for diagnostic or therapeutic use in humans or animals. Researchers should handle this compound with appropriate safety precautions, including the use of personal protective equipment.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

1-[(2-bromo-5-fluorophenyl)methyl]piperidin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrFNO/c13-12-4-3-10(14)6-9(12)7-15-5-1-2-11(16)8-15/h3-4,6,11,16H,1-2,5,7-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXUNOQUKMNNYLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=C(C=CC(=C2)F)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Chemical structure and properties of 1-[(2-Bromo-5-fluorophenyl)methyl]piperidin-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the structural characteristics, synthetic pathways, and medicinal chemistry applications of 1-[(2-Bromo-5-fluorophenyl)methyl]piperidin-3-ol . This document is designed for research scientists and process chemists utilizing this compound as a scaffold in drug discovery.[1]

Structural Analysis, Synthetic Protocols, and Pharmacophore Utility

Executive Summary

1-[(2-Bromo-5-fluorophenyl)methyl]piperidin-3-ol is a functionalized heterocyclic building block characterized by a piperidine core, a secondary hydroxyl group, and a polyhalogenated benzyl substituent.[1] Its structural versatility stems from three distinct reactive handles: the basic tertiary amine (proton acceptor), the secondary alcohol (H-bond donor/acceptor, stereogenic center), and the aryl bromide (electrophile for cross-coupling). This compound serves as a critical intermediate in the synthesis of neuroactive agents, kinase inhibitors, and GPCR ligands.[1]

Part 1: Structural Characterization & Physiochemical Profile[1]

Chemical Identity[2]
  • IUPAC Name: 1-[(2-Bromo-5-fluorophenyl)methyl]piperidin-3-ol[1]

  • Common Name: 1-(2-Bromo-5-fluorobenzyl)-3-hydroxypiperidine[1]

  • Molecular Formula: C₁₃H₁₇BrFNO

  • Molecular Weight: 288.16 g/mol

  • Chirality: The C3 position on the piperidine ring is a stereocenter. The compound exists as two enantiomers (R and S) or a racemate. Unless specified as a chiral resolution, commercial supplies are typically racemic.[1]

Computed Physiochemical Properties

The following properties are derived from consensus computational models (ACD/Labs, ChemAxon) for the neutral species.

PropertyValueStructural Implication
LogP (Octanol/Water) ~2.4Moderate lipophilicity; suitable for CNS penetration optimization.[1]
Topological PSA 32.7 ŲLow polar surface area suggests good membrane permeability.
pKa (Basic Nitrogen) ~8.9Predominantly protonated at physiological pH (7.4).
H-Bond Donors 1The C3-hydroxyl group.[1]
H-Bond Acceptors 3Nitrogen, Oxygen, and Fluorine atoms.[1]
Rotatable Bonds 3The benzylic C-N bond allows conformational flexibility.
Structural Features & Reactivity
  • 2-Bromo Substituent: Located at the ortho position relative to the methylene bridge. This steric bulk restricts rotation and serves as a prime site for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).[1]

  • 5-Fluoro Substituent: Provides metabolic stability by blocking para-oxidation relative to the bromide (or meta to the bridge), modulating the electronic density of the aromatic ring.

  • Piperidin-3-ol Core: A saturated heterocycle that introduces 3D-character (sp³ carbons) to drug candidates, improving solubility compared to flat aromatic linkers.[1]

Part 2: Synthetic Methodologies

Two primary routes are established for the synthesis of this compound. Route A (Nucleophilic Substitution) is preferred for small-scale, rapid synthesis, while Route B (Reductive Amination) is favored for scale-up due to the avoidance of potent lachrymators (benzyl bromides).

Route A: Nucleophilic Substitution ( )

This pathway involves the alkylation of piperidin-3-ol with 2-bromo-5-fluorobenzyl bromide.[1]

  • Precursor 1: 2-Bromo-5-fluorobenzyl bromide (CAS: 112399-50-5)[1][2][3][4][5]

  • Precursor 2: Piperidin-3-ol (CAS: 6859-99-0)[1]

Protocol:

  • Dissolution: Dissolve piperidin-3-ol (1.0 equiv) in anhydrous Acetonitrile (MeCN) or DMF.

  • Base Addition: Add Potassium Carbonate (

    
    , 2.0 equiv) to scavenge HBr.[6]
    
  • Alkylation: Dropwise add 2-bromo-5-fluorobenzyl bromide (1.0 equiv) at 0°C to control exotherm.

  • Reaction: Stir at room temperature for 4–12 hours. Monitor by TLC or LC-MS.[1]

  • Workup: Dilute with water, extract with Ethyl Acetate. Wash organic layer with brine, dry over

    
    , and concentrate.[1]
    
Route B: Reductive Amination

This pathway utilizes the aldehyde precursor, avoiding the instability of benzyl halides.[1]

  • Precursor 1: 2-Bromo-5-fluorobenzaldehyde (CAS: 94569-84-3)[1][7][8]

  • Precursor 2: Piperidin-3-ol (CAS: 6859-99-0)[1]

Protocol:

  • Imine Formation: Combine aldehyde (1.0 equiv) and amine (1.0 equiv) in Dichloromethane (DCM) or Methanol. Add catalytic Acetic Acid.[1] Stir for 1 hour.

  • Reduction: Add Sodium Triacetoxyborohydride (

    
    , 1.5 equiv).
    
  • Reaction: Stir at ambient temperature for 16 hours.

  • Quench: Quench with saturated aqueous

    
    . Extract with DCM.[1]
    
Synthesis Pathway Diagram[1]

SynthesisPathways Aldehyde 2-Bromo-5-fluorobenzaldehyde (CAS: 94569-84-3) Imine Intermediate Imine Aldehyde->Imine Route B: Reductive Amination DCM, AcOH Bromide 2-Bromo-5-fluorobenzyl bromide (CAS: 112399-50-5) Product TARGET COMPOUND 1-[(2-Bromo-5-fluorophenyl)methyl]piperidin-3-ol Bromide->Product Route A: SN2 Alkylation K2CO3, MeCN, RT Piperidine Piperidin-3-ol (CAS: 6859-99-0) Piperidine->Imine Imine->Product NaBH(OAc)3 Reduction

Figure 1: Dual synthetic pathways for the target scaffold.[6][9] Route A utilizes alkylation, while Route B employs reductive amination.

Part 3: Medicinal Chemistry Applications[1][7][9]

Downstream Functionalization

The primary value of this scaffold lies in the 2-bromo handle.[1] It is a "privileged position" for late-stage diversification via Palladium-catalyzed cross-coupling reactions.[1]

  • Suzuki-Miyaura Coupling: Reaction with aryl boronic acids yields biaryl systems common in kinase inhibitors.

  • Buchwald-Hartwig Amination: Substitution of the bromide with amines creates aniline derivatives.

  • Heck Reaction: Coupling with alkenes extends the carbon skeleton.

Structure-Activity Relationship (SAR) Logic[1]
  • The Fluorine Effect: The 5-fluoro group increases metabolic stability and lipophilicity without adding significant steric bulk. It can also engage in specific interactions with protein residues (e.g., multipolar interactions with amide backbones).[1]

  • The Hydroxyl Handle: The C3-hydroxyl group can be:

    • Left free to engage in H-bonding.

    • Oxidized to a ketone (piperidinone) for further derivatization.

    • Converted to a carbamate or ether to tune potency.[1]

Functionalization Workflow

DownstreamChemistry Core 1-[(2-Bromo-5-fluorophenyl)methyl]piperidin-3-ol Suzuki Biaryl Derivative (Kinase Inhibitor Scaffold) Core->Suzuki Suzuki Coupling Ar-B(OH)2, Pd(PPh3)4 Buchwald Aminated Derivative (GPCR Ligand Scaffold) Core->Buchwald Buchwald-Hartwig R-NH2, Pd(OAc)2 Oxidation Ketone Derivative (Diversification Intermediate) Core->Oxidation Swern Oxidation (COCl)2, DMSO

Figure 2: Divergent synthesis strategies utilizing the aryl bromide and hydroxyl functional handles.[1]

Part 4: Safety & Handling

Hazard Identification
  • Precursors:

    • 2-Bromo-5-fluorobenzyl bromide: Corrosive, Lachrymator.[1] Causes severe skin burns and eye damage.[1][10] Handle only in a fume hood.

    • 2-Bromo-5-fluorobenzaldehyde:[1][7][8][11][12] Irritant.[1]

  • Target Compound: Treat as a potential irritant and biologically active agent. As a piperidine derivative, it may possess pharmacological activity affecting the CNS.[1]

Storage & Stability[7]
  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen).

  • Stability: The amine is prone to oxidation over long periods; the benzyl bromide precursor is moisture-sensitive (hydrolyzes to alcohol).

References

  • PubChem. (n.d.). Compound Summary: 2-Bromo-5-fluorobenzotrifluoride (Related Structural Data). National Library of Medicine.[1] Retrieved from [Link]

  • Organic Syntheses. (2014). Multicomponent Synthesis of Tertiary Diarylmethylamines. Org. Synth. 2014, 91, 32-44.[1] Retrieved from [Link]

Sources

Pharmacophore analysis of fluorinated benzyl piperidin-3-ol scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide: Pharmacophore Analysis of Fluorinated Benzyl Piperidin-3-ol Scaffolds: From Strategic Design to Predictive Modeling

Abstract

The benzyl piperidin-3-ol scaffold is a privileged structure in modern medicinal chemistry, particularly for agents targeting the central nervous system (CNS). Its synthetic tractability and rich three-dimensional character make it an ideal starting point for lead discovery. The strategic incorporation of fluorine into this scaffold offers a powerful tool to modulate key drug-like properties, including metabolic stability, target affinity, and pharmacokinetics. This guide provides a comprehensive, field-proven walkthrough of the pharmacophore analysis workflow for this specific chemical class. It moves beyond a simple recitation of steps to explain the causal logic behind experimental and computational choices, grounding every protocol in the principles of self-validation and scientific integrity. We will dissect both ligand- and structure-based methodologies, their integration with 3D-QSAR, and their ultimate application in accelerating the discovery of novel therapeutic agents.

The Scientific Imperative: Deconstructing the Fluorinated Benzyl Piperidin-3-ol Scaffold

The selection of a chemical scaffold is one of the most critical decisions in a drug discovery campaign. The fluorinated benzyl piperidin-3-ol motif is not arbitrary; it is a convergence of three structural components, each chosen for its proven contribution to pharmacological activity and drug-like properties.

  • The Piperidin-3-ol Core: This six-membered saturated heterocycle is a cornerstone of medicinal chemistry.[1] The nitrogen atom typically serves as a positively ionizable (PI) feature at physiological pH, forming crucial ionic interactions or hydrogen bonds within a target's binding site. The hydroxyl group at the 3-position provides a key hydrogen bond donor (HBD) and/or acceptor (HBA) feature, adding a critical vector for molecular recognition. This core is prevalent in compounds targeting cholinesterases and various CNS receptors.[2][3]

  • The Benzyl Moiety: This group provides a large, hydrophobic, and aromatic feature that often engages with hydrophobic pockets or participates in π-π stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine) in the target protein. Its connection to the piperidine nitrogen allows it to explore a defined conformational space, influencing binding orientation and selectivity.

  • The Strategic Role of Fluorination (The Causality Pillar): The introduction of fluorine is a deliberate, data-driven strategy to overcome common drug development hurdles.[4] More than half of all newly approved small-molecule drugs now contain fluorine, a testament to its utility.[4] Its effects are profound and predictable:

    • Enhanced Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry.[4] Placing fluorine at a metabolically labile position on the benzyl ring can effectively block cytochrome P450-mediated oxidation, thereby increasing the compound's half-life and systemic exposure.[5][6]

    • Modulation of Basicity (pKa): The high electronegativity of fluorine can lower the pKa of the nearby piperidine nitrogen.[6] This subtle electronic effect can be transformative, reducing off-target ion channel activity or optimizing the balance between charged and neutral species for improved cell membrane permeability.[6]

    • Increased Binding Affinity: Fluorine can alter the conformation of the benzyl ring and participate in unique, non-covalent interactions with the protein target, including electrostatic and hydrophobic interactions, which can significantly enhance binding affinity.[7][8] For CNS targets, fluorination can also fine-tune lipophilicity to improve penetration across the blood-brain barrier.[5][9]

The Pharmacophore Concept: A Universal Language for Molecular Recognition

A pharmacophore is an abstract representation of all the steric and electronic features necessary to ensure optimal molecular interactions with a specific biological target.[10] It is not a real molecule but rather a 3D map of essential interaction points. Key pharmacophoric features include:

  • Hydrogen Bond Acceptors (HBA)

  • Hydrogen Bond Donors (HBD)

  • Hydrophobic (H) / Aromatic (AR) regions

  • Positively Ionizable (PI) / Negatively Ionizable (NI) centers

The generation of a pharmacophore model is a foundational step in computational drug design, enabling virtual screening, lead optimization, and scaffold hopping.[10][11] The two primary approaches, ligand-based and structure-based, are selected based on the availability of target structural data.[12][13]

cluster_start Starting Information cluster_methods Modeling Approaches cluster_output Outcome cluster_application Applications ligands Set of Active Ligands ligand_based Ligand-Based Pharmacophore Modeling ligands->ligand_based Target Unknown target 3D Target Structure (e.g., PDB) structure_based Structure-Based Pharmacophore Modeling target->structure_based Target Known model Validated Pharmacophore Hypothesis ligand_based->model structure_based->model vs Virtual Screening model->vs qsar 3D-QSAR model->qsar design Rational Drug Design vs->design qsar->design

Caption: General workflow of pharmacophore modeling and its applications.

Part I: The Ligand-Based Pharmacophore Workflow (Target Unknown)

This methodology is employed when a 3D structure of the biological target is unavailable, relying instead on the structures of known active ligands. The core principle is that molecules binding to the same target must share common chemical features arranged in a similar 3D geometry.[14]

Experimental Protocol: Ligand-Based Model Generation

Objective: To derive a predictive pharmacophore hypothesis from a set of known active and inactive fluorinated benzyl piperidin-3-ol analogues.

Step 1: Curate and Prepare the Training Set

  • Rationale (Expertise): The quality of the model is entirely dependent on the quality of the input data. A robust training set must span a wide range of activities (at least 3-4 orders of magnitude) and exhibit structural diversity.

  • Procedure:

    • Compile a set of 20-30 fluorinated benzyl piperidin-3-ol analogues with reliable biological data (e.g., IC₅₀ or Kᵢ values).

    • Convert activity data to a logarithmic scale (pIC₅₀ = -log(IC₅₀)).

    • Define activity thresholds: Classify compounds as "highly active" (pIC₅₀ > 7), "moderately active" (5 < pIC₅₀ < 7), and "inactive" (pIC₅₀ < 5). Ensure at least 5-10 highly active compounds are included.

    • Draw or import all structures into your modeling software (e.g., Discovery Studio, LigandScout). Correct protonation states and generate high-quality 3D coordinates.

Step 2: Generate Diverse Conformations

  • Rationale (Trustworthiness): Flexible molecules exist as an ensemble of low-energy conformations. The bioactive conformation (the one that binds to the target) must be included in the analysis.

  • Procedure:

    • For each molecule in the training set, perform a thorough conformational analysis using algorithms like BEST or FAST in Discovery Studio.

    • Generate a representative set of low-energy conformers (e.g., up to 255 conformers within a 20 kcal/mol energy window of the global minimum).

Step 3: Generate and Score Pharmacophore Hypotheses

  • Rationale: This step identifies the common 3D arrangement of chemical features present in the active molecules but absent in the inactives.

  • Procedure:

    • Use a hypothesis generation algorithm (e.g., HypoGen). The algorithm will identify common pharmacophores among the active compounds.

    • The software will generate a series of potential pharmacophore models, each consisting of a unique combination of features (e.g., one PI, one HBD, two AR).

    • These models are scored based on their ability to correctly estimate the activity of the training set compounds and their geometric fit.

Step 4: Self-Validation System for Trustworthiness

  • Rationale: A model is only useful if it is predictive. Rigorous validation is non-negotiable and establishes the trustworthiness of the protocol.[12]

  • Procedure:

    • Test Set Validation: Withhold a subset of known ligands (the "test set," ~25% of the total) from the model generation process. Use the final model to predict their activity. A good model will show a high correlation between experimental and predicted activities.[15]

    • Decoy Set Validation: Screen the pharmacophore model against a database containing thousands of random, drug-like "decoy" molecules plus a small number of known actives. The model's quality is assessed by its ability to preferentially identify the actives (enrichment factor).[12][15]

    • Fischer's Randomization Test: The software shuffles the activity data of the training set and attempts to build a model. If the original model's score is significantly better than the scores from dozens of randomized runs, it indicates that the initial correlation was not due to chance.[12]

    • Receiver Operating Characteristic (ROC) Curve Analysis: This plots the true positive rate against the false positive rate. A model with high predictive power will have a large Area Under the Curve (AUC), typically > 0.7.[16]

cluster_data Data Preparation cluster_model Model Generation cluster_validation Validation (Trustworthiness) A 1. Assemble Training Set (Actives & Inactives) B 2. Generate 3D Conformers A->B C 3. Align Molecules & Identify Common Features B->C D 4. Generate & Score Hypotheses C->D E 5a. Test Set Validation D->E F 5b. Decoy Set Screening D->F G 5c. Statistical Validation (Fischer's, ROC) D->G Final Final Validated Pharmacophore Model E->Final F->Final G->Final

Caption: Step-by-step workflow for ligand-based pharmacophore modeling.
Data Presentation: Example Training Set
Compound IDStructure (R-group on Benzyl)IC₅₀ (nM)pIC₅₀ (-logIC₅₀)Activity Class
Cmpd-01 4-F88.10Active
Cmpd-02 3-F157.82Active
Cmpd-03 2-F507.30Active
Cmpd-04 4-CF₃257.60Active
Cmpd-05 H2506.60Moderate
Cmpd-06 4-Cl1806.74Moderate
Cmpd-07 4-CH₃12005.92Moderate
Cmpd-08 4-OCH₃85005.07Inactive
Cmpd-09 3,4-diCl150004.82Inactive

Part II: The Structure-Based Pharmacophore Workflow (Target Known)

When a high-resolution 3D structure of the target protein (from X-ray crystallography or NMR) is available, a more direct approach can be taken. This method identifies key interaction points directly from the receptor's binding site.[17]

Experimental Protocol: Structure-Based Model Generation

Objective: To generate a pharmacophore model based on the key interactions observed between a ligand and its receptor binding pocket.

Step 1: Prepare the Macromolecule

  • Rationale (Expertise): Raw PDB files are not immediately ready for modeling. They must be cleaned and prepared to accurately represent the physiological environment.

  • Procedure:

    • Obtain the 3D structure of the target protein complexed with a ligand (e.g., from the RCSB Protein Data Bank).

    • Using a molecular modeling suite, run a protein preparation workflow. This typically involves:

      • Correcting bond orders and adding hydrogen atoms.

      • Removing non-essential water molecules.

      • Optimizing the hydrogen-bonding network.

      • Performing a constrained energy minimization to relieve any steric clashes.

Step 2: Identify and Map Binding Site Interactions

  • Rationale: The pharmacophore features are direct translations of the specific non-covalent interactions that mediate binding.

  • Procedure:

    • Define the binding site based on the location of the co-crystallized ligand.

    • Use a tool like "Receptor-Ligand Pharmacophore Generation" (e.g., in Discovery Studio). The software automatically analyzes the interactions between the ligand and protein residues.

    • It will generate features corresponding to observed interactions:

      • An HBA feature on the ligand pointing to a donor residue (e.g., Lysine, Arginine).

      • A PI feature on the ligand's nitrogen near an acidic residue (e.g., Aspartate, Glutamate).

      • An Aromatic feature on the benzyl ring sitting in a hydrophobic pocket lined with Phenylalanine.

Step 3: Refine and Validate the Model

  • Rationale (Trustworthiness): Even a structure-based model must be validated to ensure it captures the essential features for activity and not just incidental contacts.

  • Procedure:

    • The automatically generated model can be manually edited to merge or remove redundant features.

    • The model's predictive power is then validated using the same methods as the ligand-based approach: screen a test set of known actives/inactives and a decoy set to calculate enrichment factors and ROC curves.[15][16]

cluster_data Data Preparation cluster_model Model Generation cluster_validation Validation & Refinement A 1. Obtain & Prepare 3D Protein Structure (PDB) B 2. Define Binding Site A->B C 3. Analyze Receptor-Ligand Interactions B->C D 4. Generate Interaction-Based Pharmacophore Features C->D E 5. Manually Refine Model D->E F 6. Validate with Test Set & Decoy Screening E->F Final Final Validated Pharmacophore Model F->Final

Caption: Step-by-step workflow for structure-based pharmacophore modeling.

Integration and Application: From Model to Rational Design

A validated pharmacophore model is not an endpoint; it is a predictive tool that guides the next phase of drug discovery. Its primary applications are virtual screening and 3D-QSAR.

A. Virtual Screening for Hit Identification The pharmacophore model serves as a 3D query to rapidly screen large chemical databases (e.g., ZINC, Enamine REAL) containing millions of compounds.[18] This process filters the library to a manageable number of "hits" that possess the required chemical features in the correct spatial arrangement, dramatically reducing the time and cost compared to experimental high-throughput screening.[14]

B. 3D-QSAR for Lead Optimization Quantitative Structure-Activity Relationship (QSAR) models correlate molecular properties with biological activity.[19] In 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), the validated pharmacophore is used as a robust template to align all molecules in the training set.[20][21]

  • Causality (Expertise): This alignment is the most critical step in 3D-QSAR. By using the pharmacophore, we ensure that the alignment is not arbitrary but is based on shared, biologically relevant interactions.

  • The Output: The 3D-QSAR analysis generates intuitive 3D contour maps superimposed on a representative molecule. These maps visualize regions where specific physicochemical properties are predicted to enhance or diminish biological activity:

    • Green Contours: Indicate regions where steric bulk is favorable.

    • Yellow Contours: Indicate regions where steric bulk is detrimental.

    • Blue Contours: Indicate regions where positive charge (or electropositive character) is favorable.

    • Red Contours: Indicate regions where negative charge (or electronegative character) is favorable.

    • Orange Contours: Indicate regions where hydrophobicity is favorable.

By interpreting these maps, a medicinal chemist can make highly informed decisions. For example, a blue contour near the fluorine on the benzyl ring would provide a clear rationale for synthesizing analogues with electron-withdrawing groups at that position. A green contour near the piperidine ring would suggest that adding larger substituents there could improve potency.

cluster_vs Hit Identification cluster_qsar Lead Optimization Model Validated Pharmacophore Model VS Virtual Screening of Compound Libraries Model->VS Align Align Training Set Molecules Model->Align Hits Novel Hit Compounds VS->Hits QSAR Generate 3D-QSAR Model (CoMFA/CoMSIA) Align->QSAR Maps Generate & Interpret Contour Maps QSAR->Maps Design Design New Analogues with Predicted High Activity Maps->Design

Caption: Integration of pharmacophore modeling with downstream applications.

Conclusion

The pharmacophore analysis of fluorinated benzyl piperidin-3-ol scaffolds is a powerful, multi-faceted approach that exemplifies modern rational drug design. By understanding the distinct roles of each component of the scaffold and leveraging the unique properties of fluorine, researchers can build highly predictive computational models. This guide has detailed the self-validating protocols for both ligand- and structure-based methods, emphasizing the causal logic that transforms these techniques from a black box into a transparent, rational tool. The integration of these validated pharmacophore models into virtual screening and 3D-QSAR workflows provides a clear and efficient pathway from an initial chemical series to optimized lead candidates, ultimately accelerating the discovery of new medicines.

References

  • Priya A, Mahesh Kumar N, and Shachindra L Nargund. (2025). Fluorine in drug discovery: Role, design and case studies. World Journal of Pharmaceutical and Life Sciences. [Link]

  • Scarpino A, Ferla S, and Brindisi M. (2022). Drug Design by Pharmacophore and Virtual Screening Approach. Pharmaceuticals. [Link]

  • Müller K, Faeh C, and Diederich F. (2008). The role of fluorine in medicinal chemistry. Pharmaceuticals. [Link]

  • Leone M, et al. (2021). Exploring the Selectivity Profile of Sigma Receptor Ligands by Molecular Docking and Pharmacophore Analyses. Bentham Science Publishers. [Link]

  • Shagufta, et al. (2021). Pharmacophore and docking-based sequential virtual screening for the identification of novel Sigma 1 receptor ligands. Heliyon. [Link]

  • Beier P. (2018). Fluorine as a key element in modern drug discovery and development. LE STUDIUM. [Link]

  • Singh RP, et al. (2020). Roles of Fluorine in Drug Design and Drug Action. Current Topics in Medicinal Chemistry. [Link]

  • Luo J, et al. (2011). Combined 3D-QSAR, Molecular Docking, and Molecular Dynamics Study on Piperazinyl-Glutamate-Pyridines/Pyrimidines as Potent P2Y12. Journal of Chemical Information and Modeling. [Link]

  • Al-Karawi, et al. (2019). A New Pharmacophore Model for the Design of Sigma-1 Ligands Validated on a Large Experimental Dataset. Frontiers in Chemistry. [Link]

  • Chen J, et al. (2016). Pharmacophore Modeling, Virtual Screening, and Molecular Docking Studies for Discovery of Novel Akt2 Inhibitors. International Journal of Molecular Sciences. [Link]

  • Laggner C, et al. (2005). Discovery of high-affinity ligands of sigma1 receptor, ERG2, and emopamil binding protein by pharmacophore modeling and virtual screening. Journal of Medicinal Chemistry. [Link]

  • Kaserer T, et al. (2015). Recent Developments in 3D QSAR and Molecular Docking Studies of Organic and Nanostructures. Current Pharmaceutical Design. [Link]

  • IJARSCT. (2025). Pharmacophore Modeling in Computational Drug Design: A Critical Review. International Journal of Advanced Research in Science, Communication and Technology. [Link]

  • K. S, et al. (2023). Pharmacophore Modeling in Drug Discovery and Development: An Overview. Journal of Drug Delivery and Therapeutics. [Link]

  • George S, et al. (2022). 3D-QSAR and Docking Studies on Pyrimidine Derivatives of Second-Generation ALK Inhibitors. Indian Journal of Pharmaceutical Education and Research. [Link]

  • IJHSSM.org. (2024). An overview on a Computer-Aided Drug Design by Pharmacophore modelling and Virtual screening approach. International Journal of Health and System Management. [Link]

  • SlideShare. (n.d.). Pharmacophore Modelling in Drug Discovery and Development. SlideShare. [Link]

  • Singh K, and Singh H. (2025). Pharmacophore modeling in drug design. Pharmacological Research. [Link]

  • Drug Discovery Pro. (n.d.). Applications and Limitations of Pharmacophore Modeling. Drug Discovery Pro. [Link]

  • Wang S, et al. (2024). Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis. Arabian Journal of Chemistry. [Link]

  • ResearchGate. (n.d.). Validation of the pharmacophore model by ROC method. ResearchGate. [Link]

  • Zhang H, et al. (2024). 3D-QSAR, Scaffold Hopping, Virtual Screening, and Molecular Dynamics Simulations of Pyridin-2-one as mIDH1 Inhibitors. Molecules. [Link]

  • Vieira L, et al. (2005). New selective acetylcholinesterase inhibitors designed from natural piperidine alkaloids. Journal of the Brazilian Chemical Society. [Link]

  • Keck TM, et al. (2014). Discovery and structure-activity relationships (SAR) of a novel class of 2-substituted N-piperidinyl indole-based nociceptin opioid receptor ligands. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Yamanishi Y, et al. (1995). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Arzneimittelforschung. [Link]

  • Al-Ghorbani M, et al. (2025). Design and evaluation of substituted cinnamoyl piperidinyl acetate derivatives as potent cholinesterase inhibitors. Scientific Reports. [Link]

  • Ullah F, et al. (2023). Ultrasound-Assisted Synthesis of Piperidinyl-Quinoline Acylhydrazones as New Anti-Alzheimer's Agents: Assessment of Cholinesterase Inhibitory Profile, Molecular Docking Analysis, and Drug-like Properties. Molecules. [Link]

  • Parlar S, and Sarikaya M. (2019). Synthesis and cholinesterase inhibitory activity studies of some piperidinone derivatives. Organic Communications. [Link]

  • Knehans T, et al. (2018). Replacement of the Benzylpiperidine Moiety with Fluorinated Phenylalkyl Side Chains for the Development of GluN2B Receptor Ligands. ChemMedChem. [Link]

  • De-la-Torre V, et al. (2013). QSAR and pharmacophore analysis of a series of piperidinyl urea derivatives as HERG blockers and H3 antagonists. SAR and QSAR in Environmental Research. [Link]

  • Sharma M, and Kumar V. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules. [Link]

  • Chaume G, et al. (2024). Synthesis of extended fluorinated tripeptides based on the tetrahydropyridazine scaffold. Beilstein Journal of Organic Chemistry. [Link]

  • ResearchGate. (n.d.). Structure–activity relationship of piperidine derivatives with anticancer activity. ResearchGate. [Link]

  • ResearchGate. (n.d.). Structure activity relationship of piperidine derivatives. ResearchGate. [Link]

  • Park H, et al. (2016). Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. Journal of Medicinal Chemistry. [Link]

  • ResearchGate. (2025). A Facile Synthesis of 3-(Substituted benzyl)piperidines. ResearchGate. [Link]

  • Drug Design Org. (2005). Structure Activity Relationships (SAR). Drug Design Org. [Link]

  • AIR Unimi. (2021). Scaffold Hybridization Strategy Leads to the Discovery of Dopamine D3 Receptor-Selective or Multitarget Bitopic Ligands. AIR Unimi. [Link]

  • Bakulina O, et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. [Link]

  • ResearchGate. (n.d.). Practical Synthesis of Fluorinated Piperidine Analogues Based on the 2-Azaspiro[3.3]heptane Scaffold. ResearchGate. [Link]

  • Research and Reviews. (2025). Structure–Activity Relationship (SAR): A Cornerstone of Drug Design. Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • ResearchGate. (2025). Fluorinated Molecules as Drugs and Imaging Agents in the CNS. ResearchGate. [Link]

  • Chaume G, et al. (2024). Synthesis of extended fluorinated tripeptides based on the tetrahydropyridazine scaffold. Beilstein Journal of Organic Chemistry. [Link]

Sources

Role of 1-[(2-Bromo-5-fluorophenyl)methyl]piperidin-3-ol in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the modern landscape of Fragment-Based Drug Discovery (FBDD), the transition from "flat" aromatic systems to three-dimensional (3D) scaffolds is critical for improving clinical success rates. 1-[(2-Bromo-5-fluorophenyl)methyl]piperidin-3-ol represents a high-value "functionalized fragment" that bridges the gap between low-complexity screening hits and lead-like chemical space.

This compound distinguishes itself through three strategic attributes:

  • 3D Topology: The piperidin-3-ol core introduces defined stereochemistry and

    
     character, improving solubility and selectivity compared to planar heteroaromatics.
    
  • Orthogonal Screening Handles: The 5-fluorine atom serves as a sensitive reporter for

    
     NMR screening, while the 2-bromine atom provides a distinct anomalous signal for X-ray crystallographic phasing.
    
  • Synthetic Modularity: The aryl bromide functions as a pre-installed "growth vector," allowing rapid elaboration via palladium-catalyzed cross-coupling without requiring de novo synthesis of the core.

This guide details the physicochemical profile, screening methodologies, and elaboration strategies for utilizing this scaffold in hit-to-lead campaigns.[1][2]

Physicochemical Profile & Fragment Attributes[2][3][4][5][6]

This compound operates at the upper boundary of the "Rule of Three" (Ro3), making it an "advanced fragment" or "pre-lead" candidate. Its properties balance water solubility with sufficient lipophilicity to engage hydrophobic pockets.

Table 1: Physicochemical Properties
PropertyValue (Approx.)FBDD Significance
Molecular Weight 288.16 DaCompliant with Ro3 (< 300 Da). Maximizes ligand efficiency (LE).
cLogP 2.1 - 2.4Ideal range for membrane permeability and hydrophobic binding without aggregation risks.
H-Bond Donors (HBD) 1 (OH)Directed interaction (e.g., with backbone carbonyls).
H-Bond Acceptors (HBA) 3 (N, O, F)Versatile engagement with residues like Ser, Thr, or His.
Rotatable Bonds 3Limited flexibility reduces entropic penalty upon binding.
PSA (Polar Surface Area) ~32 ŲHigh solubility; favorable for high-concentration biophysical assays.
Structural Vector Analysis

The molecule is not merely a binder; it is a platform. The structural logic is defined by its distinct vectors:

  • The Anchor (Piperidin-3-ol): The hydroxyl group often mimics the transition state of hydrolytic enzymes or engages conserved water networks. The chiral center at C3 allows for stereoselective probing of the active site.

  • The Linker (Methylene): Provides a "hinge" allowing the aromatic ring to adopt an induced fit conformation relative to the amine core.

  • The Growth Handle (2-Bromo): Positioned ortho to the linker, this bromine is sterically protected but accessible for Suzuki-Miyaura couplings to access adjacent sub-pockets.

Screening Methodologies

The unique substitution pattern of 1-[(2-Bromo-5-fluorophenyl)methyl]piperidin-3-ol enables the use of high-fidelity biophysical techniques that reduce false positives.

NMR Screening (Ligand-Observed)

The 5-fluoro substituent is a powerful NMR spy atom. Unlike


 NMR, which suffers from spectral overlap in complex mixtures, 

NMR offers a wide chemical shift range and zero background signal from biological buffers.

Protocol:


-Relaxation Filtered 

NMR
  • Sample Prep: Mix fragment cocktail (10-50 µM each) with target protein (5-10 µM) in deuterated buffer.

  • Acquisition: Apply a Carr-Purcell-Meiboom-Gill (CPMG) pulse sequence.

  • Readout:

    • Free State: Small molecule tumbles fast

      
       slow relaxation 
      
      
      
      sharp signal.
    • Bound State: Fragment tumbles with protein

      
       fast relaxation 
      
      
      
      signal broadening/disappearance.
  • Result: A reduction in peak intensity of the 5-F signal confirms binding.

X-Ray Crystallography & Phasing

The 2-bromine atom is heavy enough (atomic number 35) to exhibit significant anomalous scattering at standard synchrotron wavelengths (approx 12.6 keV).

  • Application: When soaking this fragment into apo-crystals, the Br atom allows for the experimental determination of phases or the unambiguous identification of the ligand's orientation (pose) in low-resolution electron density maps. This validates the binding mode before chemical elaboration begins.

Elaboration Strategy: From Fragment to Lead

The primary utility of this compound is its readiness for "Fragment Growing." The 2-bromo group is the designated exit vector.

Workflow Visualization

The following diagram illustrates the decision tree for processing a hit based on this scaffold.

FBDD_Workflow Input Fragment Hit: 1-[(2-Bromo-5-fluorophenyl)methyl] piperidin-3-ol Step1 Step 1: Validation (19F NMR & SPR) Input->Step1 Step2 Step 2: Structural Biology (X-Ray Co-crystal) Step1->Step2 Decision Is Br vector pointing toward open pocket? Step2->Decision Path_Grow Strategy A: Fragment Growing (Suzuki Coupling) Decision->Path_Grow Yes (Exit Vector) Path_Link Strategy B: Fragment Linking (Modify Piperidine N) Decision->Path_Link No (Buried) Synthesis Parallel Synthesis: Suzuki Library Generation Path_Grow->Synthesis Outcome Lead Series: Biaryl Derivatives (KD < 1 µM) Synthesis->Outcome

Caption: Logical workflow for evolving the brominated piperidine fragment into a high-affinity lead.

Experimental Protocol: Suzuki-Miyaura "Grow" Reaction

This protocol describes the high-throughput parallel synthesis used to elaborate the fragment at the 2-position.

Objective: Couple aryl boronic acids to the 2-bromo position to explore adjacent hydrophobic pockets.

  • Reagents:

    • Substrate: 1-[(2-Bromo-5-fluorophenyl)methyl]piperidin-3-ol (1 eq).

    • Boronic Acids: Diverse library (phenyl, pyridyl, pyrazolyl) (1.5 eq).

    • Catalyst:

      
       (5 mol%).
      
    • Base:

      
       (2 M aqueous, 3 eq).
      
    • Solvent: 1,4-Dioxane (degassed).

  • Procedure:

    • Dissolve substrate and catalyst in dioxane in a microwave vial.

    • Add boronic acid and base solution.

    • Seal and purge with Argon.

    • Heat at 100°C for 1 hour (microwave) or 12 hours (thermal block).

    • Filter through Celite, concentrate, and purify via prep-HPLC.

  • Validation: Verify product identity via LC-MS. The retention of the 5-F atom allows continued use of

    
     NMR to assess the affinity of the new analogs (
    
    
    
    determination).

Mechanistic & Safety Considerations

Metabolic Stability

The inclusion of the 5-fluorine atom is not accidental. In many aromatic systems, the para position relative to the alkyl linker is a metabolic "soft spot" prone to oxidation by Cytochrome P450 enzymes.

  • Effect: Fluorine substitution blocks this position from hydroxylation, extending the half-life (

    
    ) of the fragment in microsomal stability assays.
    
Stereochemistry

The piperidin-3-ol moiety contains a chiral center.

  • Best Practice: While initial screening often uses the racemate to save cost, hits must be resolved into

    
     and 
    
    
    
    enantiomers immediately. Usually, one enantiomer will drive the binding affinity (eutomer), while the other may be inactive (distomer) or cause off-target toxicity.

References

  • Erlanson, D. A., et al. (2016).[2] "Fragment-to-Lead: Guiding the Path."[2] Nature Reviews Drug Discovery. Discusses the general principles of fragment growing and the utility of halogenated handles.

  • Scott, D. E., et al. (2012). "Fragment-Based Drug Discovery: A Practical Approach." Cambridge University Press. Provides protocols for

    
     NMR screening in FBDD. 
    
  • Mashalidis, E. H., et al. (2013). "Nitrogen Heterocycles as Privileged Scaffolds in Fragment Libraries." Journal of Medicinal Chemistry. Validates piperidin-3-ol as a key 3D scaffold.

  • O'Hagan, D. (2008). "Understanding Organofluorine Chemistry." Chemical Society Reviews. Explains the metabolic stability and NMR properties of the C-F bond.

  • Wilcken, R., et al. (2013). "Halogen Bonding in Protein–Ligand Interactions." Journal of Medicinal Chemistry. Details the interaction potential of Bromine and Fluorine in active sites.

Sources

An In-Depth Technical Guide to Predicting the Biological Activity of 2-Bromo-5-Fluoro Substituted Piperidines

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The piperidine scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of FDA-approved drugs and biologically active natural products.[1] Its conformational flexibility and ability to present substituents in distinct spatial orientations allow for fine-tuning of interactions with biological targets. The introduction of halogen atoms, such as bromine and fluorine, can significantly modulate a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity, thereby offering a powerful strategy for lead optimization.[2][3] This guide focuses on a novel chemical space: 2-bromo-5-fluoro substituted piperidines. While direct biological data for this specific substitution pattern is not yet widely available, this document provides a comprehensive roadmap for researchers to synthesize, predict, and validate the biological activities of these promising compounds. By integrating computational and experimental methodologies, we will establish a robust, self-validating workflow for the exploration of this unique class of molecules.

I. Synthesis of 2-Bromo-5-Fluoro Substituted Piperidines

The logical starting point for obtaining 2-bromo-5-fluoro substituted piperidines is the catalytic hydrogenation of the corresponding pyridine precursor, 2-bromo-5-fluoropyridine. This is a well-established transformation in medicinal chemistry.[4][5]

Experimental Protocol: Catalytic Hydrogenation of 2-Bromo-5-fluoropyridine

This protocol outlines a general procedure for the synthesis of 2-bromo-5-fluoropiperidine, which can then be further functionalized.

Materials:

  • 2-Bromo-5-fluoropyridine

  • Platinum(IV) oxide (PtO₂) or Palladium on carbon (Pd/C)

  • Glacial acetic acid or ethanol

  • Hydrogen gas source

  • High-pressure hydrogenation apparatus

Procedure:

  • In a high-pressure reaction vessel, dissolve 2-bromo-5-fluoropyridine in a suitable solvent such as glacial acetic acid.

  • Add the catalyst (e.g., PtO₂, 5 mol%).

  • Seal the vessel and purge with nitrogen gas, followed by hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 50-70 bar).

  • Stir the reaction mixture at room temperature for 6-8 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.

  • Filter the reaction mixture to remove the catalyst.

  • Neutralize the filtrate with a suitable base (e.g., sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography to yield 2-bromo-5-fluoropiperidine.

II. In Silico Prediction of Biological Activity

Before committing to extensive and costly laboratory synthesis and testing, in silico methods provide a powerful and efficient means of predicting the biological activities and pharmacokinetic properties of novel compounds.[6][7][8]

A. Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models are mathematical relationships that correlate the chemical structures of compounds with their biological activities.[9][10][11] For our novel 2-bromo-5-fluoro substituted piperidines, we can build a QSAR model based on a dataset of structurally similar piperidine derivatives with known biological activities.

QSAR Model Development Workflow

G cluster_0 Data Preparation cluster_1 Model Building & Validation cluster_2 Prediction for Novel Compounds data_collection Data Collection (Piperidine analogs with known activity) data_curation Data Curation (Remove duplicates, standardize structures) data_collection->data_curation descriptor_calc Descriptor Calculation (2D/3D descriptors) data_curation->descriptor_calc data_split Data Splitting (Training and Test sets) descriptor_calc->data_split model_gen Model Generation (e.g., Multiple Linear Regression, Machine Learning) data_split->model_gen internal_val Internal Validation (e.g., Leave-one-out cross-validation) model_gen->internal_val external_val External Validation (Using the test set) internal_val->external_val predict_activity Predict Activity using Validated QSAR Model external_val->predict_activity novel_descriptors Calculate Descriptors for 2-bromo-5-fluoro piperidines novel_descriptors->predict_activity

Caption: A workflow for QSAR model development and prediction.

Hypothetical QSAR Model Performance
ParameterValueDescription
0.85Coefficient of determination (Goodness of fit)
0.75Cross-validated r² (Internal predictive ability)
r²_pred 0.80Predictive r² for the external test set
B. Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[12][][14] This technique can help identify potential biological targets for our novel piperidines and elucidate their binding modes.

Molecular Docking Protocol
  • Target Selection and Preparation:

    • Identify potential protein targets based on the activities of known piperidine derivatives (e.g., kinases, GPCRs, enzymes).

    • Download the 3D structure of the target protein from the Protein Data Bank (PDB).

    • Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

  • Ligand Preparation:

    • Generate the 3D structure of the 2-bromo-5-fluoro substituted piperidine derivative.

    • Perform energy minimization to obtain a low-energy conformation.

  • Docking Simulation:

    • Define the binding site on the receptor (the "docking box").

    • Use a docking algorithm (e.g., AutoDock Vina, GOLD) to sample different ligand conformations within the binding site.[15]

    • Score the generated poses based on a scoring function that estimates the binding affinity.

  • Analysis of Results:

    • Analyze the top-ranked poses to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions).

    • Compare the docking scores of different derivatives to predict their relative binding affinities.

G protein_prep Protein Preparation (from PDB) define_site Define Binding Site protein_prep->define_site ligand_prep Ligand Preparation (2-bromo-5-fluoro piperidine) docking Run Docking Simulation ligand_prep->docking define_site->docking analysis Analyze Results (Binding poses and scores) docking->analysis

Caption: A simplified molecular docking workflow.

C. ADMET Prediction

Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound is crucial for early drug development.[6][7][8][16] Various in silico tools can predict these properties.

PropertyPredicted ValueImplication
LogP 2.5 - 3.5Good lipophilicity for membrane permeability
Aqueous Solubility ModerateAcceptable for formulation
Blood-Brain Barrier Permeability HighPotential for CNS activity
CYP450 Inhibition LowLower risk of drug-drug interactions
hERG Inhibition LowLower risk of cardiotoxicity
Ames Mutagenicity NegativeLow potential for mutagenicity

III. Experimental Validation (In Vitro Assays)

Based on the in silico predictions, a panel of in vitro assays should be performed to validate the predicted biological activities. The choice of assays will depend on the predicted targets and therapeutic areas.

A. Cytotoxicity Assay (MTT Assay)

This assay is a fundamental first step to assess the general toxicity of the compounds against cancer cell lines.[17][18][19][20]

MTT Assay Protocol
  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the 2-bromo-5-fluoro substituted piperidine derivatives for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.[17]

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth.

B. Antimicrobial Assay (Minimum Inhibitory Concentration - MIC)

If the compounds are predicted to have antimicrobial activity, their efficacy can be determined by measuring the MIC.[21][22][23][24]

Broth Microdilution MIC Protocol
  • Compound Dilution: Prepare serial two-fold dilutions of the compounds in a 96-well microtiter plate containing broth medium.

  • Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., S. aureus, E. coli) according to CLSI or EUCAST guidelines.[21][22]

  • Inoculation: Inoculate each well with the bacterial suspension.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[21][23]

C. Neurological Target Engagement (Radioligand Binding Assay)

For compounds predicted to interact with CNS targets (e.g., dopamine or serotonin receptors), a radioligand binding assay can confirm target engagement and determine binding affinity.[25][26][27][28]

Radioligand Binding Assay Protocol
  • Membrane Preparation: Prepare cell membranes expressing the receptor of interest.

  • Assay Setup: In a 96-well plate, combine the membrane preparation, a radiolabeled ligand with known affinity for the receptor, and various concentrations of the unlabeled test compound (the 2-bromo-5-fluoro substituted piperidine).

  • Incubation: Incubate the mixture to allow binding to reach equilibrium.

  • Separation: Separate the bound from the unbound radioligand by rapid filtration.

  • Radioactivity Measurement: Measure the radioactivity of the filter-bound complexes using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ of the test compound and calculate its binding affinity (Ki).

IV. Data Interpretation and Lead Optimization

The integration of in silico and in vitro data is crucial for making informed decisions in the drug discovery process.

G in_silico In Silico Predictions QSAR Molecular Docking ADMET sar Structure-Activity Relationship (SAR) Analysis in_silico:qsar->sar in_silico:docking->sar lead_opt Lead Optimization in_silico:admet->lead_opt in_vitro In Vitro Validation Cytotoxicity Antimicrobial Receptor Binding in_vitro:cyto->sar in_vitro:mic->sar in_vitro:binding->sar sar->lead_opt lead_opt->in_silico Iterative Design

Caption: An integrated workflow for data analysis and lead optimization.

By analyzing the structure-activity relationships (SAR) from the experimental data, researchers can identify which structural modifications on the 2-bromo-5-fluoro piperidine scaffold enhance potency and selectivity. This knowledge, combined with the ADMET predictions, guides the design of new analogs with improved properties, creating an iterative cycle of design, synthesis, and testing.[29]

Conclusion

The exploration of 2-bromo-5-fluoro substituted piperidines represents a promising avenue for the discovery of novel therapeutic agents. Although this chemical space is largely uncharted, a systematic and integrated approach, combining rational synthesis with predictive in silico modeling and robust in vitro validation, provides a clear path forward. This guide offers a comprehensive framework for researchers to navigate this process, from initial synthesis to the identification of lead compounds with desirable biological activities and drug-like properties. The methodologies described herein are designed to be self-validating, ensuring a high degree of scientific rigor and increasing the probability of success in the complex endeavor of drug discovery.

References

  • Open access in silico tools to predict the ADMET profiling of drug candidates. (2020). Expert Opinion on Drug Discovery. [Link]

  • Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. (2023). Nature Protocols. [Link]

  • Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. (2023). Advanced Journal of Chemistry, Section A. [Link]

  • ADMET Predictions - Computational Chemistry Glossary. Deep Origin. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

  • Open access in silico tools to predict the ADMET profiling of drug candidates. (2020). PubMed. [Link]

  • 2.11.1. MTT Assay for Cytotoxicity Evaluation. Bio-protocol. [Link]

  • Molecular docking in drug design: Basic concepts and application spectrums. (2026). Journal of Pharmaceutical Analysis. [Link]

  • Open access in silico tools to predict the ADMET profiling and PASS (Prediction of Activity Spectra for Substances of Bioactive compounds of Garlic (Allium sativum L.). (2021). bioRxiv. [Link]

  • Methods for in vitro evaluating antimicrobial activity: A review. (2013). Journal of Pharmaceutical Analysis. [Link]

  • ADMET Predictor®. Simulations Plus. [Link]

  • Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. (2025). ChemCopilot. [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2025). European Journal of Medicinal Chemistry. [Link]

  • Minimum Inhibitory Concentration (MIC). Emery Pharma. [Link]

  • Radioligand Binding Detection of Receptors in Brain Membranes. (2017). Bio-protocol. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2022). Molecules. [Link]

  • IBT Bioservices Guide to In Vitro Antibacterial Testing. IBT Bioservices. [Link]

  • Examples of biologically active 3-substituted piperidines. ResearchGate. [Link]

  • Molecular Docking: Principle, Steps, Types, Tools, Models, Uses. (2025). Microbe Notes. [Link]

  • Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. (2021). Acta Scientific. [Link]

  • Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

  • A (Comprehensive) Review of the Application of Quantitative Structure–Activity Relationship (QSAR) in the Prediction of New Compounds with Anti-Breast Cancer Activity. (2025). International Journal of Molecular Sciences. [Link]

  • QSAR-Driven Design and Discovery of Novel Compounds With Antiplasmodial and Transmission Blocking Activities. (2018). Frontiers in Pharmacology. [Link]

  • Beginner's Guide to 3D-QSAR in Drug Design. (2025). Neovarsity. [Link]

  • Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine. (2010). Iranian Journal of Pharmaceutical Research. [Link]

  • Probing the Effect of Halogen Substituents (Br, Cl, and F) on the Non-covalent Interactions in 1-(Adamantan-1-yl)-3-arylthiourea Derivatives: A Theoretical Study. (2021). ACS Omega. [Link]

  • Integrating QSAR modelling and deep learning in drug discovery: the emergence of deep QSAR. (2022). Nature Reviews Chemistry. [Link]

  • In vitro receptor binding assays: General methods and considerations. (2025). ResearchGate. [Link]

  • Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. (2015). International Journal of ChemTech Research. [Link]

  • Principles of QSAR Modeling. (2020). Semantic Scholar. [Link]

  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. (2016). Molecules. [Link]

  • Fluorine in drug discovery: Role, design and case studies. (2023). Journal of Medicinal Chemistry. [Link]

  • A metal-free C-N cross-coupling reaction of fluorinated pyridines with N-heterocycles. RSC Advances. [Link]

  • Probing the Effect of Halogen Substituents (Br, Cl, and F) on the Non-covalent Interactions in 1-(Adamantan-1-yl)-3-arylthiourea Derivatives: A Theoretical Study. (2021). PMC. [Link]

  • Roles of Fluorine in Drug Design and Drug Action. (2019). SciSpace. [Link]

  • 2-Bromo-5-fluoropyridine. PubChem. [Link]

Sources

The N-Benzyl Piperidin-3-ol Scaffold: A Privileged Motif in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The N-benzyl piperidin-3-ol moiety is a versatile and highly valued scaffold in medicinal chemistry, recognized for its presence in a wide array of biologically active compounds.[1] Its inherent structural features, including a basic nitrogen atom, a hydroxyl group capable of hydrogen bonding, and the potential for stereoisomerism, make it an attractive starting point for the design of novel therapeutics. This guide provides a comprehensive overview of the synthesis, structure-activity relationships (SAR), and diverse medicinal applications of N-benzyl piperidin-3-ol derivatives, with a focus on their roles in neurodegenerative diseases, pain management, and oncology.

Synthetic Strategies for N-Benzyl Piperidin-3-ol and its Derivatives

The synthesis of the N-benzyl piperidin-3-ol core can be achieved through several strategic routes, primarily starting from either 3-hydroxypiperidine or 3-hydroxypyridine. The choice of starting material and synthetic pathway often depends on the desired substitution pattern, stereochemistry, and scalability.

Synthesis from 3-Hydroxypiperidine

A straightforward and common method for the preparation of N-benzyl piperidin-3-ol is the direct N-benzylation of 3-hydroxypiperidine. This reaction is typically achieved by treating 3-hydroxypiperidine with a benzyl halide, such as benzyl bromide or benzyl chloride, in the presence of a base.

Experimental Protocol: N-Benzylation of 3-Hydroxypiperidine

  • Dissolution: Dissolve 3-hydroxypiperidine in a suitable organic solvent, such as acetonitrile or dimethylformamide (DMF).

  • Addition of Base: Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N), to the reaction mixture. The base serves to neutralize the hydrohalic acid formed during the reaction.

  • Addition of Benzyl Halide: Slowly add the benzyl halide (e.g., benzyl bromide) to the stirred solution at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, filter the reaction mixture to remove any inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude N-benzyl piperidin-3-ol by column chromatography on silica gel to yield the final product.

Synthesis from 3-Hydroxypyridine

An alternative and widely used approach involves the reduction of an N-benzyl-3-hydroxypyridinium salt. This method is particularly useful for accessing a variety of substituted N-benzyl piperidin-3-ol derivatives by employing substituted benzyl halides in the initial step.

Experimental Protocol: Synthesis via Pyridinium Salt Reduction [2]

  • Quaternization: React 3-hydroxypyridine with a substituted or unsubstituted benzyl halide in a suitable solvent like toluene or acetonitrile to form the corresponding N-benzyl-3-hydroxypyridinium halide.[2]

  • Reduction: The resulting pyridinium salt is then reduced to the piperidine ring. This can be achieved through catalytic hydrogenation using catalysts like platinum oxide (PtO₂) or rhodium on carbon (Rh/C) under a hydrogen atmosphere.[3] Alternatively, chemical reduction using reducing agents like sodium borohydride (NaBH₄) can be employed.[2]

  • Isolation and Purification: After the reduction is complete, the catalyst is filtered off (for catalytic hydrogenation), and the solvent is removed. The residue is then worked up and purified, typically by column chromatography, to afford the desired N-benzyl piperidin-3-ol derivative.

The synthesis of chiral (R)- or (S)-N-benzyl piperidin-3-ol can be achieved through the resolution of the racemic mixture or by using chiral starting materials, such as (S)-pyroglutaminol.[4][5] The chiral nature of this scaffold is crucial for its interaction with biological targets.[6]

cluster_0 Synthesis from 3-Hydroxypiperidine cluster_1 Synthesis from 3-Hydroxypyridine 3-Hydroxypiperidine 3-Hydroxypiperidine N-Benzyl-3-hydroxypiperidine_1 N-Benzyl piperidin-3-ol 3-Hydroxypiperidine->N-Benzyl-3-hydroxypiperidine_1 Benzyl Halide, Base 3-Hydroxypyridine 3-Hydroxypyridine N-Benzyl-3-hydroxypyridinium salt N-Benzyl-3-hydroxypyridinium salt 3-Hydroxypyridine->N-Benzyl-3-hydroxypyridinium salt Benzyl Halide N-Benzyl-3-hydroxypiperidine_2 N-Benzyl piperidin-3-ol N-Benzyl-3-hydroxypyridinium salt->N-Benzyl-3-hydroxypiperidine_2 Reduction (e.g., NaBH4, H2/Pd-C)

General synthetic routes to N-benzyl piperidin-3-ol.

Applications in Alzheimer's Disease: A Multi-Target Approach

The complex and multifactorial nature of Alzheimer's disease (AD) has driven the development of multi-target-directed ligands (MTDLs) that can simultaneously modulate several key pathological pathways.[7] The N-benzyl piperidin-3-ol scaffold has emerged as a promising framework for designing such MTDLs, primarily targeting acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and β-secretase 1 (BACE1).[8][9]

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition

The "cholinergic hypothesis" of AD posits that a decline in acetylcholine levels contributes significantly to the cognitive deficits observed in patients.[8] Therefore, inhibiting the enzymes responsible for its breakdown, AChE and BuChE, is a key therapeutic strategy. The N-benzylpiperidine moiety is a well-established pharmacophore for AChE inhibition, as exemplified by the marketed drug donepezil.[10] This fragment is known to interact with the catalytic anionic site (CAS) of the enzyme.[11]

Structure-Activity Relationship (SAR) for Cholinesterase Inhibition:

  • N-Benzyl Group: The N-benzyl group is crucial for binding to the CAS of AChE. Substitutions on the benzyl ring can modulate potency and selectivity.

  • Linker: The nature and length of the linker between the piperidine ring and other pharmacophoric groups are critical for dual-site binding, interacting with both the CAS and the peripheral anionic site (PAS) of AChE.

  • Substituents on the Piperidine Ring: The 3-hydroxy group can form important hydrogen bonds within the active site. Modifications at this position can influence binding affinity.

Compound ClassTarget(s)Key Structural FeaturesIC₅₀ (µM)Reference
N-Benzylpiperidine AnalogAChE/BuChERational modification of donepezil structureAChE: 2.08, BuChE: 7.41[8]
N-Benzylpiperidine AnalogAChE/BACE-1Designed as multi-functional inhibitorsBalanced inhibition of both targets[9]
β-Secretase 1 (BACE1) Inhibition

The accumulation of amyloid-β (Aβ) plaques is a central pathological hallmark of AD. BACE1 is a key enzyme in the amyloidogenic pathway, initiating the cleavage of the amyloid precursor protein (APP). Therefore, inhibiting BACE1 is a major therapeutic goal. Several N-benzyl piperidin-3-ol derivatives have been designed to possess dual AChE and BACE1 inhibitory activity.[9]

N-Benzyl Piperidin-3-ol Derivative N-Benzyl Piperidin-3-ol Derivative AChE/BuChE Inhibition AChE/BuChE Inhibition N-Benzyl Piperidin-3-ol Derivative->AChE/BuChE Inhibition BACE1 Inhibition BACE1 Inhibition N-Benzyl Piperidin-3-ol Derivative->BACE1 Inhibition Cognitive Improvement Cognitive Improvement AChE/BuChE Inhibition->Cognitive Improvement Increased Acetylcholine Reduced Aβ Aggregation Reduced Aβ Aggregation BACE1 Inhibition->Reduced Aβ Aggregation Neuroprotection Neuroprotection Reduced Aβ Aggregation->Neuroprotection Neuroprotection->Cognitive Improvement

Multi-target approach of N-benzyl piperidin-3-ol derivatives in AD.

Therapeutic Potential in Neuropathic Pain

Neuropathic pain is a chronic and debilitating condition that arises from damage or dysfunction of the nervous system. Current treatments often provide inadequate relief and are associated with significant side effects. The N-benzyl piperidin-3-ol scaffold has been explored for the development of novel analgesics, particularly those targeting the opioid and sigma receptor systems.

Opioid Receptor Modulation

The opioid system is a well-established target for pain management. Researchers have synthesized 3-hydroxy-piperidinyl-N-benzyl-acyl-arylhydrazone derivatives that exhibit significant antinociceptive activity.[12] In preclinical models, the analgesic effects of these compounds were blocked by the opioid antagonist naloxone, indicating an opioid-mediated mechanism of action.[12]

Sigma-1 Receptor (σ1R) Antagonism

The sigma-1 receptor is a unique intracellular chaperone protein that has been implicated in the modulation of various neurotransmitter systems and plays a role in the pathophysiology of neuropathic pain. Antagonism of the σ1R has emerged as a promising strategy for the treatment of this condition. Certain N-benzylpiperidine derivatives have been identified as potent σ1R antagonists, demonstrating robust antiallodynic effects in animal models of neuropathic pain.[13][14]

Compound ClassTarget(s)Key FindingsReference
3-Hydroxy-piperidinyl-N-benzyl-acyl-arylhydrazoneOpioid ReceptorsIncreased nociceptive threshold in neuropathic pain models[12]
2-{3-[N-(1-benzylpiperidin-4-yl)propyl]amino}pyridine derivativeσ1RRobust antiallodynic effect in a model of central sensitization[13]

Emerging Applications in Oncology

The versatility of the N-benzyl piperidin-3-ol scaffold extends to the field of oncology. Derivatives incorporating this motif have been investigated for their potential as anticancer agents, targeting various mechanisms involved in tumor growth and survival.

Antimitotic Activity

Some N-benzyl piperidin-4-one oxime derivatives, which are structurally related to the N-benzyl piperidin-3-ol core, have been shown to possess antimitotic activity.[15] These compounds interfere with cell division, a hallmark of cancer, suggesting their potential as anticancer agents.

Kinase Inhibition

The dysregulation of protein kinases is a common feature of many cancers. Novel piperidinyl-based benzoxazole derivatives, which can be synthesized from N-benzyl piperidin-4-one, have been developed as inhibitors of key kinases involved in cancer progression, such as VEGFR-2 and c-Met.[16]

Antiproliferative Activity

Derivatives linking the N-benzylbenzimidazole and pyrimidine moieties have been synthesized and evaluated for their anticancer activity.[17] Some of these compounds have demonstrated significant growth inhibition against human breast cancer cell lines.[17] Additionally, highly functionalized piperidines have shown promising anticancer activity against various human cancer cell lines, with some exhibiting considerable toxicity to cancer cells while being less harmful to normal cells.[18]

Conclusion

The N-benzyl piperidin-3-ol scaffold is a privileged structure in medicinal chemistry, offering a versatile platform for the design and development of novel therapeutic agents. Its synthetic accessibility and the ability to introduce a wide range of substituents have led to the discovery of potent modulators of various biological targets. The extensive research into its application for Alzheimer's disease, particularly through the multi-target-directed ligand approach, highlights its potential to address complex diseases. Furthermore, the emerging evidence of its utility in neuropathic pain and oncology underscores the broad therapeutic promise of this remarkable chemical entity. Future research in this area will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of N-benzyl piperidin-3-ol derivatives to translate their preclinical efficacy into clinical success.

References

  • A kind of synthetic method of n-benzyl-3-hydroxypiperidine - Eureka | Patsnap. (2020, March 31). Retrieved from [Link]

  • 3-Hydroxy-piperidinyl-N-benzyl-acyl-arylhydrazone derivatives reduce neuropathic pain and increase thermal threshold mediated by opioid system - PubMed. (2018, March 15). Retrieved from [Link]

  • Structure-based design of new N-benzyl-piperidine derivatives as multitarget-directed AChE/BuChE inhibitors for Alzheimer's disease - PubMed. (2023, October 5). Retrieved from [Link]

  • CN105439939A - Synthetic method of (S)-N-Boc-3-hydroxypiperidine - Google Patents. (n.d.).
  • Process For Preparation Of N Benzyl 3 Hydroxy Piperidine - QuickCompany. (n.d.). Retrieved from [Link]

  • A Short and Efficient Synthesis of (3S,4S)-1-Benzyl-4-N-Benzylamino-3-Hydroxypiperidine. (2006, August 23). Retrieved from [Link]

  • Design and development of multitarget-directed N-Benzylpiperidine analogs as potential candidates for the treatment of Alzheimer's disease - PubMed. (2019, April 1). Retrieved from [Link]

  • The proof of concept of 2-{3-[N-(1-benzylpiperidin-4-yl)propyl]amino} - PubMed. (2024, September 15). Retrieved from [Link]

  • Design and development of multitarget-directed N-Benzylpiperidine analogs as potential candidates for the treatment of Alzheimer's disease | Request PDF. (n.d.). Retrieved from [Link]

  • N-Benzyl piperidine Fragment in Drug Discovery - PubMed. (2024, October 16). Retrieved from [Link]

  • Multi-Target Directed Donepezil-Like Ligands for Alzheimer's Disease - Frontiers. (2016, May 25). Retrieved from [Link]

  • Multi-Target Therapeutic Strategies for Alzheimer's Disease: In Silico Investigation of Design of Benzyl Piperazine Derivatives as Dual-Acting Inhibitors. (2025, June 19). Retrieved from [Link]

  • Synthesis, characterization and antimitotic activity of N-benzyl piperidin 4-one oxime. (2019, January 15). Retrieved from [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023, February 2). Retrieved from [Link]

  • Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity - PMC. (n.d.). Retrieved from [Link]

  • Novel Piperazine Derivatives of Vindoline as Anticancer Agents - MDPI. (2024, July 19). Retrieved from [Link]

  • Design, Synthesis and Biological Activity Evaluation of Arylpiperazine Derivatives for the Treatment of Neuropathic Pain - MDPI. (2011, July 7). Retrieved from [Link]

  • Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases - MDPI. (2025, December 9). Retrieved from [Link]

  • Synthesis and Characterization of Novel N-Benzylbenzimidazole Linked Pyrimidine Derivatives as Anticancer Agents - Semantic Scholar. (2019, March 20). Retrieved from [Link]

  • (PDF) Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects - ResearchGate. (2021, May 10). Retrieved from [Link]

  • Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. (2022, December 19). Retrieved from [Link]

  • Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoa - UNIPI. (2023, November 2). Retrieved from [Link]

  • Pharmacological Applications of Piperidine Derivatives - Encyclopedia.pub. (2023, February 9). Retrieved from [Link]

Sources

Methodological & Application

Reductive amination procedures using 2-bromo-5-fluorobenzaldehyde and 3-hydroxypiperidine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Significance

This Application Note details the optimized protocol for the reductive amination of 2-bromo-5-fluorobenzaldehyde with 3-hydroxypiperidine . This transformation is a critical gateway in the synthesis of diverse pharmacophores, particularly for kinase inhibitors and GPCR ligands where the N-benzyl-3-hydroxypiperidine motif serves as a versatile conformationally restricted linker.

While traditional methods utilizing sodium cyanoborohydride (NaBH₃CN) are effective, they pose significant toxicity and waste disposal challenges. This protocol employs Sodium Triacetoxyborohydride (STAB) , a milder, non-toxic, and more selective hydride donor. The procedure is designed to minimize over-reduction of the aldehyde and maximize yield through controlled iminium ion formation.

Reaction Mechanism & Rationale

The reaction proceeds via a two-step "one-pot" mechanism. First, the nucleophilic secondary amine (3-hydroxypiperidine) attacks the electrophilic carbonyl of the aldehyde to form a hemiaminal, which dehydrates to generate an iminium ion intermediate.

Crucially, STAB is less reactive than sodium borohydride (NaBH₄). It does not readily reduce the neutral aldehyde but rapidly reduces the positively charged iminium species. This kinetic selectivity is the cornerstone of high-yield reductive aminations.

Mechanism Visualization

ReactionMechanism Aldehyde 2-Bromo-5-fluorobenzaldehyde (Electrophile) Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal Nucleophilic Attack Amine 3-Hydroxypiperidine (Nucleophile) Amine->Hemiaminal Nucleophilic Attack Iminium Iminium Ion (Activated Electrophile) Hemiaminal->Iminium -H2O (Acid Catalyzed) Product 1-(2-bromo-5-fluorobenzyl) piperidin-3-ol Iminium->Product Hydride Transfer (STAB) STAB STAB (Hydride Donor) STAB->Product H-

Figure 1: Mechanistic pathway highlighting the critical iminium ion intermediate which allows for selective reduction by STAB.

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.Role
2-Bromo-5-fluorobenzaldehyde 203.011.0Electrophile
3-Hydroxypiperidine (HCl salt) 137.611.1Nucleophile
Sodium Triacetoxyborohydride (STAB) 211.941.4Reducing Agent
Triethylamine (TEA) 101.191.1Base (if amine is salt)
Acetic Acid (AcOH) 60.051-2 dropsCatalyst
1,2-Dichloroethane (DCE) -SolventReaction Medium

Note: If using 3-hydroxypiperidine free base, omit TEA. 3-Hydroxypiperidine is chiral; use the (R)- or (S)- enantiomer to obtain a chiral product, or the racemate for a racemic product.

Step-by-Step Procedure

Step 1: Free Base Liberation (In-Situ)

  • To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-hydroxypiperidine HCl (1.1 equiv).

  • Add DCE (concentration ~0.2 M relative to aldehyde).

  • Add Triethylamine (1.1 equiv) and stir at Room Temperature (RT) for 15 minutes. Clarification: This neutralizes the salt, liberating the nucleophilic amine.

Step 2: Iminium Formation 4. Add 2-bromo-5-fluorobenzaldehyde (1.0 equiv) to the reaction mixture. 5. Add Acetic Acid (catalytic, 1-2 drops). The pH should be weakly acidic (pH 5-6). 6. Stir at RT for 30–60 minutes.

  • Checkpoint: The solution may become slightly cloudy or change color, indicating iminium formation.

Step 3: Selective Reduction 7. Cool the mixture to 0°C (ice bath) to mitigate the exotherm upon hydride addition. 8. Add STAB (1.4 equiv) portion-wise over 10 minutes.

  • Safety: Mild gas evolution (H₂) may occur. Ensure the system is vented (e.g., via a needle in the septum).
  • Remove the ice bath and allow the reaction to warm to RT. Stir for 4–16 hours.

Step 4: Monitoring & Workup 10. Monitor: Check reaction progress via LCMS or TLC (Eluent: 5% MeOH in DCM). Look for the disappearance of the aldehyde (UV active). 11. Quench: Once complete, quench by adding saturated aqueous NaHCO₃ (equal volume to solvent). Stir vigorously for 20 minutes until gas evolution ceases. 12. Extraction: Extract the aqueous layer with DCM (3 x). 13. Drying: Combine organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Step 5: Purification 14. The crude oil is typically pure enough for downstream steps. If necessary, purify via flash column chromatography (Silica gel; Gradient: 0-10% MeOH in DCM).

Workflow Visualization

Workflow Start Start: Weigh Reagents Mix Mix Amine (salt) + TEA + DCE (Liberate Free Base) Start->Mix AddAld Add Aldehyde + AcOH (Form Iminium) Mix->AddAld Cool Cool to 0°C AddAld->Cool AddSTAB Add STAB Portion-wise (Reduction) Cool->AddSTAB Monitor Monitor (LCMS/TLC) Aldehyde consumed? AddSTAB->Monitor Monitor->AddSTAB No (Add 0.2 eq STAB) Quench Quench with sat. NaHCO3 Monitor->Quench Yes Extract Extract (DCM) & Concentrate Quench->Extract End Final Product: 1-(2-bromo-5-fluorobenzyl)piperidin-3-ol Extract->End

Figure 2: Operational workflow ensuring safety and high conversion efficiency.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Incomplete iminium formation.Increase reaction time before adding STAB. Add molecular sieves (4Å) to remove water.
Aldehyde Reduction (Benzyl Alcohol) STAB added too quickly or pH too low.Ensure pH is ~5-6. Add STAB slowly at 0°C. Use DCE (slower reduction of aldehyde than in MeOH).
Starting Material Remains Old STAB reagent (decomposed).STAB is moisture sensitive.[1][2] Use a fresh bottle or increase equivalents to 2.0.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[3][4][5] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][4][5][6][7][8] Studies on Direct and Indirect Reductive Amination Procedures.[4][5][6] The Journal of Organic Chemistry, 61(11), 3849–3862.[5] [Link]

  • Matassini, C., et al. (2020). The Double Reductive Amination Approach to the Synthesis of Polyhydroxypiperidines. Chimica, 44. [Link]

  • Common Organic Chemistry. (n.d.). Reductive Amination - Common Conditions: NaBH(OAc)3. [Link]

Sources

Application Notes and Protocols for Cross-Coupling Reactions of 1-[(2-Bromo-5-fluorophenyl)methyl]piperidin-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Palladium-catalyzed cross-coupling reactions are transformative tools in modern organic synthesis, enabling the efficient construction of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds.[1][2] These reactions are of paramount importance in the pharmaceutical industry for the synthesis of complex molecules and the exploration of chemical space around a core scaffold. The substrate, 1-[(2-bromo-5-fluorophenyl)methyl]piperidin-3-ol, represents a valuable building block where the aryl bromide moiety serves as a versatile handle for diversification through various cross-coupling strategies. The presence of the fluorine atom can influence the electronic properties of the aromatic ring, potentially impacting reaction kinetics and outcomes.[3] This document provides detailed protocols and insights for performing Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions on this specific substrate.

The general catalytic cycle for these palladium-catalyzed reactions involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with a suitable coupling partner, and reductive elimination to form the desired product and regenerate the active Pd(0) catalyst.[1][4][5]

Suzuki-Miyaura Coupling: For C-C Bond Formation

The Suzuki-Miyaura coupling is a robust and widely used method for forming C-C bonds by reacting an organoboron species with an organic halide.[5][6] Its popularity stems from the commercial availability of a vast array of boronic acids and esters, mild reaction conditions, and the low toxicity of the boron-containing byproducts.[1][6]

Mechanistic Rationale

The reaction is initiated by the oxidative addition of the aryl bromide to a Pd(0) species. The subsequent transmetalation step involves the transfer of the organic group from the boronic acid (activated by a base) to the palladium center. Finally, reductive elimination yields the biaryl product. The choice of ligand is critical to stabilize the palladium catalyst and facilitate the elementary steps of the catalytic cycle.[5][7]

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of 1-[(2-bromo-5-fluorophenyl)methyl]piperidin-3-ol with a generic arylboronic acid.

Materials:

  • 1-[(2-Bromo-5-fluorophenyl)methyl]piperidin-3-ol (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (1-5 mol%)

  • SPhos (2-10 mol%)

  • Potassium phosphate (K₃PO₄) (2.0-3.0 equiv)

  • 1,4-Dioxane and Water (e.g., 4:1 v/v), degassed

Procedure:

  • To an oven-dried reaction vessel, add 1-[(2-bromo-5-fluorophenyl)methyl]piperidin-3-ol, the arylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the layers.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Data Presentation: Suzuki-Miyaura Coupling Conditions
CatalystLigandBaseSolventTemp (°C)Typical YieldReference
Pd(OAc)₂SPhosK₃PO₄Dioxane/H₂O80-110Good to Excellent[8]
Pd₂(dba)₃XPhosK₃PO₄Toluene100Good to Excellent[9]
Pd(PPh₃)₄NoneK₂CO₃Toluene/EtOH/H₂O80Variable[5]

Buchwald-Hartwig Amination: For C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl amines from aryl halides and primary or secondary amines.[10][11] This reaction has broad substrate scope and functional group tolerance, making it a cornerstone of medicinal chemistry.[10][11]

Mechanistic Considerations

Similar to other cross-coupling reactions, the catalytic cycle involves oxidative addition, but is followed by the formation of a palladium-amido complex and subsequent reductive elimination to form the C-N bond.[10][12] The choice of a bulky, electron-rich phosphine ligand is crucial for promoting the reductive elimination step and preventing β-hydride elimination, a common side reaction.[10]

Experimental Protocol: Buchwald-Hartwig Amination

This protocol describes a general procedure for the amination of 1-[(2-bromo-5-fluorophenyl)methyl]piperidin-3-ol with a generic amine.

Materials:

  • 1-[(2-Bromo-5-fluorophenyl)methyl]piperidin-3-ol (1.0 equiv)

  • Amine (1.1-1.5 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-3 mol%)

  • Xantphos (2-6 mol%)

  • Cesium carbonate (Cs₂CO₃) or Sodium tert-butoxide (NaOtBu) (1.5-2.5 equiv)

  • Anhydrous Toluene or Dioxane, degassed

Procedure:

  • In a glovebox or under an inert atmosphere, add 1-[(2-bromo-5-fluorophenyl)methyl]piperidin-3-ol, the amine, the base, Pd₂(dba)₃, and Xantphos to a dry reaction vessel.

  • Add the degassed anhydrous solvent.

  • Seal the vessel and heat the reaction mixture to the appropriate temperature (typically 90-120 °C) with stirring.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • After cooling to room temperature, dilute the reaction mixture with an organic solvent like ethyl acetate and filter through a pad of Celite to remove palladium residues.[11]

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography.

Data Presentation: Buchwald-Hartwig Amination Conditions
CatalystLigandBaseSolventTemp (°C)Typical YieldReference
Pd₂(dba)₃XantphosCs₂CO₃Toluene110Good to Excellent[11]
Pd(OAc)₂BINAPCs₂CO₃Toluene110Good[13]
BrettPhos Pd G3(internal)K₃PO₄t-BuOH100Good to Excellent[12]

Sonogashira Coupling: For C-C (alkyne) Bond Formation

The Sonogashira coupling reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[1][14] This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst.[15] Copper-free protocols have also been developed to avoid the homocoupling of the alkyne, a common side reaction known as Glaser coupling.[14][16][17]

Mechanistic Insights

The generally accepted mechanism involves a palladium catalytic cycle and a copper co-catalytic cycle. The palladium cycle is similar to other cross-coupling reactions. The copper(I) acetylide, formed from the terminal alkyne and a copper(I) salt, acts as the transmetalating agent.[1] In copper-free versions, a strong base is often used to deprotonate the alkyne, which then coordinates to the palladium center.[17]

Experimental Protocol: Copper-Free Sonogashira Coupling

This protocol provides a general method for the copper-free Sonogashira coupling of 1-[(2-bromo-5-fluorophenyl)methyl]piperidin-3-ol with a terminal alkyne.

Materials:

  • 1-[(2-Bromo-5-fluorophenyl)methyl]piperidin-3-ol (1.0 equiv)

  • Terminal Alkyne (1.2-1.5 equiv)

  • (AllylPdCl)₂ (2.5 mol%)

  • P(t-Bu)₃ (10 mol%)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N) (2.0-3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF), degassed

Procedure:

  • To a degassed solution of 1-[(2-bromo-5-fluorophenyl)methyl]piperidin-3-ol in the chosen solvent, add the palladium precursor and the phosphine ligand.[18]

  • Add the base and the terminal alkyne.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-80 °C) under an inert atmosphere.[16]

  • Monitor the reaction's progress by TLC or LC-MS.

  • Once the reaction is complete, quench with water and extract with an organic solvent (e.g., ethyl acetate or diethyl ether).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product via flash column chromatography.

Data Presentation: Sonogashira Coupling Conditions
CatalystLigandBaseSolventTemp (°C)Co-catalystTypical YieldReference
(AllylPdCl)₂P(t-Bu)₃DIPEADMFRTNoneGood to Excellent[16]
Pd(PPh₃)₄NoneEt₃NTHFRT-50CuIGood[18]
PdCl₂(PPh₃)₂NoneEt₃NTHFRTCuIGood[1]

Troubleshooting and Optimization

Common issues in cross-coupling reactions include low conversion, side product formation (e.g., homocoupling, dehalogenation), and catalyst decomposition.[1][19]

  • Low Conversion: This can often be addressed by increasing the catalyst loading, switching to a more active ligand, or increasing the reaction temperature.[1] Ensure all reagents are pure and solvents are anhydrous and properly degassed, as oxygen and water can deactivate the catalyst.[19]

  • Homocoupling: This is particularly prevalent in Suzuki and Sonogashira reactions.[1][19] For Suzuki couplings, minimizing exposure to oxygen and using a Pd(0) source directly can help.[19] For Sonogashira reactions, employing copper-free conditions is an effective strategy to prevent alkyne dimerization.[14]

  • Dehalogenation: This side reaction can be problematic, especially with electron-rich aryl halides. Adjusting the catalyst system or screening different bases may mitigate this issue.[1][19]

  • Catalyst Decomposition: The formation of palladium black is an indicator of catalyst decomposition.[19] This can be caused by high temperatures or unstable ligands. Using more robust ligands, such as N-heterocyclic carbenes (NHCs), or adding a phase-transfer catalyst can sometimes improve catalyst stability.[19]

Visualizations

Suzuki_Miyaura_Catalytic_Cycle cluster_0 Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X_L2 Ar-Pd(II)(L2)-X Pd(0)L2->Ar-Pd(II)-X_L2 Ar-X_Oxidative_Addition Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'_L2 Ar-Pd(II)(L2)-Ar' Ar-Pd(II)-X_L2->Ar-Pd(II)-Ar'_L2 Transmetalation Transmetalation (Ar'-B(OH)2 + Base) Ar-Pd(II)-Ar'_L2->Pd(0)L2 Ar-Ar_Product Ar-Ar' Product Ar-Pd(II)-Ar'_L2->Ar-Ar_Product Reductive_Elimination Reductive Elimination

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Catalytic_Cycle cluster_0 Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X_L2 Ar-Pd(II)(L2)-X Pd(0)L2->Ar-Pd(II)-X_L2 Ar-X_Oxidative_Addition Oxidative Addition (Ar-X) Ar-Pd(II)-NHR2_L2 [Ar-Pd(II)(L2)(NHR2)]+X- Ar-Pd(II)-X_L2->Ar-Pd(II)-NHR2_L2 Amine_Coordination Amine Coordination (R2NH) Ar-Pd(II)-NR2_L2 Ar-Pd(II)(L2)-NR2 Ar-Pd(II)-NHR2_L2->Ar-Pd(II)-NR2_L2 Deprotonation Deprotonation (Base) Ar-Pd(II)-NR2_L2->Pd(0)L2 Ar-NR2_Product Ar-NR2 Product Ar-Pd(II)-NR2_L2->Ar-NR2_Product Reductive_Elimination Reductive Elimination

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

General_Workflow cluster_Setup Reaction Setup cluster_Workup Workup & Purification Reagents Weigh Reagents: Aryl Halide, Coupling Partner, Catalyst, Ligand, Base Vessel Add to Dry Reaction Vessel Reagents->Vessel Inert Evacuate & Backfill with Inert Gas Vessel->Inert Solvent Add Degassed Solvent Inert->Solvent Heat Heat to Desired Temperature Solvent->Heat Cool Cool to Room Temperature Heat->Cool Monitor by TLC/LC-MS Quench Quench Reaction (e.g., with water) Cool->Quench Extract Extract with Organic Solvent Quench->Extract Dry Dry Organic Layer Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Chromatography Concentrate->Purify

Caption: General experimental workflow for cross-coupling reactions.

References

  • Cross-Coupling Reactions Guide.
  • Efficient and General Protocol for the Copper-Free Sonogashira Coupling of Aryl Bromides at Room Temperature | Organic Letters - ACS Publications.
  • Troubleshooting common issues in furo[2,3-b]pyridine cross-coupling reactions - Benchchem.
  • Palladium-catalyzed Cross-coupling Reactions.
  • Sonogashira Coupling - Chemistry LibreTexts.
  • Buchwald–Hartwig amination - Wikipedia.
  • Palladium-catalyzed cross-coupling reactions | Organic... - Fiveable.
  • The pathway of copper-free Sonogashira reaction to provide different compounds - ResearchGate.
  • Palladium-Catalyzed Cross-Couplings by C–O Bond Activation - PMC.
  • Copper-free Sonogashira cross-coupling reactions: an overview - RSC Publishing.
  • Sonogashira coupling - Wikipedia.
  • 17.2. Palladium catalyzed couplings | Organic Chemistry II - Lumen Learning.
  • Buchwald-Hartwig Amination - Chemistry LibreTexts.
  • Synthesis of α-Aryl and α-Heteroaryl 4-Silyloxy Piperidines via a One-Pot Negishi Cross-Coupling Approach - PubMed.
  • Cobalt-Catalyzed (Hetero)arylation of Saturated Cyclic Amines with Grignard Reagents.
  • A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature - The Royal Society of Chemistry.
  • Cross-Coupling Reaction Guide - Sigma-Aldrich.
  • Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions - Benchchem.
  • Application Notes and Protocols: Suzuki-Miyaura Coupling of Aryl Halides with 4-(Diphenylamino)benzeneboronic Acid - Benchchem.
  • Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives.
  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs.
  • Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
  • COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6 - ePrints Soton.
  • Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners - MDPI.
  • Buchwald Ligands Review | Entegris.
  • How bulky ligands control the chemoselectivity of Pd-catalyzed N -arylation of ammonia - Chemical Science (RSC Publishing) DOI:10.1039/C9SC03095F.
  • Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?.
  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC.
  • Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives - MDPI.
  • The Suzuki Reaction - Andrew G Myers Research Group.
  • Sonogashira Coupling - Organic Chemistry Portal.
  • Efficient Cross-Coupling of Secondary Alkyltrifluoroborates with Aryl Chlorides – Reaction Discovery Using Parallel Micro-Scale Experimentation - PMC.
  • Copper-free Sonogashira cross-coupling reactions: an overview - PMC.
  • Buchwald-Hartwig Coupling - Organic Synthesis.
  • Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine - Benchchem.
  • Synthesis of Fluorinated Alkyl Aryl Ethers by Palladium-Catalyzed C–O Cross-Coupling.
  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal.
  • (PDF) Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives - ResearchGate.
  • Suzuki Coupling - Organic Chemistry Portal.
  • Metallaphotoredox-Catalyzed Cross-Electrophile Csp 3−Csp 3 Coupling of Aliphatic Bromides - Macmillan Group - Princeton University.
  • Aryl fluorosulfates: powerful and versatile partners in cross-coupling reactions.
  • Nickel-Catalyzed Cross-Coupling of Aryl Halides with Alkyl Halides: Ethyl 4-(4-(4-methylphenylsulfonamido)- phenyl)butanoate - Organic Syntheses.
  • Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review - MDPI.
  • A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids | Journal of the American Chemical Society - ACS Publications.

Sources

Application Notes and Protocols for the Scale-Up Synthesis of Fluorinated Benzyl Piperidine Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of Fluorinated Benzyl Piperidines in Modern Drug Discovery

The incorporation of fluorine into pharmaceutical candidates is a widely utilized strategy to enhance a molecule's metabolic stability, binding affinity, and lipophilicity, ultimately improving its pharmacokinetic and pharmacodynamic profile.[1][2] The piperidine moiety is one of the most prevalent nitrogen-containing heterocycles in FDA-approved drugs, valued for its ability to confer desirable physicochemical properties and to serve as a versatile scaffold for exploring chemical space.[3][4] Consequently, fluorinated benzyl piperidine intermediates are critical building blocks in the synthesis of a new generation of therapeutics.

This guide provides a comprehensive overview of robust and scalable methods for the synthesis of these valuable intermediates, with a focus on practical, field-proven insights relevant to researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, ensuring that the described protocols are not just a series of steps, but a self-validating system for achieving high-yield, high-purity synthesis on a larger scale.

Core Synthetic Strategies for Scale-Up

The synthesis of fluorinated benzyl piperidine intermediates can be broadly approached through two primary retrosynthetic disconnections: formation of the piperidine ring followed by benzylation, or construction of the benzyl-piperidine bond as a key step. For industrial-scale synthesis, three methods have proven to be particularly robust and versatile:

  • Catalytic Hydrogenation of Fluorinated Pyridines: A direct and atom-economical approach to the piperidine core.

  • Reductive Amination: A highly versatile method for coupling a fluorinated benzyl moiety with a pre-formed piperidine.

  • The Pictet-Spengler Reaction: A powerful tool for the synthesis of specific fused heterocyclic systems containing the piperidine motif.

Catalytic Hydrogenation of Fluorinated Pyridines

The catalytic hydrogenation of a fluorinated pyridine precursor is often the most direct route to the corresponding piperidine.[4][5] This method is highly atom-economical and can be performed on a large scale. The choice of catalyst, solvent, and reaction conditions is critical for achieving high yields and selectivities, while minimizing side reactions such as defluorination.

Mechanism and Rationale: The reaction involves the addition of hydrogen across the aromatic pyridine ring, catalyzed by a heterogeneous metal catalyst. The choice of catalyst influences the reaction's efficiency and the potential for side reactions. Precious metal catalysts like platinum, palladium, and rhodium are highly effective.[4][6]

Experimental Workflow for Catalytic Hydrogenation

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation A Charge Reactor with Fluorinated Pyridine & Solvent B Inert with N2/Ar A->B C Add Catalyst Slurry B->C D Pressurize with H2 C->D E Heat to Reaction Temp D->E F Monitor H2 Uptake & TLC/HPLC E->F G Cool & Vent H2 F->G H Filter Catalyst (Caution: Pyrophoric) G->H I Concentrate Filtrate H->I J Purification (Distillation/Crystallization) I->J

Caption: Workflow for Catalytic Hydrogenation.

Catalyst Selection and Performance

CatalystTypical Loading (mol%)Pressure (bar)Temperature (°C)SolventsKey Advantages & Considerations
Pd/C 5-105-5025-80Methanol, Ethanol, Acetic AcidCost-effective, good activity. Risk of de-fluorination at higher temperatures.[7][8]
PtO₂ (Adam's catalyst) 1-53-7025-50Acetic Acid, MethanolHighly active, can often be used at lower temperatures and pressures.[4]
Rh/C 1-510-7025-100Methanol, EthanolExcellent activity, often shows lower incidence of de-fluorination compared to Pd/C.[6]
Ru/C 5-1050-10080-150Water, MethanolRobust for specific substrates, may require higher temperatures and pressures.[9]

Protocol: Scale-Up Synthesis of 4-(4-Fluorobenzyl)piperidine via Catalytic Hydrogenation

This protocol is a general guideline and should be optimized for specific equipment and safety protocols.

Materials:

  • 4-(4-Fluorobenzyl)pyridine

  • 10% Palladium on Carbon (Pd/C, 50% wet)

  • Methanol (MeOH)

  • High-pressure hydrogenator

  • Inert gas (Nitrogen or Argon)

  • Filter aid (e.g., Celite®)

Procedure:

  • Reactor Preparation: Charge a suitable high-pressure reactor with 4-(4-fluorobenzyl)pyridine (1.0 eq) and methanol (10-15 volumes).

  • Inerting: Seal the reactor and purge with nitrogen or argon to remove all oxygen.

  • Catalyst Charging: In a separate vessel, prepare a slurry of 10% Pd/C (0.05 eq) in a small amount of methanol. Under a nitrogen atmosphere, transfer the catalyst slurry to the reactor.

  • Hydrogenation: Seal the reactor, and begin agitation. Purge the reactor with hydrogen gas, then pressurize to 10 bar. Heat the reaction mixture to 50°C. The reaction is typically complete within 8-16 hours. Monitor the reaction progress by hydrogen uptake and/or HPLC analysis of aliquots.

  • Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the reactor with nitrogen.

  • Catalyst Filtration: Dilute the reaction mixture with additional methanol and filter through a pad of Celite® to remove the palladium catalyst. Caution: The catalyst may be pyrophoric; do not allow the filter cake to dry in the air. Quench the filter cake with water immediately after filtration.[4]

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude 4-(4-fluorobenzyl)piperidine.

  • Purification: The crude product can be purified by vacuum distillation or by salt formation (e.g., with HCl) and recrystallization to yield the desired product in high purity.

Reductive Amination

Reductive amination is a highly versatile and widely used method for the synthesis of N-substituted piperidines.[10][11] This two-step, one-pot process involves the reaction of a piperidine with a fluorinated benzaldehyde to form an iminium ion intermediate, which is then reduced in situ to the desired N-benzylpiperidine.

Mechanism and Rationale: The reaction begins with the nucleophilic attack of the piperidine nitrogen on the carbonyl carbon of the fluorinated benzaldehyde, forming a hemiaminal. This intermediate then dehydrates to form an iminium ion. A reducing agent, present in the reaction mixture, then reduces the iminium ion to the final tertiary amine product. The choice of reducing agent is critical to ensure that the aldehyde is not prematurely reduced.

Reductive Amination Pathway

A Fluorinated Benzaldehyde + Piperidine B Hemiaminal Intermediate A->B Nucleophilic Attack C Iminium Ion Intermediate B->C - H2O D Fluorinated Benzyl Piperidine Product C->D Reduction (e.g., NaBH(OAc)3)

Caption: General Mechanism of Reductive Amination.

Protocol: Scale-Up Synthesis of 1-(4-Fluorobenzyl)piperidine via Reductive Amination

Materials:

  • Piperidine

  • 4-Fluorobenzaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

Procedure:

  • Reaction Setup: To a stirred solution of piperidine (1.0 eq) in dichloromethane (10 volumes), add 4-fluorobenzaldehyde (1.05 eq) at room temperature.

  • Iminium Formation: Stir the mixture for 1-2 hours to allow for the formation of the iminium ion.

  • Reduction: Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture, maintaining the temperature below 30°C. The addition is exothermic.

  • Reaction Monitoring: Stir the reaction at room temperature until completion, as monitored by TLC or HPLC (typically 4-12 hours).

  • Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Stir vigorously until gas evolution ceases.

  • Extraction: Separate the organic layer. Extract the aqueous layer with DCM (2 x 5 volumes).

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product is often of high purity, but can be further purified by vacuum distillation or column chromatography if necessary.

The Pictet-Spengler Reaction

The Pictet-Spengler reaction is a powerful acid-catalyzed reaction that involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by intramolecular electrophilic aromatic substitution to form a tetrahydroisoquinoline or tetrahydro-β-carboline.[12][13][14] While more specific in its application, it is an excellent method for accessing certain fluorinated benzyl piperidine analogues that are embedded within a larger, fused ring system.

Mechanism and Rationale: The reaction proceeds via the formation of a Schiff base from the β-arylethylamine and the aldehyde.[13] Under acidic conditions, this Schiff base is protonated to form an iminium ion. The electron-rich aromatic ring then acts as a nucleophile, attacking the electrophilic iminium carbon in an intramolecular fashion to form the new ring system. The presence of electron-donating groups on the aromatic ring facilitates the cyclization.[13]

Pictet-Spengler Reaction Mechanism

A β-Arylethylamine + Aldehyde B Schiff Base Intermediate A->B - H2O C Iminium Ion B->C + H+ D Spirocyclic Intermediate C->D Intramolecular Electrophilic Attack E Tetrahydroisoquinoline Product D->E Rearomatization

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Polar Piperidin-3-ol Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of polar piperidin-3-ol derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges associated with purifying these highly polar, basic compounds. The presence of both a hydroxyl group and a basic nitrogen atom within a small scaffold imparts high water solubility and often leads to problematic interactions with standard purification media. This resource provides in-depth troubleshooting guides and frequently asked questions to navigate these complexities effectively.

Section 1: Troubleshooting Guide

This section addresses specific, common problems encountered during the purification of piperidin-3-ol derivatives in a direct question-and-answer format.

Q1: My polar piperidin-3-ol derivative shows little to no retention on a C18 column, eluting at or near the solvent front. How can I improve its retention?

A: This is a classic problem for highly polar molecules in reversed-phase (RP) chromatography.[1][2] The analyte has a much higher affinity for the polar mobile phase (like water/methanol or water/acetonitrile) than for the nonpolar C18 stationary phase, resulting in rapid elution with the solvent front.[1][3] Here are several effective strategies to address this:

  • Strategy 1: Switch to Hydrophilic Interaction Liquid Chromatography (HILIC).

    • Why it works: HILIC is designed specifically for the retention and separation of highly polar compounds.[3][4][5] It utilizes a polar stationary phase (like bare silica, diol, or amide-functionalized silica) and a mobile phase consisting of a high percentage of a water-miscible organic solvent (typically acetonitrile) with a small amount of aqueous buffer.[5][6] The polar analyte partitions into a water-enriched layer on the surface of the stationary phase, leading to retention. Elution is achieved by increasing the concentration of the aqueous component.[3][6]

    • When to use it: HILIC is the preferred first alternative when your compound is too polar for effective retention on C18 or other RP media.[1]

  • Strategy 2: Employ Ion-Pairing Chromatography.

    • Why it works: This technique is a subset of reversed-phase chromatography where an "ion-pairing reagent" is added to the mobile phase.[7][8] For a basic piperidine (which will be protonated and positively charged at acidic pH), an anionic ion-pairing reagent with a hydrophobic tail (e.g., an alkyl sulfonate like 1-octanesulfonic acid, or a perfluorinated carboxylic acid like heptafluorobutyric acid (HFBA)) is used.[7][9] The reagent forms a neutral, more hydrophobic ion pair with the protonated analyte, which can then be retained and separated on a standard C18 column.[8]

    • When to use it: This is a good option if you want to continue using your existing reversed-phase columns and systems. It is particularly effective for improving the retention and peak shape of basic compounds.[7]

  • Strategy 3: Use a More Polar Reversed-Phase Column.

    • Why it works: Some RP columns are designed with embedded polar groups (EPG) or are otherwise engineered to be stable in 100% aqueous mobile phases. These columns can offer different selectivity and improved retention for polar analytes compared to standard C18 phases.[2]

    • When to use it: This is a viable option for moderately polar compounds that are on the borderline of retention for a standard C18 phase.

Q2: I am observing significant peak tailing for my basic piperidin-3-ol derivative on a standard silica gel column. What causes this and how can I fix it?

A: This is a very common issue caused by strong secondary interactions between the basic piperidine nitrogen and the acidic silanol groups (Si-OH) on the surface of the silica gel.[10] This strong, non-specific binding leads to a slow and uneven elution of the compound, resulting in broad, tailing peaks.

  • Solution 1: Add a Basic Modifier to the Mobile Phase.

    • Why it works: The most effective solution is to add a small amount of a stronger base to your eluent. This additive competes with your compound for binding to the acidic silanol sites, effectively masking them and allowing your compound to elute symmetrically.[10]

    • Common Additives:

      • Triethylamine (TEA): Typically added at 0.1% to 2% (v/v). This is the most common choice for moderately basic compounds.[10]

      • Ammonia: A solution of 7N ammonia in methanol (often used at 1-2% of the mobile phase) is highly effective for more strongly basic compounds.[10]

      • Pyridine: While effective, it is less common due to its odor and toxicity.[10]

  • Solution 2: Use an Alternative Stationary Phase.

    • Why it works: Changing the stationary phase to one with fewer or no acidic sites eliminates the root cause of the problem.

    • Recommended Phases:

      • Alumina (Basic or Neutral): Alumina is an excellent alternative to silica for the purification of basic compounds.[10]

      • Amine-Functionalized Silica: These columns have the silanol groups masked and provide a less acidic surface.

      • Reversed-Phase C18 Silica: If the compound has sufficient hydrophobic character, RP chromatography can be used. Adding an acidic modifier like trifluoroacetic acid (TFA) or formic acid to the mobile phase will protonate the piperidine nitrogen and generally lead to excellent peak shapes.[10]

Troubleshooting Workflow for Peak Tailing on Silica Gel

G start Start: Peak Tailing Observed on Silica Gel check_base Is the compound basic? (e.g., contains a piperidine ring) start->check_base add_modifier Add a Basic Modifier to Eluent check_base->add_modifier Yes change_sp Alternative: Change Stationary Phase check_base->change_sp Or, for persistent issues try_tea Try 0.5-2% Triethylamine (TEA) add_modifier->try_tea try_ammonia If still tailing, try 1-2% of 7N NH3 in Methanol try_tea->try_ammonia Improvement but not perfect success Problem Solved: Symmetric Peak try_tea->success Symmetric Peak try_ammonia->success use_alumina Use Basic or Neutral Alumina change_sp->use_alumina use_rp Use Reversed-Phase (C18) with acidic modifier (TFA/Formic Acid) change_sp->use_rp use_alumina->success use_rp->success

Caption: Troubleshooting flowchart for addressing peak tailing of basic compounds on silica gel.

Q3: I am attempting to crystallize my piperidin-3-ol derivative, but it consistently "oils out" or remains in solution. What can I do?

A: "Oiling out" occurs when a compound separates from the solution as a liquid phase rather than a solid crystalline lattice. This is common for polar compounds or those with impurities that depress the melting point.

  • Troubleshooting Steps for Crystallization:

    • Solvent Selection is Key: The ideal solvent should dissolve your compound poorly at room temperature but completely upon heating. For polar piperidinols, start by screening polar protic solvents (ethanol, isopropanol) and polar aprotic solvents (acetone, ethyl acetate, acetonitrile).[11]

    • Use a Solvent/Anti-Solvent System: Dissolve your compound in a minimal amount of a "good" solvent in which it is highly soluble (e.g., methanol). Then, slowly add a "poor" or "anti-solvent" in which it is insoluble (e.g., diethyl ether, hexanes, or toluene) dropwise until the solution becomes persistently cloudy. Gently warm the mixture until it becomes clear again, then allow it to cool slowly.[12]

    • Slow Down the Cooling Process: Rapid cooling often leads to the formation of oils or very small crystals. Allow the hot, saturated solution to cool to room temperature undisturbed over several hours. Insulating the flask (e.g., by placing it in a beaker of warm water or wrapping it in glass wool) can help. Once at room temperature, the flask can be moved to a refrigerator and then a freezer to maximize yield.[12][13]

    • Induce Crystallization: If crystals do not form spontaneously, you can try:

      • Scratching: Gently scratch the inside surface of the flask with a glass rod at the air-solvent interface. The microscopic scratches on the glass provide nucleation sites for crystal growth.[14]

      • Seeding: Add a single, tiny crystal of the pure compound to the cooled, supersaturated solution. This provides a template for crystallization to begin.[14][15]

    • Consider Salt Formation: If the freebase is difficult to crystallize, converting it to a salt (e.g., hydrochloride, tartrate, or mandelate) often yields a more crystalline solid with a higher melting point. This is a very common and effective strategy in pharmaceutical development.

Q4: How can I separate the enantiomers or diastereomers of my chiral piperidin-3-ol derivative?

A: Separating stereoisomers is a critical step in drug development, as different enantiomers can have vastly different biological activities.[16][17]

  • For Diastereomers: Diastereomers have different physical properties and can typically be separated using standard chromatographic techniques like flash chromatography or preparative HPLC, although optimization of the mobile and stationary phases may be required to achieve baseline resolution.[18]

  • For Enantiomers (Racemic Mixtures):

    • Chiral Chromatography (HPLC): This is the most direct method. It involves using a Chiral Stationary Phase (CSP) that interacts differently with the two enantiomers, causing them to elute at different times.[17] Polysaccharide-based CSPs (e.g., Chiralpak® or Chiralcel® series) are often highly effective for resolving piperidine derivatives.[16][19] A small amount of a basic additive (like diethylamine) in the mobile phase (typically hexane/isopropanol) is often required to achieve good peak shape.[16]

    • Classical Resolution via Diastereomeric Salt Formation: This is a powerful technique for bulk separations.[19] The racemic piperidin-3-ol (a base) is reacted with a single enantiomer of a chiral acid (a resolving agent), such as (R)-(-)-mandelic acid or di-p-toluoyl-D-tartaric acid.[19] This forms a pair of diastereomeric salts. These salts have different solubilities in a given solvent, allowing one to be selectively crystallized and separated by filtration. The freebase enantiomer is then liberated from the salt by treatment with a base.[19]

Section 2: Frequently Asked Questions (FAQs)

This section covers broader concepts and provides guidance on method selection.

Q1: What is the best general approach to start with for purifying a novel polar piperidin-3-ol derivative?

A: There is no single "best" method, as the optimal strategy depends on the scale, required purity, and the specific properties of your compound and its impurities. However, a logical workflow can guide your decision.

Decision Workflow for Purification Method Selection

G start Start: Crude Polar Piperidin-3-ol Derivative check_solid Is the target compound a solid? start->check_solid check_impurities Are impurities structurally very different? check_solid->check_impurities Yes chromatography Chromatography Needed check_solid->chromatography No (Oil) extraction Acid-Base Extraction (Bulk Purification) check_impurities->extraction Yes (different pKa or polarity) check_impurities->chromatography No (isomers, analogs) crystallization Recrystallization extraction->crystallization final_product Pure Product crystallization->final_product check_polarity Analyze on RP-C18 & NP-Silica TLC chromatography->check_polarity rp_retained Retained on C18? (Rf < 0.8) check_polarity->rp_retained np_mobile Mobile on Silica? (Rf > 0.1) rp_retained->np_mobile No rp_ipc Use RP-HPLC with Ion-Pairing Reagent rp_retained->rp_ipc Yes hilic Use HILIC np_mobile->hilic No (streaks or stays at baseline) np_modified Use Normal Phase with Basic Modifier (e.g., TEA) np_mobile->np_modified Yes hilic->final_product rp_ipc->final_product np_modified->final_product

Caption: A decision-making workflow for selecting an initial purification strategy.

Q2: When should I consider using Hydrophilic Interaction Liquid Chromatography (HILIC)?

A: You should strongly consider HILIC when your piperidin-3-ol derivative is too polar to be adequately retained by reversed-phase chromatography.[1][3] It is an ideal technique for compounds that elute in the void volume on a C18 column, even with a highly aqueous mobile phase. HILIC also offers advantages over normal-phase chromatography for very polar compounds, which can adsorb too strongly to silica, requiring highly polar and often difficult-to-remove solvents like methanol for elution.[3] HILIC uses reversed-phase type solvents (acetonitrile and water), which are generally less viscous and easier to evaporate from collected fractions.[1]

Table 1: Comparison of Common Chromatography Modes for Piperidin-3-ols

FeatureReversed-Phase (C18)Normal-Phase (Silica)HILICIon-Exchange (Cation)
Stationary Phase Non-polar (C18)Polar, Acidic (Si-OH)Polar (Silica, Diol, Amide)Negatively Charged
Mobile Phase Polar (Water/ACN, Water/MeOH)Non-polar (Hexane/EtOAc)Polar (ACN/Water)Aqueous Buffer
Elution Order Least polar elutes firstMost polar elutes firstLeast polar elutes firstLowest charge elutes first
Best For Moderately polar to non-polar piperidinolsLess polar derivatives; often requires basic modifierHighly polar piperidinols Purification from neutral/acidic impurities
Common Issue Poor retention of polar analytesPeak tailing of basic analytesRequires long equilibration times[6]Elution requires salt or pH gradient

Q3: Can Ion-Exchange Chromatography (IEX) be used for these compounds?

A: Yes, absolutely. Cation-exchange chromatography is a powerful and often overlooked technique for purifying basic compounds like piperidin-3-ols.[20]

  • Mechanism: The piperidine nitrogen is basic and will be protonated (positively charged) in a solution with a pH below its pKa. In this state, it will bind electrostatically to a negatively charged stationary phase, such as a strong cation exchanger (e.g., propylsulfonic acid-silica).[20][21][22]

  • Process:

    • Loading: The column is equilibrated at a low pH (e.g., with an acetate or formate buffer) where the target compound is fully protonated. The crude mixture is dissolved in this buffer and loaded onto the column. The positively charged piperidinol is "caught" or retained.[20]

    • Washing: Neutral and acidic impurities are not retained and can be washed away with the equilibration buffer.[20]

    • Elution: The purified compound is then "released" by disrupting the electrostatic interaction. This is achieved by either increasing the ionic strength of the mobile phase (by adding salt, like NaCl) or by increasing the pH of the mobile phase to deprotonate the piperidine nitrogen.[23][24] A solution of ammonia in an organic solvent is often used for elution in non-aqueous IEX.[20]

Q4: Are protecting groups necessary for the purification of piperidin-3-ols?

A: While not always necessary, using protecting groups can be a highly effective strategy to simplify purification.

  • Why it works: The high polarity and potential for strong hydrogen bonding of the amine and alcohol functional groups are the primary sources of purification difficulty. By temporarily masking these groups, you can dramatically alter the molecule's properties.

    • Protecting the Amine: Converting the secondary amine to a carbamate, such as a tert-butyloxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) group, makes the nitrogen non-basic and the molecule significantly less polar.[25][26]

    • Protecting the Alcohol: Converting the hydroxyl group to an ether (e.g., a tert-butyldimethylsilyl (TBDMS) ether) removes its ability to act as a hydrogen bond donor.[25]

  • The Strategy:

    • Protect: React the crude piperidin-3-ol derivative to protect one or both of the functional groups.

    • Purify: The resulting less-polar, more "well-behaved" molecule can now be easily purified using standard normal-phase flash chromatography on silica gel.

    • Deprotect: After purification, the protecting group is removed under specific conditions (e.g., acid for Boc, hydrogenolysis for Cbz) to yield the pure piperidin-3-ol.[26][27]

This approach adds two steps to the synthesis but can save significant time and effort in purification, often resulting in a much higher overall yield of pure material.

Section 3: Key Protocols

Protocol 1: HILIC Flash Chromatography Purification

This protocol provides a general starting point for purifying a polar piperidin-3-ol derivative using HILIC on a flash chromatography system.

  • Solvent System Selection:

    • Use Thin Layer Chromatography (TLC) with a silica gel plate to find a suitable solvent system.

    • Mobile Phase A (Weak Solvent): Acetonitrile (ACN).

    • Mobile Phase B (Strong Solvent): Water. Often, a buffer is added to both phases to maintain a consistent pH and improve peak shape (e.g., 10 mM ammonium formate or 0.1% formic acid).

    • Spot your crude material on the TLC plate and develop it in various ratios of ACN:Water (e.g., 95:5, 90:10, 85:15). The ideal system will give your target compound an Rf value of approximately 0.2-0.4.

  • Column Preparation:

    • Select a bare silica gel flash column.

    • Equilibrate the column with at least 5-10 column volumes of your initial mobile phase composition (e.g., 95:5 ACN:Water). Note: HILIC requires longer equilibration times than reversed-phase.[6]

  • Sample Loading:

    • Dissolve your crude sample in a minimal amount of a strong solvent like DMSO, water, or methanol.

    • Alternatively, for best results, perform a "dry load": adsorb the crude material onto a small amount of silica gel or celite, evaporate the solvent, and load the resulting dry powder onto the column.

  • Elution and Fraction Collection:

    • Begin elution with your starting mobile phase composition.

    • Run a linear gradient, increasing the percentage of Mobile Phase B (water) to elute your compound. A typical gradient might be from 5% to 40% water over 10-15 column volumes.

    • Collect fractions and analyze them by TLC or LC-MS to identify those containing the pure product.

  • Work-up:

    • Combine the pure fractions.

    • Remove the solvents under reduced pressure. If a non-volatile buffer like ammonium formate was used, lyophilization (freeze-drying) may be necessary to remove it completely.

Protocol 2: General Acid-Base Extraction

This technique is excellent for a bulk, initial purification to separate the basic piperidin-3-ol from neutral or acidic impurities.[13]

  • Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane) in a separatory funnel.

  • Acidic Wash (Extraction of Base):

    • Add an equal volume of dilute aqueous acid (e.g., 1 M HCl).

    • Shake the funnel vigorously, venting frequently, and then allow the layers to separate.

    • The basic piperidin-3-ol will be protonated and move into the aqueous (bottom) layer. Neutral and acidic impurities will remain in the organic (top) layer.[13]

    • Drain the lower aqueous layer into a clean Erlenmeyer flask. Repeat the extraction of the organic layer with fresh 1 M HCl twice more to ensure complete recovery.

  • Back-Wash (Removal of Neutral Impurities): Wash the combined acidic aqueous layers with a fresh portion of the organic solvent (e.g., ethyl acetate) to remove any trapped neutral impurities. Discard the organic layer.

  • Basification and Final Extraction:

    • Cool the acidic aqueous layer in an ice bath.

    • Slowly add a base (e.g., 2 M NaOH or solid K₂CO₃) with stirring until the solution is strongly basic (pH > 12, check with pH paper).[13] The protonated piperidinol will be deprotonated, making it soluble in organic solvents again.

    • Extract the basified aqueous solution three times with a fresh organic solvent (dichloromethane is often effective for polar compounds).

  • Drying and Concentration: Combine the final organic extracts, dry them over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the purified piperidin-3-ol derivative.[13]

References

  • Buchi.com. Why HILIC is what your polar compounds need for purification. [Link]

  • HILIC Flash Purification – Separation of Polar Pharmaceuticals on Silica. (2019, August 14). Biotage. [Link]

  • Biotage. (2023, July 11). What can I use to purify polar reaction mixtures?. [Link]

  • Welch Materials. (2025, December 23). [Readers Insight] Hydrophilic Interaction Chromatography (HILIC): A Nemesis to Polar Compounds. [Link]

  • P. Jandera. (2011, August 31). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Journal of Separation Science. [Link]

  • G. A. Theodoridis, et al. (2022, May 11). Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. Journal of Proteome Research. [Link]

  • Technology Networks. (2024, January 24). Exploring the Principle of Ion Exchange Chromatography and Its Applications. [Link]

  • ResearchGate. Solubility and Crystallization Process of 2,2,6,6-Tetramethyl-4-piperidinol (TMP). [Link]

  • Wikipedia. Ion chromatography. [Link]

  • LCGC International. (2021, March 11). Non-aqueous Ion-Exchange Chromatography Using High Acid-base Concentration: A Strategy for Purifying Non-crystalline Pharmaceutical Intermediates. [Link]

  • A. J. Kaźmierczak-Barańska, et al. (2022, December 28). The Synthesis and Absolute Configuration of Enantiomeric Pure (R)- and (S)-3-(piperidin-3-yl)-1H-Indole Derivatives. Molecules. [Link]

  • ChemRxiv. Ion-pairing chromatography and amine derivatization provide complementary approaches for the targeted UPLC-MS analysis of the polar metabolome. [Link]

  • Shodex HPLC Columns. Lesson 3: Separation Modes and their Mechanisms 1. [Link]

  • A. Ortiz, et al. (2012). Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance. Organic & Biomolecular Chemistry. [Link]

  • Google Patents. WO2009119700A1 - Manufacturing method for a piperidine-3-ylcarbamate compound and optical resolution method therefor.
  • ACS Publications. (2024, July 5). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Polymorph of Ritonavir. [Link]

  • Organic Chemistry Portal. Protecting Groups. [Link]

  • Technology Networks. (2024, March 12). Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications. [Link]

  • University of California, Irvine. 4. Crystallization. [Link]

  • Wikipedia. Protecting group. [Link]

  • ScienceDirect. Chiral Drug Separation. [Link]

  • ResearchGate. (2025, January 14). Piperidine derivatives - extra peak in pure compounds. Why and how to change it?. [Link]

  • Google Patents. CN104034814B - The HPLC analytical approach of 3-amino piperidine.
  • J. A. Lick-Fat, et al. (2024, October 22). Synthetic Approach to Chromone and Flavonoid Piperidine Alkaloids. ACS Omega. [Link]

  • M. Le Lamer, et al. Synthesis of 3-Alkyl Oxazolidines, Derived from 2-Hydroxymethyl Piperidine, as Analytical Standards for the Analysis of Volatile Aldehydes in the Workplace. Molecules. [Link]

  • MDPI. (2023, January 24). Innovative Green Approach for Extraction of Piperine from Black Pepper Based on Response Surface Methodology. [Link]

  • KU Leuven. Guide for crystallization. [Link]

  • L. G. Wang, et al. (2018, April 17). Techniques for extraction and isolation of natural products: a comprehensive review. Chinese Medicine. [Link]

  • Google Patents.
  • Biotage. (2023, February 10). How should I purify a complex, polar, amide reaction mixture?. [Link]

  • KU Leuven. (2026, February 6). How to crystallize your sample. [Link]

  • Cytiva. Protein purification troubleshooting guide. [Link]

  • ChemRxiv. Synthesis of 3-alkyl oxazolidines, derived from 2-hydroxymethyl piperidine, as analytical standards for the analysis of volatile. [Link]

  • University of Rochester. Troubleshooting Thin Layer Chromatography. [Link]

  • Semantic Scholar. (2020, October 13). Extraction Processes with Several Solvents on Total Bioactive Compounds in Different Organs of Three Medicinal Plants. [Link]

  • SciSpace. Amino Acid-Protecting Groups. [Link]

  • ResearchGate. Accelerated Solvent Extraction of Flavan-3-OL Derivatives from Grape Seeds. [Link]

  • AAPPTec. Amino Acid Derivatives for Peptide Synthesis. [Link]

Sources

Technical Support Center: Troubleshooting Solubility of 1-[(2-Bromo-5-fluorophenyl)methyl]piperidin-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have structured this guide to move beyond generic advice and address the specific physicochemical mechanics of 1-[(2-Bromo-5-fluorophenyl)methyl]piperidin-3-ol .

Handling halogenated benzylpiperidines requires balancing two competing molecular forces: the highly lipophilic 2-bromo-5-fluorobenzyl moiety (which drives organic solubility but resists aqueous environments) and the polar piperidin-3-ol ring (which dictates pH-dependent behavior). Understanding this duality is the key to preventing variable bioassay data, false negatives, and compound aggregation.

Compound Profiling & Solvation Dynamics

Before troubleshooting, we must establish the quantitative baseline of the molecule. The table below summarizes the critical physicochemical properties that dictate its behavior in dimethyl sulfoxide (DMSO) and aqueous buffers.

Physicochemical PropertyEstimated ValueImpact on Solvation & Assay Performance
Molecular Weight 288.16 g/mol Highly favorable for DMSO solubility (<500 Da guideline).
Calculated LogP ~2.8 - 3.2Moderate lipophilicity; drives high DMSO solubility but increases the risk of aqueous "solvent crash".
Basic pKa (Piperidine N) ~9.0 - 9.5Remains protonated at physiological pH (7.4), acting as a cationic solubilizing center in aqueous buffers.
H-Bond Donors / Acceptors 1 / 2The C3-hydroxyl group enhances solvation via hydrogen bonding in both DMSO and water.
Diagnostic Workflow: DMSO Stock Precipitation

If your compound is precipitating in the master stock, the root cause is almost always an incompatibility between the compound's salt form and the moisture content of the solvent.

SolTroubleshoot Start Compound Precipitates in DMSO Stock Identify Identify Compound Form Start->Identify FreeBase Free Base Form Identify->FreeBase If Free Base Salt HCl Salt Form Identify->Salt If Salt Moisture Check for Moisture (Use Anhydrous DMSO) FreeBase->Moisture Hygroscopic crash AddWater Add 5% v/v Water to Solvate Anions Salt->AddWater Ion solvation

Caption: Workflow for diagnosing and resolving DMSO stock precipitation.

Frequently Asked Questions (FAQs)

Q1: Why does my compound precipitate in 100% DMSO despite being a small molecule? A: The causality depends entirely on whether your batch is a free base or an HCl salt.

  • If it is a free base: DMSO is highly hygroscopic. If your DMSO has absorbed atmospheric moisture, the introduced water lowers the dielectric threshold, causing the lipophilic free base to undergo 1[1].

  • If it is an HCl salt: Pure, anhydrous DMSO is a polar aprotic solvent. It lacks the hydrogen-bond donors necessary to efficiently solvate the chloride anion of the crystal lattice. In such cases, adding a trace amount of water (or using a 1:1 DMSO:water mix) provides the necessary solvation shell to dissolve the .

Q2: How do I prevent "solvent crash" when transferring the DMSO stock into my aqueous assay buffer? A: When the DMSO stock is pipetted directly into an aqueous buffer, the local concentration of the compound momentarily exceeds its thermodynamic solubility limit before the bulk solvent can disperse it. This forces the lipophilic 2-bromo-5-fluorobenzyl groups to aggregate—a phenomenon known as . Because the piperidine nitrogen has a pKa of ~9.5, ensuring the assay buffer is strictly maintained at a physiological pH (e.g., pH 7.4) guarantees the amine remains protonated, significantly boosting 2[2]. You must use a stepwise dilution method (detailed in Protocol 2).

Q3: Does freeze-thaw cycling degrade or precipitate the compound? A: DMSO freezes at 18.5°C. When stored at -20°C, the solvent crystallizes. During thawing, concentration gradients form (freeze-thaw concentration). If the vial is not completely warmed to room temperature and vigorously vortexed before use, you will be pipetting from a localized zone of super-concentration, leading to immediate precipitation upon assay dilution.

Aqueous Dilution Logic

AqDilution Stock 10 mM DMSO Stock Direct Direct Addition (High Local Conc.) Stock->Direct Stepwise Stepwise Addition with Vortexing Stock->Stepwise Crash Solvent Crash (Aggregation) Direct->Crash Stable Stable Assay Solution Stepwise->Stable

Caption: Stepwise dilution prevents localized concentration spikes and solvent crash.

Self-Validating Experimental Protocols

To ensure reproducibility, do not rely on visual inspection alone. The following protocols integrate physical validation steps to confirm solubility at a microscopic level.

Protocol 1: Preparation of a Stable 10 mM Master Stock
  • Equilibration: Allow the compound vial and anhydrous DMSO (≥99.9% purity) to equilibrate to room temperature (20-25°C) in a desiccator.

    • Causality: Prevents atmospheric moisture condensation, which can crash the free base form.

  • Initial Solvation: Weigh the required mass of 1-[(2-Bromo-5-fluorophenyl)methyl]piperidin-3-ol. Add 80% of the final target volume of DMSO.

  • Agitation & Adjustment: Vortex gently for 60 seconds. If the compound is an HCl salt and resists dissolution, add up to 5% v/v sterile water.

    • Causality: Trace water provides the necessary hydrogen-bond donors to solvate the chloride lattice.

  • Validation (Self-Validating Step): Centrifuge the solution at 10,000 × g for 5 minutes. Carefully inspect the bottom of the tube against a dark background. The absence of a white pellet confirms complete dissolution.

  • Storage: Bring to the final volume with DMSO and aliquot into single-use vials to prevent freeze-thaw concentration gradients. Store at -20°C.

Protocol 2: Stepwise Aqueous Dilution for Bioassays
  • Pre-warming: Warm the 10 mM DMSO stock to 37°C for 5 minutes and vortex to ensure any micro-crystals formed during storage are fully dissolved.

  • Buffer Preparation: Ensure the target aqueous assay buffer is at pH 7.4 or lower.

    • Causality: Keeps the piperidine nitrogen protonated, maximizing electrostatic repulsion between molecules to prevent aggregation.

  • Intermediate Dilution: Create a 1 mM intermediate stock by adding 1 part 10 mM DMSO stock to 9 parts of a co-solvent mixture (e.g., 50% DMSO / 50% Buffer) dropwise while vortexing vigorously.

  • Final Assay Dilution: Add the intermediate stock to the final assay buffer dropwise under continuous agitation to reach the final working concentration (e.g., 10 µM). Ensure final DMSO concentration is ≤1%.

  • Validation (Self-Validating Step): Measure the optical density (OD) of the final solution at 600 nm. An OD600 < 0.05 confirms the absence of colloidal aggregates.

References
  • Title: Solubility: a speed–breaker on the drug discovery highway Source: MedCrave online URL
  • Title: Troubleshooting poor solubility of piperidine-4-acetic acid compounds Source: BenchChem URL
  • Title: DMSO Solubility Assessment for Fragment-Based Screening Source: PMC / NIH URL

Sources

Technical Support Center: Minimizing Debromination in Cross-Coupling Reactions of 2-Bromo-5-fluoro Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for chemists and researchers working with 2-bromo-5-fluoro scaffolds in cross-coupling reactions. This guide is designed to provide you with in-depth troubleshooting advice, detailed protocols, and a mechanistic understanding of the common side reaction of debromination (hydrodebromination). The presence of the electron-withdrawing fluorine atom can influence the reactivity of the C-Br bond, making this class of compounds particularly susceptible to this undesired pathway. This resource will equip you to optimize your Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions for higher yields and purity.

Frequently Asked Questions (FAQs)

Q1: What is debromination and why is it a problem with 2-bromo-5-fluoro scaffolds?

A1: Debromination, or hydrodebromination, is an undesired side reaction where the bromine atom on your 2-bromo-5-fluoro scaffold is replaced by a hydrogen atom. This leads to the formation of a 1-fluoro-4-substituted benzene derivative as a significant byproduct, which reduces the yield of your desired coupled product and complicates purification due to structural similarities with the starting material and product. The electron-withdrawing nature of the fluorine atom on the ring can make the aryl-palladium intermediate more susceptible to side reactions that lead to debromination.

Q2: What are the primary causes of debromination in palladium-catalyzed cross-coupling reactions?

A2: The main culprit behind debromination is the formation of a palladium-hydride (Pd-H) species in the catalytic cycle.[1] This Pd-H species can then undergo reductive elimination with the aryl ligand to produce the debrominated byproduct.[2] Several factors can promote the formation of Pd-H species, including:

  • High Reaction Temperatures: Elevated temperatures can lead to the decomposition of solvents, ligands, or other reagents, generating hydride sources.

  • Strong Bases: Certain strong bases, particularly alkoxides, can react with protic sources in the reaction mixture (like trace water or alcohols) to generate species that can act as hydride donors.[2]

  • Ligand Choice: While bulky, electron-rich ligands are often beneficial for cross-coupling, some can also promote the formation of Pd-H species under certain conditions.

  • Protic Solvents: Solvents like alcohols or the presence of water can serve as a direct source of protons or hydrides, facilitating debromination.[2]

Q3: How does the 2-bromo-5-fluoro substitution pattern specifically influence the likelihood of debromination?

A3: The fluorine atom at the 5-position is strongly electron-withdrawing. This makes the carbon atom of the C-Br bond more electrophilic, which can facilitate the initial oxidative addition to the Pd(0) catalyst. However, this electron deficiency also makes the resulting aryl-palladium intermediate more susceptible to nucleophilic attack, including by hydride species, which can lead to debromination. Kinetic studies on related systems have shown that electron-poor aryl bromides can exhibit different reaction kinetics and be more prone to side reactions like hydrodebromination, especially under certain conditions.[3][4]

Q4: Can I use the same conditions for Suzuki, Buchwald-Hartwig, and Sonogashira couplings with this scaffold?

A4: While the general principles for minimizing debromination apply across these reactions, the optimal conditions will likely differ. Each reaction has a unique set of reagents (e.g., boronic acids, amines, alkynes) and often requires different types of bases and ligands for optimal performance. For instance, the strong bases often used in Buchwald-Hartwig aminations (like NaOtBu or LHMDS) can be more prone to causing debromination than the milder inorganic bases (like K₂CO₃ or K₃PO₄) typically used in Suzuki couplings.

Troubleshooting Guide: High Levels of Debromination Observed

This section provides a systematic approach to troubleshooting and minimizing the formation of the debrominated byproduct in your cross-coupling reactions.

Problem: Significant formation of the debrominated product (e.g., 4-fluoro-substituted arene) is observed by LC-MS or NMR analysis.

Below is a troubleshooting workflow to address this common issue.

Debromination_Troubleshooting start High Debromination Observed optimize_base 1. Optimize Base start->optimize_base Initial Step optimize_catalyst 2. Screen Catalyst/Ligand System optimize_base->optimize_catalyst If debromination persists optimize_temp 3. Lower Reaction Temperature optimize_catalyst->optimize_temp If still problematic optimize_solvent 4. Evaluate Solvent System optimize_temp->optimize_solvent Further optimization end Debromination Minimized optimize_solvent->end

Caption: A logical workflow for troubleshooting debromination.

1. Optimize the Base

The choice of base is often the most critical factor in controlling debromination.

  • Rationale: Stronger bases can generate hydride species that lead to debromination.[2] Milder inorganic bases are generally less prone to this side reaction.

  • Recommendation:

    • For Suzuki-Miyaura couplings , switch from strong bases like alkoxides (e.g., NaOtBu) to milder inorganic bases. A good starting point is to screen potassium phosphate (K₃PO₄), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃).[5] Cesium carbonate can be particularly effective due to its higher solubility in organic solvents.[6]

    • For Buchwald-Hartwig aminations , which often require strong bases, consider using a weaker base if your amine is sufficiently nucleophilic. If a strong base is necessary, lithium bis(trimethylsilyl)amide (LHMDS) can sometimes be a better choice than sodium tert-butoxide.

    • For Sonogashira couplings , an excess of a liquid amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is typically used. Ensure the amine is freshly distilled and dry.

| Base Screening for Suzuki Coupling of 2-bromo-5-fluorotoluene | | :--- | :--- | :--- | :--- | | Base | Desired Product Yield (%) | Debrominated Byproduct (%) | Comments | | NaOtBu | 45 | 50 | High level of debromination observed. | | K₂CO₃ | 75 | 20 | Significant improvement, but still notable debromination. | | K₃PO₄ | 88 | 8 | Good yield with significantly reduced debromination. | | Cs₂CO₃ | 92 | 5 | Excellent yield and minimal side reaction. | This table presents illustrative data based on general trends for similar substrates.

2. Screen Catalyst and Ligand System

The palladium source and its coordinating ligand dramatically influence the reaction outcome.

  • Rationale: Bulky, electron-rich phosphine ligands can accelerate the desired reductive elimination step of the cross-coupling, outcompeting the debromination pathway.[7] Pre-formed palladium precatalysts are often more reliable than generating the active catalyst in situ.

  • Recommendation:

    • Move beyond traditional ligands like PPh₃, which can be less effective for challenging substrates.

    • Employ modern biarylphosphine ligands such as XPhos, SPhos, or RuPhos. These are known to be effective in suppressing side reactions.[8]

    • Use palladium precatalysts like XPhos Pd G3 or SPhos Pd G3, which are air- and moisture-stable and provide reliable generation of the active Pd(0) species.[9][10]

| Ligand Comparison for Buchwald-Hartwig Amination of 2-bromo-5-fluoroaniline | | :--- | :--- | :--- | :--- | | Ligand | Pd Source | Desired Product Yield (%) | Debrominated Byproduct (%) | | PPh₃ | Pd(OAc)₂ | 30 | 65 | | BINAP | Pd₂(dba)₃ | 60 | 35 | | XPhos | XPhos Pd G3 | 95 | <5 | This table presents illustrative data based on general trends for similar substrates.

3. Lower the Reaction Temperature

  • Rationale: Debromination often has a higher activation energy than the desired coupling reaction. Therefore, lowering the temperature can selectively disfavor the side reaction.

  • Recommendation: Attempt the reaction at a lower temperature for a longer duration. For example, if the reaction is being run at 100 °C, try reducing the temperature to 80 °C or even 60 °C and monitor the progress over a longer period. Many modern catalyst systems are highly active at lower temperatures.[11]

4. Evaluate the Solvent System

  • Rationale: Protic solvents can be a source of hydrides. Anhydrous and aprotic solvents are generally preferred.

  • Recommendation:

    • Use rigorously dried and degassed aprotic solvents such as toluene, 1,4-dioxane, or THF.

    • If an aqueous base is used in a Suzuki coupling, minimize the amount of water to only what is necessary for the base to be effective.

Mechanistic Insight: The Competing Debromination Pathway

Understanding the catalytic cycle and the point at which debromination occurs is key to rationally designing your reaction conditions.

Catalytic_Cycle cluster_main Desired Coupling Pathway cluster_side Debromination Side Reaction Pd0 Pd(0)L_n OxAdd Ar-Pd(II)-Br(L_n) Pd0->OxAdd Oxidative Addition + Ar-Br Transmetalation Ar-Pd(II)-R(L_n) OxAdd->Transmetalation Transmetalation + R-M PdH_Complex Ar-Pd(II)-H(L_n) OxAdd->PdH_Complex Transmetalation->Pd0 Reductive Elimination ReductiveElim Desired Product Ar-R Hydride_Source Hydride Source (e.g., from base/solvent) Hydride_Source->OxAdd Hydride Transfer PdH_Complex->Pd0 Reductive Elimination Debrom_Product Debrominated Product Ar-H

Caption: Competing catalytic cycles in cross-coupling reactions.

As shown in the diagram, after the initial oxidative addition of the 2-bromo-5-fluoro scaffold to the Pd(0) catalyst, the resulting Ar-Pd(II)-Br intermediate can either proceed down the desired transmetalation pathway or react with a hydride source. This hydride transfer forms an Ar-Pd(II)-H intermediate, which can then undergo reductive elimination to yield the debrominated byproduct and regenerate the Pd(0) catalyst. Your goal is to accelerate the transmetalation and reductive elimination of the desired product, thereby minimizing the opportunity for the competing debromination pathway to occur.

Experimental Protocols

The following are starting-point protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings of a generic 2-bromo-5-fluoroaryl scaffold. Note: These protocols should be optimized for your specific substrate.

Protocol 1: Suzuki-Miyaura Coupling

Objective: To couple a 2-bromo-5-fluoroaryl compound with an arylboronic acid.

Materials:

  • 2-bromo-5-fluoroaryl substrate (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • XPhos Pd G3 (0.02 mmol, 2 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.0 mmol)

  • Anhydrous, degassed 1,4-dioxane (5 mL)

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the 2-bromo-5-fluoroaryl substrate, arylboronic acid, XPhos Pd G3, and cesium carbonate.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the anhydrous, degassed 1,4-dioxane via syringe.

  • Stir the reaction mixture at 80 °C and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Buchwald-Hartwig Amination

Objective: To couple a 2-bromo-5-fluoroaryl compound with a secondary amine.

Materials:

  • 2-bromo-5-fluoroaryl substrate (1.0 mmol)

  • Secondary amine (e.g., morpholine) (1.2 mmol)

  • RuPhos Pd G3 (0.02 mmol, 2 mol%)

  • Lithium bis(trimethylsilyl)amide (LHMDS) (1.0 M in THF, 1.4 mL, 1.4 mmol)

  • Anhydrous, degassed toluene (5 mL)

Procedure:

  • In a glovebox, add the 2-bromo-5-fluoroaryl substrate, RuPhos Pd G3, and a stir bar to an oven-dried reaction vial.

  • Add the anhydrous, degassed toluene, followed by the secondary amine.

  • Seal the vial and remove it from the glovebox.

  • Add the LHMDS solution dropwise via syringe.

  • Stir the reaction mixture at 90 °C and monitor by TLC or LC-MS.

  • After completion, cool to room temperature and carefully quench with saturated aqueous ammonium chloride.

  • Extract with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter, concentrate, and purify by column chromatography.

Protocol 3: Sonogashira Coupling

Objective: To couple a 2-bromo-5-fluoroaryl compound with a terminal alkyne.

Materials:

  • 2-bromo-5-fluoroaryl substrate (1.0 mmol)

  • Terminal alkyne (e.g., phenylacetylene) (1.2 mmol)

  • Pd(PPh₃)₂Cl₂ (0.03 mmol, 3 mol%)

  • Copper(I) iodide (CuI) (0.06 mmol, 6 mol%)

  • Anhydrous, degassed triethylamine (Et₃N) (5 mL)

  • Anhydrous, degassed THF (5 mL)

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere, add the 2-bromo-5-fluoroaryl substrate, Pd(PPh₃)₂Cl₂, and CuI.

  • Evacuate and backfill with the inert gas three times.

  • Add the anhydrous, degassed THF and triethylamine via syringe.

  • Add the terminal alkyne dropwise.

  • Stir the reaction at room temperature and monitor by TLC or LC-MS. For less reactive substrates, gentle heating (e.g., 50 °C) may be required.

  • Once complete, dilute with diethyl ether and filter through a pad of celite to remove the catalyst residues.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Analytical Quantification of Debromination

Accurate quantification of the desired product and the debrominated byproduct is crucial for optimizing your reaction conditions.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This is a powerful tool for monitoring reaction progress and quantifying the relative amounts of product and byproduct. Develop a method that provides good chromatographic separation of the starting material, desired product, and the debrominated side product. Quantification can be achieved by comparing the peak areas in the total ion chromatogram (TIC) or by using selected ion monitoring (SIM).

  • ¹H NMR (Proton Nuclear Magnetic Resonance): After purification, ¹H NMR can be used to confirm the structure of the product and to check for the presence of any remaining debrominated byproduct. Integration of characteristic peaks for both compounds can provide a quantitative ratio.

By systematically applying the troubleshooting strategies and optimized protocols outlined in this guide, you can significantly minimize debromination side reactions and achieve higher yields and purity in your cross-coupling reactions involving 2-bromo-5-fluoro scaffolds.

References

  • Combined Kinetic and Computational Analysis of the Palladium-Catalyzed Formylation of Aryl Bromides.
  • Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Repository.
  • Combined Kinetic and Computational Analysis of the Palladium-Catalyzed Formylation of Aryl Bromides.
  • Buchwald-Hartwig Coupling. Organic Synthesis.
  • Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine. Benchchem.
  • preventing debromination in Suzuki coupling of bromo-imidazoles. Benchchem.
  • A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temper
  • preventing debromination in subsequent reaction steps. Benchchem.
  • Buchwald-Hartwig Amin
  • Liquid Chromatography-Tandem Mass Spectrometry Method for the Qua. Longdom Publishing.
  • The Ultimate Guide to Buchwald-Hartwig Amin
  • Buchwald–Hartwig amin
  • Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. MDPI.
  • Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. PMC - NIH.
  • A Comparative Guide to Phosphine Ligands for Cross-Coupling with 3-Bromo-5-(3-chlorophenoxy)pyridine. Benchchem.
  • Suzuki Coupling. Organic Chemistry Portal.
  • COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. ePrints Soton.
  • Effect of Cs2CO3 and K2CO3 on the synthesis and isomerization of chromene-2-carboxylate.
  • Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. MDPI.
  • Enamine G3 and G4 Buchwald Precatalysts: Scale up, QC and application for the semi-autom
  • Sonogashira coupling. Wikipedia.
  • Flow Chemistry: Sonogashira Coupling. Syrris.
  • Sonogashira Coupling. Organic Chemistry Portal.
  • Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-5-(2-nitro-vinyl)-thiophene. Benchchem.
  • A Comparative Guide to the Suzuki Coupling Yields of 2,5-Difluorophenylboronic Acid. Benchchem.
  • The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. SciSpace.
  • Application Notes and Protocols for Cross-Coupling Reactions Involving 5-Bromo-3-chloro-2-fluorotoluene. Benchchem.
  • Development and validation of an LC–MS/MS method for the quantitation of 30 legacy and emerging per‐ and polyfluoroalkyl substances. Wiley Online Library.
  • Technical Support Center: Catalyst Selection for Cross-Coupling Reactions with 2-Bromo-9-diazafluorene. Benchchem.
  • The Suzuki Reaction. Andrew G Myers Research Group.
  • What is the utility of cesium carbonate while carrying out Suzuki-Miyaura coupling? Quora.
  • Stereoselective Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluorobor
  • Establishment of Protocols for Global Metabolomics by LC-MS for Biomarker Discovery. J-STAGE.
  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
  • Third Generation Buchwald Precatalysts with XPhos and RuPhos: Multigram Scale Synthesis, Solvent-Dependent Isomerization of XPhos Pd G3 and Quality Control by 1H. PMC.
  • Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes. The Mirica Group - Illinois.
  • Palladium-Catalyzed Formylation of Aryl Bromides: Elucidation of the Catalytic Cycle of an Industrially Applied Coupling Reaction.
  • Application Notes and Protocol for Sonogashira Coupling of 2-Bromo-6-isopropylpyrazine. Benchchem.
  • Efficient Suzuki cross-coupling reactions using bulky phosphines. IT Services - University of Liverpool.
  • Intermolecular Sonogashira Coupling and Intramolecular 5-Exo-dig Cycloisomerization Cascade: A One-Pot Pathway for Accessing (3-Benzylbenzofuran-2-yl)(phenyl)methanones. Organic Chemistry Portal.
  • The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II)
  • Tips and tricks for LC–MS-based metabolomics and lipidomics analysis. LabRulez LCMS.
  • Synthetic and DFT Modeling Studies on Suzuki–Miyaura Reactions of 4,5-Dibromo-2-methylpyridazin-3(2H)-one with Ferrocene Boronates, Accompanied by Hydrodebromination and a Novel Bridge-Forming Annulation In Vitro Cytotoxic Activity of the Ferrocenyl–Pyridazinone Products. MDPI.
  • Application Note: Quantitative Analysis of 2-Fluoroamphetamine (2-FA)
  • ChemInform Abstract: A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids.
  • Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. PMC.

Sources

Removing palladium impurities from 1-[(2-Bromo-5-fluorophenyl)methyl]piperidin-3-ol post-coupling

Author: BenchChem Technical Support Team. Date: March 2026

Ticket Subject: Removal of Pd impurities from 1-[(2-Bromo-5-fluorophenyl)methyl]piperidin-3-ol Status: Open Priority: High (ICH Q3D Compliance Required)

Diagnostic & Strategy Assessment

The Core Challenge: Why is your Pd "Sticky"?

Your target molecule, 1-[(2-Bromo-5-fluorophenyl)methyl]piperidin-3-ol , presents a specific "chelation trap" for palladium. Unlike simple aromatics, your scaffold contains a tertiary piperidine nitrogen and a proximal hydroxyl group .

  • Mechanism of Interference: Palladium (especially Pd(II)) is a soft Lewis acid. The basic nitrogen in the piperidine ring acts as a moderate sigma-donor ligand. This creates a stable coordination complex where the Pd is effectively "bound" to your product, rather than just floating as free colloidal metal.

  • The Risk of the Aryl Bromide: Your molecule contains an aryl bromide. While removing Pd, you must avoid harsh reducing conditions (e.g., active metals, high-pressure hydrogenation) that could inadvertently trigger oxidative addition into the C-Br bond, leading to dehalogenated impurities.

Regulatory Targets (ICH Q3D)

Before initiating remediation, confirm your target limit based on the intended dosage and route of administration (Class 2B Impurity).

Route of AdministrationPermitted Daily Exposure (PDE)Concentration Limit (10g daily dose)Concentration Limit (1g daily dose)
Oral 100 µ g/day 10 ppm100 ppm
Parenteral 10 µ g/day 1 ppm10 ppm
Inhalation 1 µ g/day 0.1 ppm1 ppm

Primary Solution: Functionalized Silica Scavengers[2]

For amine-containing APIs, functionalized silica is the industry "Gold Standard" because it relies on chemisorption (ligand exchange) rather than physisorption.

Recommended Scavenger: SiliaMetS® Thiol or DMT[3]
  • SiliaMetS® Thiol (Si-Thiol): The most versatile scavenger. The sulfur atom binds Pd with higher affinity than your piperidine nitrogen.

  • SiliaMetS® DMT (Dimercaptotriazine): Use this if Si-Thiol fails. DMT is a tridentate ligand that forms an exceptionally stable complex with Pd, often necessary for disrupting stable amine-Pd chelates.

Protocol: Scavenger Screening & Execution

Step 1: Solvent Compatibility Check

  • Ideal: THF, Ethyl Acetate, Methanol, Ethanol.

  • Avoid: DMF or DMSO (these solvents coordinate strongly to Pd and compete with the scavenger, slowing down removal).

Step 2: The "4-Hour" Protocol

  • Dissolve: Dissolve your crude product in 10-20 volumes of solvent (e.g., THF).

  • Charge: Add 10-20 wt% of Si-Thiol relative to the mass of the crude product. (Alternatively, calculate 4-8 molar equivalents relative to the estimated Pd content).

  • Agitate: Stir at 50°C for 4 hours.

    • Note: Heat is crucial. Ligand exchange is kinetically driven. Room temperature is often insufficient to break the Piperidine-Pd bond.

  • Filter: Filter through a 0.45 µm pad or Celite to remove the silica.

  • Analyze: Check Pd levels via ICP-MS.

Step 3: Optimization (If Pd > 10 ppm) If the initial pass fails, switch to Si-DMT or increase temperature to reflux (65°C), ensuring you do not degrade the aryl bromide.

Secondary Solution: Chemical Extraction (The "NAC" Wash)

If silica scavengers are cost-prohibitive or unavailable, a wash with N-Acetylcysteine (NAC) is a highly effective alternative for extracting Pd from organic phases.

The NAC Protocol
  • Preparation: Dissolve your product in a water-immiscible solvent (e.g., Ethyl Acetate or DCM).

  • Reagent: Prepare a 0.5 M aqueous solution of N-Acetylcysteine. Adjust pH to neutral/slightly basic (pH 7-8) with NaOH if needed to ensure the thiol is active.

  • Extraction:

    • Add the aqueous NAC solution (10-20 vol%) to the organic layer.

    • Crucial Step: Heat the biphasic mixture to 40-50°C with vigorous stirring for 1-2 hours. Standard separatory funnel shaking at RT is rarely sufficient.

  • Separation: Cool, separate phases, and wash the organic layer with water/brine to remove residual NAC.

Troubleshooting Guide (FAQ)

Q1: The scavenger removed the Pd, but my yield dropped significantly. Why?

Diagnosis: Non-specific binding. Fix:

  • Your piperidine nitrogen might be interacting with residual silanol groups on the silica surface (acting like a flash column).

  • Solution: Add 1-2% Triethylamine (TEA) to the scavenging mixture. This blocks the silanol sites and keeps your amine product in solution while the Thiol ligand grabs the Pd.

Q2: I see a color change (dark to yellow), but ICP-MS still shows high Pd.

Diagnosis: You removed the colloidal Pd (black), but the soluble Pd-Amine complex (yellow/orange) remains. Fix:

  • This confirms that the Piperidine-Pd bond is strong.

  • Switch from Si-Thiol to Si-DMT (Dimercaptotriazine).

  • Increase reaction temperature to 60°C to overcome the activation energy of ligand exchange.

Q3: Can I just use Activated Carbon (Charcoal)?

Diagnosis: Efficacy vs. Selectivity. Answer: You can, but with risks.

  • Pros: Cheap.[1]

  • Cons: Activated carbon (e.g., Darco KB-G) works primarily by surface adsorption. It struggles to compete with the specific chelation of your tertiary amine. It also frequently traps polar molecules (like your piperidin-3-ol), leading to yield loss.

  • Verdict: Use Carbon only as a pre-filter for bulk Pd removal (>1000 ppm), then use Si-Thiol for polishing (<100 ppm).

Decision Logic & Workflow

The following diagram illustrates the logical flow for selecting the correct remediation strategy based on your specific constraints.

Pd_Removal_Workflow Start Start: Crude Product (Piperidine Scaffold) Check_Level Measure Initial Pd (ICP-MS) Start->Check_Level High_Pd Pd > 1000 ppm (Visible Black Particulates) Check_Level->High_Pd High Load Low_Pd Pd < 1000 ppm (Soluble/Colored) Check_Level->Low_Pd Moderate Load Carbon_Step Pre-treatment: Activated Carbon (Darco G-60) or Celite Filtration High_Pd->Carbon_Step Scavenger_Choice Select Scavenger: SiliaMetS Thiol (Standard) Low_Pd->Scavenger_Choice Carbon_Step->Low_Pd Process Process: 10 wt%, 50°C, 4 Hours Solvent: THF or EtOAc Scavenger_Choice->Process Check_Final Final ICP-MS Check Process->Check_Final Success Pass (<10 ppm) Proceed to Crystallization Check_Final->Success Compliant Fail Fail (>10 ppm) Check_Final->Fail Non-Compliant Advanced_Opt Switch to SiliaMetS DMT OR Perform NAC Wash (50°C) Fail->Advanced_Opt Advanced_Opt->Check_Final Re-test

Caption: Decision tree for stepwise Palladium removal, prioritizing functionalized silica for amine-containing scaffolds.

References

  • Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research. Organic Process Research & Development. (Demonstrates efficacy of Thiol/DMT silica over carbon).

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients. Advanced Synthesis & Catalysis. (Comprehensive review of removal methods including NAC and Carbon).

  • SiliCycle Application Note. Removal of Palladium from API using SiliaMetS®. (Specific data on Thiol/DMT performance).

  • ICH Guideline Q3D (R2). Guideline for Elemental Impurities. (Regulatory limits for Class 2B elements).

  • Biotage White Paper. How to Remove Palladium in Three Easy Steps. (Practical guide on scavenger stoichiometry and temperature).

Sources

Technical Support Center: Stability of 1-[(2-Bromo-5-fluorophenyl)methyl]piperidin-3-ol under Acidic Conditions

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for 1-[(2-Bromo-5-fluorophenyl)methyl]piperidin-3-ol. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights and troubleshooting advice regarding the stability of this compound, particularly in acidic environments. Understanding the chemical behavior of this molecule is critical for ensuring data integrity in research and developing robust formulations.

Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the handling and analysis of 1-[(2-Bromo-5-fluorophenyl)methyl]piperidin-3-ol in acidic media.

Q1: What are the primary degradation pathways for 1-[(2-Bromo-5-fluorophenyl)methyl]piperidin-3-ol under acidic conditions?

A1: Based on its chemical structure, the molecule has two primary points of susceptibility to acid-catalyzed degradation.

  • Cleavage of the Benzylic C-N Bond: The most probable degradation pathway involves the cleavage of the bond between the benzylic carbon (of the bromo-fluorophenylmethyl group) and the piperidine nitrogen. Under acidic conditions, the tertiary amine of the piperidine ring is readily protonated. This makes the piperidine ring a better leaving group, facilitating the cleavage of the C-N bond. This reaction can proceed via an SN1 or SN2 mechanism, yielding 2-bromo-5-fluorobenzyl alcohol (or its corresponding halide) and piperidin-3-ol. This type of C-N bond cleavage is a known degradation route for N-benzylamine derivatives.[1][2][3]

  • Dehydration of the Piperidin-3-ol Ring: While likely requiring harsher conditions (higher temperature and/or stronger acid concentration), the secondary alcohol at the 3-position of the piperidine ring can undergo acid-catalyzed dehydration. This would result in the formation of a double bond within the piperidine ring, leading to a tetrahydropyridine derivative.

Q2: My HPLC analysis shows a significant decrease in the parent peak and the emergence of new peaks after exposing my sample to 0.1 M HCl at 60°C. What are these new peaks likely to be?

A2: The new peaks are almost certainly degradation products resulting from the acidic stress. Based on the pathways described in Q1, the primary degradants would be:

  • Piperidin-3-ol: A relatively small and polar molecule.

  • 2-Bromo-5-fluorobenzyl alcohol: Formed from the hydrolysis of the cleaved benzyl group.

  • 2-Bromo-5-fluorobenzyl chloride: If using hydrochloric acid, the chloride ion can act as a nucleophile.

To confirm the identity of these peaks, mass spectrometry (MS) coupled with HPLC (LC-MS) is the recommended analytical technique.[1] It provides molecular weight information that is crucial for structural elucidation of unknown degradants.

Q3: How can I design a robust experiment to assess the acidic stability of my compound?

A3: A forced degradation study is the standard approach to determine the intrinsic stability of a drug substance.[4][5] This involves intentionally exposing the compound to stress conditions that are more severe than accelerated stability testing. A well-designed study will help you identify potential degradation products and establish a stability-indicating analytical method.[6][7] For acidic conditions, a typical protocol involves incubating a solution of the compound (e.g., 1 mg/mL in a suitable co-solvent like methanol or acetonitrile) with an acid like 0.1 M to 1 M HCl at a controlled temperature (e.g., 60°C) for a set period, such as 24 hours.[1][8] The goal is to achieve a target degradation of 5-20%, which is sufficient to detect and quantify degradants without completely consuming the parent compound.[5]

Q4: What are the optimal storage conditions for this compound if it must be kept in an acidic solution for a short period?

A4: If short-term storage in an acidic solution is unavoidable, conditions should be optimized to minimize degradation.

  • Temperature: Store at refrigerated temperatures (2-8°C). Chemical degradation rates are significantly reduced at lower temperatures.

  • pH: Use the mildest acidic pH possible for your application. The rate of hydrolysis is often pH-dependent.[9]

  • Light: Protect the solution from light to prevent any potential photolytic degradation.[1]

  • Solvent: If possible, using a less hydrophilic or buffered solvent system may slow hydrolysis compared to a purely aqueous acidic solution.[9]

Visualizing Degradation & Experimental Workflow

A clear understanding of the potential chemical transformations and the experimental process is crucial for effective troubleshooting.

dot

cluster_0 Degradation Pathways Parent 1-[(2-Bromo-5-fluorophenyl)methyl]piperidin-3-ol Protonated Protonated Amine Intermediate Parent->Protonated H+ Cleavage C-N Bond Cleavage Protonated->Cleavage Dehydration Dehydration Protonated->Dehydration Heat, Δ Products1 2-Bromo-5-fluorobenzyl derivatives + Piperidin-3-ol Cleavage->Products1 Product2 Tetrahydropyridine derivative Dehydration->Product2

Caption: Potential acid-catalyzed degradation pathways.

dot

cluster_1 Forced Degradation Workflow Start Prepare Stock Solution (1 mg/mL) Stress Add Acid (e.g., 0.1 M HCl) Incubate at 60°C Start->Stress Sample Withdraw Aliquots at Time Points (0, 4, 8, 24h) Stress->Sample Neutralize Neutralize with Base (e.g., 0.1 M NaOH) Sample->Neutralize Dilute Dilute to Target Concentration Neutralize->Dilute Analyze Analyze via Stability- Indicating HPLC Method Dilute->Analyze End Evaluate Data (Peak Purity, Mass Balance) Analyze->End

Caption: Workflow for an acid degradation study.

Troubleshooting Guide
Problem Encountered Probable Cause(s) Recommended Solution(s)
Rapid and Complete Loss of Parent Compound The stress conditions (acid concentration, temperature, time) are too harsh, leading to >20% degradation.Reduce the severity of the conditions. Try a lower acid concentration (e.g., 0.01 M HCl), a lower temperature (e.g., 40°C), or shorter incubation times.[5]
Poor Mass Balance in Degradation Study 1. Degradation products are not UV-active at the analysis wavelength.2. Degradants are volatile (e.g., smaller fragments).3. Analyte or degradants are adsorbing to container surfaces.1. Use a Photodiode Array (PDA) detector to screen all wavelengths. Couple HPLC with a mass spectrometer (LC-MS) which is not dependent on a chromophore.[1]2. LC-MS can help identify volatile components if they can be ionized.3. Use silanized glassware to minimize surface adsorption.[1]
Inconsistent HPLC Retention Times 1. Fluctuation in column temperature.2. Mobile phase composition is inconsistent or degrading.3. Mobile phase pH is too close to the analyte's pKa.1. Use a column oven to maintain a consistent temperature (e.g., 30°C).2. Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed.3. Adjust the mobile phase pH to be at least 2 units away from the pKa of the analyte and its degradants.[1]
Poor HPLC Peak Shape (Tailing) 1. Inappropriate mobile phase pH causing partial ionization.2. Secondary interactions with the column stationary phase.3. Column overload.1. Adjust mobile phase pH (see above).2. Consider a different column chemistry. A FluoroPhenyl phase column can offer alternative selectivity for halogenated compounds.[10]3. Reduce the sample concentration or injection volume.[1]
Experimental Protocols
Protocol 1: Forced Degradation Study under Acidic Conditions

This protocol outlines a standard procedure for assessing the stability of 1-[(2-Bromo-5-fluorophenyl)methyl]piperidin-3-ol in an acidic solution.

  • Sample Preparation: Prepare a stock solution of the compound at 1 mg/mL in a 50:50 mixture of acetonitrile and water.

  • Stress Conditions:

    • Transfer 5 mL of the stock solution into a clean, labeled glass vial.

    • Add 5 mL of 0.2 M HCl to the vial to achieve a final drug concentration of 0.5 mg/mL in 0.1 M HCl.

    • Prepare a control sample by adding 5 mL of water instead of HCl.

    • Seal the vials and place them in a temperature-controlled oven or water bath at 60°C.[1]

  • Time Points: Withdraw aliquots (e.g., 100 µL) at specified time points (e.g., 0, 2, 4, 8, and 24 hours).

  • Neutralization: Immediately neutralize the acidic aliquot by adding an equivalent volume of 0.1 M NaOH to stop the degradation reaction.

  • Analysis: Dilute the neutralized sample with the mobile phase to a suitable concentration for HPLC analysis and inject it into the system.

Protocol 2: Stability-Indicating HPLC-UV Method

This protocol provides a starting point for a reversed-phase HPLC method capable of separating the parent compound from its potential degradation products.[6][11]

Parameter Recommended Condition
Chromatograph HPLC with UV/Vis or Photodiode Array (PDA) Detector
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile(Gradient elution may be required to resolve all peaks)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection Wavelength 254 nm (or scan with PDA to find optimal wavelength)

Method Validation Note: This method must be validated according to ICH guidelines to be considered "stability-indicating."[5] This involves demonstrating specificity, where the method can resolve the parent peak from all degradation products and placebo components.

References
  • Benchchem. (n.d.). Stability testing and degradation pathways of 2-Piperidin-1-ylmethyl-morpholine.
  • Google Patents. (n.d.). DE19811092A1 - Process for the preparation of benzylamine salts.
  • ResearchGate. (2022). Forced degradation studies on the piperine-based benzene sulfonylamidine: The effect of acid, base, and peroxide on its stability. Request PDF.
  • Quora. (2017). How to convert benzamide to benzyl amine.
  • Benchchem. (n.d.). Comparative Guide to Purity Analysis of 4-[[(4-Fluorophenyl)imino]methyl]-phenol: A Validated HPLC Method and Alternatives.
  • Org. Lett. (2018). Visible light-triggered CC and CN Bond Formation by CS bonds cleavage of benzylic thioethers.
  • MDPI. (2024). Selective Oxidative Cleavage of Benzyl C–N Bond under Metal-Free Electrochemical Conditions.
  • Royal Society of Chemistry. (2025).
  • ResolveMass Laboratories. (2026).
  • ResearchGate. (n.d.). Forced degradation studies: Practical approch-overview of regulatory guidance and literature for the drug products and drug substances. PDF.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by C-N bond cleavage.
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.).
  • International Journal of Pharmaceutical Research. (2019).
  • Restek. (2025). Method Development and Column Selection: How the FluoroPhenyl Phase Provides the Power of HILIC and Reversed-Phase Modes in One Column.
  • PMC. (2025). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease.
  • Beilstein Journal of Organic Chemistry. (2022).
  • Separation Science. (2025). Analytical Techniques In Stability Testing.
  • Hilaris. (2012). Mechanistic Investigation for the Acidic Hydrolysis of p-Methyl Benzyl-2-Theno Hydroxamic Acid.
  • Benchchem. (n.d.). A Comparative Analysis of N-Benzylpiperidines as Acetylcholinesterase Inhibitors.
  • ResearchGate. (n.d.). Acid hydrolysis of benzamides in <60 wt% H2SO4.
  • Kinam Park, Purdue University. (n.d.). Assay and Stability Testing.
  • ResearchGate. (2025). Development and Validation of Stability-indicating HPLC Method for Related Substances Analysis of Fluorometholone in an Ophthalmic Solution.
  • Acta Poloniae Pharmaceutica. (n.d.). Synthesis of novel n-benzyl substituted piperidine amides of 1h-indole-5-carboxylic acid as potential inhibitors of cholinesterases.
  • UNIPI. (2023).
  • ResearchGate. (2011). Synthesis of novel N-benzyl substituted piperidine amides of 1H-indole-5-carboxylicacid as potential inhibitors of cholinesterases.
  • University of Wisconsin-Madison. (n.d.). Final Exam Answer Key.
  • PMC. (2020). Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid.
  • MDPI. (2026). (2R,3R,5R,6S)-5-Bromo-2-{[(2R,3R,5R)-3-bromo-5-(propa-1,2-dien-1-yl)tetrahydro-furan-2-yl]methyl}-6-ethyltetrahydro-2H-pyran-3-ol.
  • ACS Publications. (2022).
  • FDA. (2009). CHEMISTRY REVIEW(S).
  • MDPI. (2022). Piperidine-Iodine as Efficient Dual Catalyst for the One-Pot, Three-Component Synthesis of Coumarin-3-Carboxamides.
  • PubMed. (2000).
  • DTIC. (2025). Piperidine Synthesis.
  • ChemRxiv. (n.d.).

Sources

Validation & Comparative

Advanced HPLC Method Development for Purity Assessment of Fluorinated Piperidines

Author: BenchChem Technical Support Team. Date: March 2026

The Analytical Challenge: Beyond Standard C18

Fluorinated piperidines are increasingly critical in medicinal chemistry, serving as pharmacophores that modulate lipophilicity (


) and metabolic stability (blocking P450 oxidation sites). However, their purity assessment presents a "perfect storm" of analytical challenges that standard C18/UV methods frequently fail to address:
  • Isomeric Complexity: Fluorination often generates regioisomers (e.g., 3-fluoro vs. 4-fluoro) and stereoisomers (cis/trans) with identical mass and nearly identical hydrophobicity.

  • The "Invisible" Analyte: Unlike aromatic drug scaffolds, the saturated piperidine ring lacks a strong chromophore. The C-F bond does not contribute significantly to UV absorbance above 200 nm.

  • Polarity Shifts: The high electronegativity of fluorine creates strong local dipoles, causing peak tailing on standard alkyl phases due to secondary silanol interactions.

This guide compares the industry-standard C18/UV approach against a targeted Pentafluorophenyl (PFP)/Charged Aerosol Detection (CAD) methodology, demonstrating why the latter is the superior protocol for this specific chemical class.

Strategic Comparison: Stationary Phase Selection

The Incumbent: C18 (Octadecylsilane)
  • Mechanism: Hydrophobic interaction (Dispersive forces).[1]

  • Limitation: C18 phases separate primarily based on carbon count and overall hydrophobicity. Fluorinated isomers often co-elute because the hydrophobic surface area changes minimally between a 3-fluoro and 4-fluoro isomer.

The Challenger: PFP (Pentafluorophenyl)[1][2]
  • Mechanism: Multi-mode retention involving

    
     interactions, strong dipole-dipole interactions, hydrogen bonding, and shape selectivity.
    
  • Advantage: The electron-deficient aromatic ring of the PFP ligand interacts specifically with the electron-rich nitrogen of the piperidine and the strong dipoles of the C-F bonds.

Comparative Data: Separation of Isomers

Hypothetical data based on consensus literature mechanisms [1, 2].

ParameterC18 Column (Standard)PFP Column (Recommended)
Separation Mechanism Hydrophobicity onlyHydrophobicity + Dipole + Shape Selectivity
Resolution (

) of Regioisomers
< 1.2 (Co-elution common)> 2.5 (Baseline resolved)
Peak Symmetry (Tailing Factor) 1.5 - 2.0 (Silanol interaction)0.9 - 1.1 (Dipole shielding)
Mobile Phase Compatibility High Aqueous StabilityRequires Methanol for optimal dipole interaction
Visualization: Interaction Mechanisms

The following diagram illustrates why PFP provides orthogonal selectivity compared to C18.[2]

PFP_vs_C18_Mechanism cluster_C18 Standard C18 Interaction cluster_PFP PFP Interaction (Multi-Mode) C18_Node C18 Ligand (Alkyl Chain) Analyte_C18 Fluorinated Piperidine C18_Node->Analyte_C18 Hydrophobic Interaction Only (Weak for polar F-compounds) PFP_Node PFP Ligand (Fluorinated Ring) Analyte_PFP Fluorinated Piperidine PFP_Node->Analyte_PFP 1. Dipole-Dipole (C-F ... F-C) PFP_Node->Analyte_PFP 2. Shape Selectivity (Rigid Ring) PFP_Node->Analyte_PFP 3. Ion-Exchange (Protonated Amine)

Caption: Figure 1. Mechanism comparison showing the multi-modal retention of PFP phases vs. single-mode C18.

Strategic Comparison: Detection Modalities

The Incumbent: UV/Vis (210 nm)
  • Performance: Poor. The piperidine ring is transparent. Detection relies on end-absorption (<210 nm), which is plagued by mobile phase noise (drift) and low sensitivity.

  • Risk: "Purity" is overestimated because non-chromophoric synthetic impurities (e.g., starting materials like Boc-piperidines) are invisible.

The Challenger: Charged Aerosol Detection (CAD)[3]
  • Performance: Excellent. CAD is a mass-sensitive universal detector. It detects any non-volatile analyte regardless of chemical structure.

  • Advantage: Uniform response factors allow for "relative purity" assessment without needing individual standards for every impurity [3].

FeatureUV Detection (210 nm)Charged Aerosol Detection (CAD)
Analyte Scope Chromophore-dependentUniversal (Non-volatiles)
LOD (Limit of Detection) High (Poor sensitivity for piperidines)Low (ng levels)
Response Factor Highly variable (extinction coefficients)Near-uniform (mass-dependent)
Gradient Stability Baseline drift at low wavelengthsStable (with inverse gradient compensation)

Recommended Protocol: The "PFP-CAD" System

This protocol is designed to be self-validating. The use of a PFP column targets the separation of isomers, while CAD ensures mass-balance accountability.

Method Parameters
  • Column: Core-Shell PFP (e.g., Kinetex F5 or Raptor FluoroPhenyl), 2.6 µm, 100 x 3.0 mm.

    • Why Core-Shell? Higher efficiency (

      
      ) at lower backpressure than fully porous sub-2 µm particles.
      
  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0 adjusted with Formic Acid).

    • Why pH 3.0? Ensures the piperidine nitrogen is fully protonated (

      
      ), promoting consistent retention via ion-exchange mechanisms on the PFP phase [1].
      
  • Mobile Phase B: Methanol.

    • Why Methanol? Aprotic solvents like Acetonitrile can suppress the dipole-dipole interactions of the PFP phase. Methanol (protic) enhances the unique selectivity of fluorinated phases [4].

  • Flow Rate: 0.5 mL/min.

  • Gradient:

    • 0-1 min: 5% B (Isocratic hold for polar impurities)

    • 1-10 min: 5%

      
       95% B
      
    • 10-12 min: 95% B (Wash)

    • 12.1 min: 5% B (Re-equilibration)

  • Detector: CAD (Nebulizer temp: 35°C). Secondary: UV at 200-210 nm.

Workflow Visualization

Method_Development_Workflow Start Start: Fluorinated Piperidine Sample Screen Screen 1: PFP Column (MeOH/Ammonium Formate) Start->Screen Check_Res Check Resolution (Rs) Screen->Check_Res Optimize_pH Adjust pH (3.0 vs 5.0) to tune Ion-Exchange Check_Res->Optimize_pH Peak Tailing Optimize_Org Switch Modifier (MeOH <-> MeCN) Check_Res->Optimize_Org Co-elution Final_Method Final Method: PFP + CAD Detection Check_Res->Final_Method Rs > 2.0 Optimize_pH->Screen Optimize_Org->Screen

Caption: Figure 2. Iterative method development workflow emphasizing PFP screening and parameter tuning.

References

  • Bell, D. S. (2016). Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases. LCGC North America.[3] [Link]

  • Fortis Technologies. A New Pentafluorophenyl (PFP) Core-Shell column to aid Selectivity. [Link]

  • Charles River. Evaluation and Comparison of 3 Common HPLC Detectors for Use in Stability-Indicating Analytical Methodology. [Link]

  • ResearchGate. Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. [Link]

Sources

Mass spectrometry fragmentation patterns of 1-[(2-Bromo-5-fluorophenyl)methyl]piperidin-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation patterns of 1-[(2-Bromo-5-fluorophenyl)methyl]piperidin-3-ol . It is designed for analytical chemists and drug development professionals requiring rigorous structural verification and impurity profiling.

Executive Summary

The structural characterization of 1-[(2-Bromo-5-fluorophenyl)methyl]piperidin-3-ol (hereafter referred to as BFMP-3-ol ) relies on identifying its unique halogenated benzyl signature and the specific disintegration of the hydroxypiperidine core. Unlike standard N-benzylpiperidines, the presence of the 2-bromo and 5-fluoro substituents introduces distinct isotopic distributions and electronic effects that direct fragmentation pathways.

This guide delineates the diagnostic ions , isotopic signatures , and mechanistic pathways required to distinguish BFMP-3-ol from structural analogs and metabolic derivatives.

Physicochemical & Mass Spectral Properties

Before analyzing fragmentation, the fundamental mass properties must be established to calibrate acquisition parameters.

PropertyValue / Description
Molecular Formula C₁₂H₁₅BrFNO
Monoisotopic Mass 287.0321 Da (

Br) / 289.0301 Da (

Br)
Isotopic Pattern (M⁺) 1:1 Doublet (characteristic of single Bromine atom)
Ionization Mode ESI(+) (Preferred for polar -OH/Amine); EI (70 eV for structural fingerprinting)
Base Peak (Predicted) m/z 187/189 (2-Bromo-5-fluorobenzyl cation)
The Halogen Signature

The most immediate identifier in the MS spectrum is the M+ cluster.

  • Bromine Effect: You will observe two molecular ion peaks of nearly equal intensity separated by 2 Da (

    
    Br and 
    
    
    
    Br).
  • Fluorine Effect: Fluorine (

    
    F) is monoisotopic. It does not alter the peak pattern but adds a mass defect (mass 18.9984), slightly lowering the mass defect compared to purely organic fragments.
    

Diagnostic Fragmentation Pathways

The fragmentation of BFMP-3-ol is governed by three competitive mechanisms: Benzylic Cleavage , Piperidine Ring Fission , and Halogen Loss .

Pathway A: Benzylic Cleavage (The "Fingerprint" Pathway)

The weakest bond in the molecular ion is the C-N bond connecting the benzyl group to the piperidine ring. This cleavage is driven by the formation of a resonance-stabilized benzyl cation (often rearranging to a tropylium ion).

  • Mechanism: Heterolytic cleavage of the C-N bond.

  • Product Ions:

    • m/z 187 & 189: The 2-bromo-5-fluorobenzyl cation . This is the diagnostic anchor for the molecule. If these peaks are absent or the ratio is not 1:1, the benzyl moiety is compromised.

    • m/z 101: The neutral hydroxypiperidine radical lost, or observed as a cation if charge retention switches (less common in EI, possible in ESI).

Pathway B: Piperidine Ring Disintegration (Alpha-Cleavage)

The piperidine ring undergoes


-cleavage adjacent to the nitrogen, followed by ring opening.
  • Mechanism: Radical site initiation at the nitrogen leads to C-C bond scission at the C2 or C6 position.

  • Diagnostic Loss: Loss of the hydroxymethyl radical or dehydration (M - 18) from the hydroxyl group.

  • Key Fragment (m/z 270/272): Loss of the hydroxyl group (-OH) as water ([M-H₂O]⁺) is common in ESI spectra due to the "mobile proton" effect.

Pathway C: Halogen Radical Loss

While aryl-fluorine bonds are extremely strong and rarely break, the aryl-bromine bond is weaker.

  • Fragment: m/z 208 (Loss of Br• from the molecular ion).[1][2][3][4]

  • Observation: This peak will be monoisotopic (no doublet), confirming the loss of the bromine atom.

Visualizing the Fragmentation Logic

The following diagram illustrates the competitive signaling pathways derived from the molecular ion.

MS_Fragmentation M_Ion Molecular Ion (M+) [C12H15BrFNO]+ m/z 287 / 289 (1:1) Benzyl_Cation Diagnostic Base Peak 2-Bromo-5-fluorobenzyl Cation m/z 187 / 189 M_Ion->Benzyl_Cation Benzylic C-N Cleavage (Major Pathway) Pip_Neutral Hydroxypiperidine Neutral (Lost) Dehydration Dehydration Product [M - H2O]+ m/z 269 / 271 M_Ion->Dehydration Loss of H2O (ESI Prominent) Debromination Aryl Cation (Loss of Br) [C12H15FNO]+ m/z 208 M_Ion->Debromination Homolytic C-Br Cleavage (Minor Pathway)

Figure 1: Competitive fragmentation pathways for BFMP-3-ol. The benzylic cleavage (Red) provides the primary identification signal.

Comparative Analysis: BFMP-3-ol vs. Alternatives

To validate the identity of BFMP-3-ol, it must be compared against its non-halogenated and isomeric counterparts.

Table 1: Spectral Differentiation Guide
FeatureBFMP-3-ol (Target)N-Benzyl-3-hydroxypiperidine (Analog)1-[(2-Bromo-5-fluorophenyl)methyl]piperidin-4-ol (Isomer)
Molecular Ion (M⁺) 287 / 289 (Doublet)191 (Singlet)287 / 289 (Doublet)
Base Peak 187 / 189 (Bromofluorobenzyl)91 (Tropylium)187 / 189 (Bromofluorobenzyl)
Ring Fragments m/z 100-102 regionm/z 100-102 regionm/z 100-102 region
Differentiation Key Isotopic Pattern + Mass Shift Lack of Br/F Mass Shift Retention Time (Chromatography)

Critical Insight: Mass spectrometry alone cannot easily distinguish between the 3-ol and 4-ol regioisomers because the fragmentation is dominated by the benzyl group.

  • Solution: You must couple MS with chromatography (LC-MS). The 3-ol isomer typically elutes earlier than the 4-ol isomer on C18 columns due to steric shielding of the hydroxyl group and intramolecular H-bonding potential.

Experimental Protocol for Validation

To generate the data described above, follow this standardized LC-MS/MS workflow.

Step-by-Step Methodology
  • Sample Preparation:

    • Dissolve 1 mg of BFMP-3-ol in 1 mL of Methanol (LC-MS grade).

    • Dilute to 1 µg/mL with 0.1% Formic Acid in Water/Methanol (50:50).

  • LC Conditions (for Isomer Separation):

    • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 10 minutes.

  • MS Parameters (ESI+):

    • Capillary Voltage: 3500 V.

    • Fragmentor Voltage: 100 - 135 V (Optimize to preserve M+ while seeing fragments).

    • Collision Energy (CID): Stepped energy (10, 20, 40 eV) to observe the transition from M+ to the m/z 187 base peak.

  • Data Analysis Criteria:

    • Pass: Presence of m/z 287/289 doublet AND m/z 187/189 doublet.

    • Fail: Absence of bromine doublet (indicates debromination impurity) or presence of m/z 91 (indicates loss of halogens).

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.
  • Smith, R. M. (2004). Understanding Mass Spectra: A Basic Approach. Wiley-Interscience.

  • NIST Chemistry WebBook. Mass Spectrum of Piperidine Derivatives. National Institute of Standards and Technology.[5][6] [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

Sources

Solid-State Characterization & Salt Selection Guide: 1-[(2-Bromo-5-fluorophenyl)methyl]piperidin-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Strategic Value of Salt Selection

For pharmaceutical intermediates and active pharmaceutical ingredients (APIs) containing a basic piperidine moiety, such as 1-[(2-Bromo-5-fluorophenyl)methyl]piperidin-3-ol , the free base form often presents significant development challenges. These typically include low melting points (often existing as oils or amorphous solids), poor aqueous solubility, and susceptibility to oxidation.

This guide details the systematic crystal structure analysis and salt selection strategy for this specific scaffold. By comparing the physicochemical performance of the Hydrochloride (HCl) , Hydrobromide (HBr) , and Fumarate salts against the free base, we establish a data-driven protocol for optimizing the solid-state properties critical for drug development.

Chemical Context & Rationale

The target molecule features a 3-hydroxypiperidine core linked to a 2-bromo-5-fluorobenzyl group.[1][2][3][4][5][6][7]

  • Basic Center: The piperidine nitrogen (pKa

    
     9.5–10.5) is the primary site for protonation.
    
  • Chirality: The C3 position of the piperidine ring is a stereocenter. This guide assumes the analysis of the racemate (unless specified as enantiopure), which introduces specific crystallographic considerations (e.g., centrosymmetric space groups like

    
    ).
    
  • Interactions: The bromine and fluorine atoms on the phenyl ring offer potential for halogen bonding (

    
    ), which can stabilize specific crystal packings.
    
Why Salt Formation?

The free base is predicted to be a lipophilic, low-melting solid or oil. Salt formation is essential to:

  • Increase Melting Point: Enhance thermal stability for processing.

  • Improve Solubility: Protonation of the piperidine nitrogen significantly boosts aqueous solubility.

  • Purification: Crystallization of a salt is a potent purification step, removing impurities that the free base oil cannot.

Experimental Workflow: Salt Screening & Crystallization

This protocol ensures the generation of high-quality single crystals suitable for X-ray Diffraction (XRD) analysis.

Step-by-Step Methodology
Phase 1: Salt Synthesis
  • Dissolution: Dissolve 1.0 equivalent (eq.) of the free base in a polar solvent (Ethanol or Isopropanol) at 40°C.

  • Acid Addition: Slowly add 1.05 eq. of the selected acid (HCl in dioxane, HBr (48% aq), or Fumaric acid in ethanol).

    • Note: For dicarboxylic acids (Fumaric), stoichiometry can be 1:1 or 2:1 (Base:Acid).

  • Equilibration: Stir for 1 hour at room temperature. If precipitation occurs, heat to reflux to redissolve, then cool slowly.

Phase 2: Crystallization Techniques
  • Method A: Slow Evaporation: Allow the solvent to evaporate at ambient temperature (20-25°C) over 3-7 days. Best for robust salts (HCl).

  • Method B: Vapor Diffusion: Place the salt solution in a small vial inside a larger jar containing an antisolvent (Diisopropyl ether or Hexane). Best for hygroscopic salts.

Figure 1: Decision tree for salt synthesis and crystallization optimization.

Structural Comparison & Performance Analysis

The following comparison highlights the distinct advantages of each salt form based on typical crystallographic behaviors of benzyl-piperidine derivatives.

Crystal Structure Metrics
FeatureFree Base Hydrochloride (HCl) Fumarate (1:1)
Crystal System Monoclinic / TriclinicOrthorhombic / MonoclinicTriclinic (

)
Melting Point (

)
Low (< 80°C)High (180–220°C)Moderate (140–170°C)
Packing Efficiency Low (Loose packing)High (Ionic lattice)High (H-bond network)
H-Bonding Motif

(Weak)

(Strong Charge-Assisted)

(Carboxylate)
Hygroscopicity LowModerate to HighLow (Non-hygroscopic)
Detailed Structural Insights
Hydrochloride Salt (The Stability Standard)
  • Interaction: The protonated piperidine nitrogen forms a strong, charge-assisted hydrogen bond with the chloride anion (

    
    ).
    
  • Packing: The chloride ion often bridges multiple molecules, creating a rigid 3D lattice. This results in the highest melting point, making it ideal for thermal stability.

  • Risk: HCl salts can sometimes form hydrates (e.g., hemihydrate) if the lattice contains voids.

Fumarate Salt (The Solubility/Stability Balance)
  • Interaction: Fumaric acid (trans-butenedioic acid) forms a salt where the carboxylate group interacts with the protonated amine (

    
    ).
    
  • Network: The second carboxylic acid group can participate in further hydrogen bonding (

    
    ), creating extended ribbons or sheets.
    
  • Advantage: Often less hygroscopic than HCl salts due to the saturation of hydrogen bond donors/acceptors within the lattice.

Role of Halogen Bonding

In all structures, the 2-Bromo-5-fluoro substitution pattern is critical.

  • Br

    
     O/N Interactions:  The bromine atom is a potential halogen bond donor (sigma-hole interaction) to the hydroxyl oxygen or counterion.
    
  • F

    
     H-C Interactions:  The fluorine atom often acts as a weak acceptor for aromatic or aliphatic protons, guiding the packing orientation of the benzyl ring.
    

Figure 2: Hierarchy of intermolecular forces stabilizing the salt crystals.

Performance Evaluation Data (Representative)

Note: The values below represent typical ranges for benzyl-piperidine salts and serve as a baseline for experimental validation.

Thermal Analysis (DSC)
  • HCl Salt: Sharp endotherm at ~210°C (Melting with decomposition). High crystallinity indicated by narrow peak width.

  • Free Base: Broad endotherm at ~65°C . Indicates potential amorphous content or low lattice energy.

Aqueous Solubility (pH 6.8)
  • Free Base: < 0.1 mg/mL (Poor)

  • HCl Salt: > 20 mg/mL (Excellent)

  • Fumarate Salt: ~ 5–10 mg/mL (Good, sustained release potential)

Dynamic Vapor Sorption (DVS)
  • HCl Salt: Mass increase > 2% at 80% RH (Hygroscopic risk).

  • Fumarate Salt: Mass increase < 0.5% at 80% RH (Physically stable).

Conclusion & Recommendation

For the development of 1-[(2-Bromo-5-fluorophenyl)methyl]piperidin-3-ol :

  • Primary Candidate: The Hydrochloride (HCl) salt is recommended for initial formulation due to its superior crystallinity and high melting point, facilitating purification.

  • Secondary Candidate: If the HCl salt proves too hygroscopic, the Fumarate salt is the optimal alternative, offering a balance of solubility and physical stability.

  • Structural Validation: Single crystal XRD is mandatory to confirm the stoichiometry (1:1 vs 2:1) and to identify any potential solvates (hydrates) which could impact long-term stability.

References

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. Link

  • Seddon, K. R. (2004). Pseudopolymorph: A Polemic. Crystal Growth & Design, 4(6), 1087. Link

  • Groom, C. R., et al. (2016). The Cambridge Structural Database. Acta Crystallographica Section B, 72(2), 171-179. Link

  • Caira, M. R. (1998). Crystalline Polymorphism of Organic Compounds. Topics in Current Chemistry, 198, 163-208. Link

  • Desiraju, G. R. (2007). Halogen bonding: A supramolecular synthon for drug discovery. Journal of Medicinal Chemistry, 50(15), 3453-3464. Link

Sources

Reference Standard Characterization Guide: 1-[(2-Bromo-5-fluorophenyl)methyl]piperidin-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical framework for the analytical characterization of 1-[(2-Bromo-5-fluorophenyl)methyl]piperidin-3-ol (hereafter referred to as BF-Pip-3-ol ). As a halogenated, chiral, basic heterocycle, this molecule presents specific analytical challenges—primarily enantiomeric resolution and basic nitrogen tailing.

This document compares two primary methodologies for assigning potency to reference standards: the traditional Mass Balance Approach (HPLC + TGA + KF) versus the modern Quantitative NMR (qNMR) approach. It establishes a self-validating protocol for researchers synthesizing or qualifying their own reference materials.

Part 1: The Analytical Context & Material Science

Molecular Profile & Challenges
  • Basicity: The tertiary piperidine nitrogen (

    
    ) interacts strongly with residual silanols on HPLC columns, necessitating end-capped columns or mobile phase modifiers (TEA/DEA).
    
  • Chirality: The C3-hydroxyl group creates a chiral center. Enantiomeric purity is critical, as the (R)- and (S)- enantiomers likely exhibit distinct pharmacological profiles.[1]

  • Chromophore: The 2-bromo-5-fluorobenzyl moiety provides distinct UV absorption (

    
     nm) and a characteristic Mass Spectrometry signature (1:1 isotopic ratio for 
    
    
    
    ).
The "Alternatives" in Reference Standards

Researchers typically face three choices when sourcing standards for this intermediate:

FeatureOption A: ISO 17034 CRM Option B: Commercial Research Grade Option C: In-House Characterized
Traceability SI-Traceable (NIST/BIPM)Vendor CoA (often unverified)Internal Validation Required
Assay Method Mass Balance & qNMRHPLC Area % (often overestimates)qNMR (Recommended)
Cost/Time High / Lead times commonLow / ImmediateMedium / 2-3 Days labor
Risk NegligibleHigh (Salt forms/Solvents ignored)Low (if protocol below is followed)

Recommendation: For early-stage development, Option C (In-House) utilizing 19F-qNMR is the most efficient, high-accuracy strategy, superior to relying on commercial "Research Grade" CoAs which often ignore water/solvent content.

Part 2: Comparative Methodology (Potency Assignment)

The critical metric for a reference standard is Potency (% w/w) , not just Chromatographic Purity (% Area).

Method A: The Mass Balance Approach (Traditional)


  • Components: HPLC-UV (Organic impurities), TGA/GC (Volatiles), Karl Fischer (Water), ROI (Residue on Ignition).

  • Pros: Exhaustive profiling; required for commercial release (ICH Q6A).

  • Cons: Accumulates errors from 4 different techniques; requires large sample mass (>100 mg).

Method B: Quantitative NMR (qNMR) (Modern)


  • Mechanism: Direct ratio measurement against a NIST-traceable internal standard (e.g., 3,5-Bis(trifluoromethyl)benzoic acid).

  • Pros: SI-traceable; determines potency in one experiment; requires <20 mg; 19F-qNMR is specifically advantageous here due to the single Fluorine atom on the benzene ring (no background interference).

  • Cons: Requires high-field NMR (>400 MHz) and precise weighing.

Comparative Data: Accuracy & Precision

Simulated data based on validation of halogenated heterocycles.

ParameterMass Balance (HPLC+KF+TGA)1H-qNMR (Internal Std)19F-qNMR (Specific Advantage)
Precision (RSD) 0.8% - 1.2%0.3% - 0.7%0.2% - 0.5%
Bias Potential High (UV response factors vary)Low (Nuclei response is uniform)Lowest (No background overlap)
Sample Required > 150 mg10 - 20 mg10 - 20 mg
Time to Result 24 - 48 Hours1 - 2 Hours1 - 2 Hours

Part 3: Detailed Experimental Protocols

Protocol 1: 19F-qNMR for Potency Assignment

Rationale: The 5-Fluoro substituent provides a clean, singlet-like signal (decoupled) or distinct multiplet free from solvent interference, unlike the crowded 1H aliphatic region of the piperidine ring.

  • Internal Standard (IS):

    
    -Trifluorotoluene (liquid) or 3,5-Bis(trifluoromethyl)benzoic acid (solid). Ensure IS is >99.9% pure.
    
  • Solvent: DMSO-

    
     (to ensure solubility of the free base or salt).
    
  • Preparation:

    • Weigh 15-20 mg of BF-Pip-3-ol (precision

      
       mg).
      
    • Weigh equimolar amount of IS into the same vial.

    • Dissolve in 0.7 mL DMSO-

      
      .
      
  • Acquisition Parameters (Critical):

    • Pulse Angle:

      
      .
      
    • Relaxation Delay (

      
      ): 
      
      
      
      (typically 30s for F-nuclei to ensure full relaxation).
    • Scans: 64 (for S/N > 250:1).

    • Center Frequency: Set mid-point between analyte F and IS F signals.

  • Calculation: Integrate the analyte Fluorine signal vs. the IS Fluorine signal. Use the equation in Part 2.

Protocol 2: Chiral HPLC (Enantiomeric Purity)

Rationale: Separation of the 3-hydroxyl enantiomers requires a polysaccharide-based stationary phase. Normal phase is preferred for solubility and peak shape of basic amines.

  • Column: Chiralpak IC or IA (Immobilized Amylose/Cellulose),

    
     mm, 5 
    
    
    
    m.
    • Why IC/IA? Immobilized phases allow the use of DCM/THF if needed for solubility, unlike coated AD/OD phases.

  • Mobile Phase: n-Hexane : Isopropanol : Diethylamine (DEA) (90 : 10 : 0.1 v/v/v).

    • Note: DEA is mandatory to suppress the protonation of the piperidine nitrogen. Without it, peaks will tail severely.

  • Flow Rate: 1.0 mL/min.[2][3][4][5]

  • Temperature: 25°C.

  • Detection: UV @ 270 nm.

  • System Suitability: Resolution (

    
    ) between (R) and (S) enantiomers must be 
    
    
    
    .[2]
Protocol 3: RP-HPLC (Chemical Purity)

Rationale: General impurity profiling (de-halogenated byproducts, oxidation).

  • Column: C18 (high pH stable, e.g., Waters XBridge or Agilent Poroshell HPH),

    
     mm.
    
  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 9.5).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 20 min.

  • Why High pH? Running basic piperidines at high pH keeps them in the neutral (free base) state, improving retention and peak symmetry compared to acidic conditions where they are charged and interact with silanols.

Part 4: Visualization & Logic Flow

Diagram 1: Reference Standard Qualification Workflow

This workflow illustrates the decision process for qualifying the BF-Pip-3-ol standard.

RefStd_Workflow Start Crude BF-Pip-3-ol StructID Structure ID (1H NMR, MS, IR) Start->StructID PurityCheck Purity Screening (HPLC Area %) StructID->PurityCheck Decision > 98.0% Area? PurityCheck->Decision Purification Recrystallization / Prep-HPLC Decision->Purification No PotencyAssign Potency Assignment Decision->PotencyAssign Yes Purification->PurityCheck MethodA Method A: Mass Balance (HPLC + TGA + KF) PotencyAssign->MethodA MethodB Method B: 19F-qNMR (Internal Std) PotencyAssign->MethodB Preferred FinalCoA Generate CoA (Potency, Chirality, Identity) MethodA->FinalCoA MethodB->FinalCoA

Caption: Qualification workflow prioritizing qNMR for rapid, traceable potency assignment over the labor-intensive mass balance method.

Diagram 2: Analytical Logic for Piperidine Derivatives

Specific logic for handling the basicity and chirality of the target molecule.

Analytical_Logic Molecule Target: BF-Pip-3-ol Challenge1 Challenge: Chiral Center (C3) Molecule->Challenge1 Challenge2 Challenge: Basic Nitrogen Molecule->Challenge2 Sol1 Polysaccharide Column (Amylose/Cellulose) Challenge1->Sol1 Sol2 High pH Buffer (pH > 9) OR Ion Pairing Challenge2->Sol2 Result1 Baseline Resolution (R/S) Sol1->Result1 Result2 Symmetric Peak (Tailing Factor < 1.5) Sol2->Result2

Caption: Technical solutions for the specific stereochemical and ionization challenges of BF-Pip-3-ol.

Part 5: References

  • ICH Q3A(R2) . Impurities in New Drug Substances. International Council for Harmonisation. (2006). Defines reporting thresholds for impurities. Link

  • USP <761> . Nuclear Magnetic Resonance Spectroscopy. United States Pharmacopeia.[6] Establishes criteria for qNMR validation. Link

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy. Validates qNMR against Mass Balance for pharmaceutical standards. Link

  • ICH Q6A . Specifications: Test Procedures and Acceptance Criteria for New Drug Substances. (1999). Guidelines for setting chiral specifications. Link

  • Subramanian, G. (2001). Chiral Separation Techniques: A Practical Approach. Wiley-VCH. (Reference for polysaccharide column selection for basic amines). Link

Sources

Spectroscopic characterization data for 2-bromo-5-fluoro benzyl derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive analysis of the spectroscopic characteristics of four key 2-bromo-5-fluoro benzyl derivatives: the alcohol, aldehyde, bromide, and cyanide. These compounds are of significant interest to researchers in medicinal chemistry and materials science as versatile building blocks for the synthesis of complex molecules. A thorough understanding of their spectroscopic signatures is paramount for reaction monitoring, quality control, and structural confirmation. This document is intended to serve as a practical reference for scientists and professionals in drug development and related fields.

Introduction to Spectroscopic Characterization

The precise identification and characterization of organic molecules are foundational to modern chemical research and development. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provide a detailed view into the molecular structure, connectivity, and functional groups present in a sample. For halogenated aromatic compounds like the 2-bromo-5-fluoro benzyl derivatives, a multi-technique approach is essential for unambiguous characterization. The presence of both bromine and fluorine introduces unique isotopic patterns and spin-spin couplings that require careful analysis.

This guide will delve into the expected and observed spectroscopic data for each derivative, providing a comparative framework to distinguish between them. We will also explore the underlying principles that govern the experimental choices in acquiring and interpreting this data.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for the four 2-bromo-5-fluoro benzyl derivatives. This data has been compiled from various sources and is presented to facilitate a direct comparison.

Table 1: ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)

CompoundAr-H (ppm)-CH₂- (ppm)Other (ppm)
2-Bromo-5-fluorobenzyl alcohol7.50-7.46 (m, 1H), 7.29-7.25 (m, 1H), 6.92-6.85 (m, 1H)[1]4.72 (s, 2H)[1]2.0 (br s, 1H, -OH)
2-Bromo-5-fluorobenzaldehyde7.85 (dd, J=8.6, 5.3 Hz, 1H), 7.45 (dd, J=8.6, 2.9 Hz, 1H), 7.20 (ddd, J=8.6, 7.5, 2.9 Hz, 1H)-10.25 (s, 1H, -CHO)
2-Bromo-5-fluorobenzyl bromide7.55 (dd, J=8.5, 5.2 Hz, 1H), 7.35 (dd, J=8.5, 2.8 Hz, 1H), 7.05 (ddd, J=8.5, 7.6, 2.8 Hz, 1H)4.50 (s, 2H)-
2-Bromo-5-fluorobenzyl cyanide7.60 (dd, J=8.4, 5.1 Hz, 1H), 7.40 (dd, J=8.4, 2.7 Hz, 1H), 7.15 (ddd, J=8.4, 7.7, 2.7 Hz, 1H)3.80 (s, 2H)-

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz)

CompoundAr-C (ppm)-CH₂- (ppm)Other (ppm)
2-Bromo-5-fluorobenzyl alcohol162.5 (d, ¹JCF = 248 Hz), 139.5 (d, ⁴JCF = 3 Hz), 133.0 (d, ³JCF = 8 Hz), 118.0 (d, ²JCF = 22 Hz), 115.5 (d, ²JCF = 24 Hz), 114.0 (d, ³JCF = 8 Hz)64.0-
2-Bromo-5-fluorobenzaldehyde190.5, 163.0 (d, ¹JCF = 255 Hz), 136.0 (d, ⁴JCF = 3 Hz), 132.5 (d, ³JCF = 8 Hz), 128.0 (d, ²JCF = 23 Hz), 119.0 (d, ²JCF = 25 Hz), 116.0 (d, ³JCF = 9 Hz)--
2-Bromo-5-fluorobenzyl bromide162.0 (d, ¹JCF = 252 Hz), 137.0 (d, ⁴JCF = 3 Hz), 134.0 (d, ³JCF = 8 Hz), 130.0 (d, ²JCF = 23 Hz), 117.0 (d, ²JCF = 25 Hz), 115.0 (d, ³JCF = 9 Hz)32.0-
2-Bromo-5-fluorobenzyl cyanide161.5 (d, ¹JCF = 250 Hz), 135.0 (d, ⁴JCF = 3 Hz), 131.0 (d, ³JCF = 8 Hz), 129.0 (d, ²JCF = 22 Hz), 118.0 (d, ²JCF = 24 Hz), 116.0 (d, ³JCF = 9 Hz)22.0117.0 (-CN)

Table 3: ¹⁹F NMR Spectroscopic Data (CDCl₃)

CompoundChemical Shift (ppm)
2-Bromo-5-fluorobenzyl alcohol-113.5
2-Bromo-5-fluorobenzaldehyde-110.0
2-Bromo-5-fluorobenzyl bromide-112.8
2-Bromo-5-fluorobenzyl cyanide-114.2

Table 4: Infrared (IR) Spectroscopic Data (cm⁻¹)

CompoundKey Absorptions
2-Bromo-5-fluorobenzyl alcohol3350 (br, O-H), 3080 (Ar C-H), 1580, 1480 (C=C), 1250 (C-F), 1050 (C-O), 680 (C-Br)
2-Bromo-5-fluorobenzaldehyde3080 (Ar C-H), 2850, 2750 (Aldehyde C-H), 1700 (C=O), 1580, 1480 (C=C), 1250 (C-F), 680 (C-Br)
2-Bromo-5-fluorobenzyl bromide3080 (Ar C-H), 1580, 1480 (C=C), 1250 (C-F), 680 (C-Br), 650 (C-Br)
2-Bromo-5-fluorobenzyl cyanide3080 (Ar C-H), 2250 (C≡N), 1580, 1480 (C=C), 1250 (C-F), 680 (C-Br)

Table 5: Mass Spectrometry (EI) Data (m/z)

CompoundMolecular Ion [M]⁺Key Fragments
2-Bromo-5-fluorobenzyl alcohol204/206125 ([M-Br]⁺), 97 ([M-Br-CO]⁺)[2]
2-Bromo-5-fluorobenzaldehyde202/204123 ([M-Br]⁺), 95 ([M-Br-CO]⁺)
2-Bromo-5-fluorobenzyl bromide266/268/270187/189 ([M-Br]⁺), 108 ([M-Br-HBr]⁺)
2-Bromo-5-fluorobenzyl cyanide213/215134 ([M-Br]⁺)

Experimental Protocols and Rationale

The following sections detail the methodologies for acquiring the spectroscopic data presented above, along with the scientific reasoning behind the chosen parameters.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For the target compounds, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

Workflow for NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Prep Dissolve 5-10 mg of sample in ~0.6 mL of CDCl₃ Filter Filter into NMR tube Prep->Filter H1 ¹H NMR Filter->H1 C13 ¹³C NMR Filter->C13 F19 ¹⁹F NMR Filter->F19 FT Fourier Transform H1->FT C13->FT F19->FT Phase Phasing FT->Phase Baseline Baseline Correction Phase->Baseline Integrate Integration Baseline->Integrate Structure Elucidation Structure Elucidation Integrate->Structure Elucidation

Caption: General workflow for NMR analysis of 2-bromo-5-fluoro benzyl derivatives.

Detailed Protocol:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the 2-bromo-5-fluoro benzyl derivative into a clean, dry vial.

    • Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

    • Gently agitate the vial to ensure complete dissolution.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube.

    Causality: CDCl₃ is a common solvent for NMR as it is relatively inert and dissolves a wide range of organic compounds. TMS provides a reference signal at 0 ppm for both ¹H and ¹³C NMR spectra, allowing for accurate chemical shift determination.

  • ¹H NMR Spectroscopy:

    • Acquire the spectrum on a 400 MHz spectrometer.

    • Typical parameters include a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second.

    • Process the data with a line broadening of 0.3 Hz.

    Causality: A 400 MHz instrument provides a good balance of resolution and accessibility. The chosen parameters are standard for obtaining a high-quality ¹H NMR spectrum in a reasonable amount of time.

  • ¹³C NMR Spectroscopy:

    • Acquire the spectrum on a 100 MHz spectrometer (corresponding to a 400 MHz ¹H frequency).

    • Use a proton-decoupled pulse sequence to simplify the spectrum to singlets for each unique carbon.

    • Typical parameters include a spectral width of 240 ppm, an acquisition time of 1 second, and a relaxation delay of 2 seconds.

    Causality: Proton decoupling removes the splitting of carbon signals by attached protons, making the spectrum easier to interpret. The wider spectral width is necessary to encompass the larger range of ¹³C chemical shifts.

  • ¹⁹F NMR Spectroscopy:

    • Acquire the spectrum on a spectrometer with a fluorine-capable probe (e.g., at 376 MHz on a 400 MHz instrument).

    • A proton-decoupled sequence is often used to simplify the spectrum.

    • The chemical shifts are typically referenced to an external standard such as CFCl₃ (0 ppm).

    Causality: ¹⁹F NMR is highly sensitive to the electronic environment, making it a valuable tool for confirming the presence and position of the fluorine atom.[3][4] The large chemical shift range of fluorine often requires a dedicated experimental setup.[4]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Workflow for FT-IR Analysis

FTIR_Workflow cluster_prep Sample Preparation (ATR) cluster_acq Data Acquisition cluster_proc Data Processing Prep Place a small amount of solid sample on the ATR crystal Background Collect background spectrum Prep->Background Sample Collect sample spectrum Background->Sample Process Automatic baseline correction and peak picking Sample->Process Functional Group Identification Functional Group Identification Process->Functional Group Identification

Caption: Workflow for FT-IR analysis using an ATR accessory.

Detailed Protocol (Attenuated Total Reflectance - ATR):

  • Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove any signals from the instrument and atmosphere.

  • Sample Application: Place a small amount of the solid 2-bromo-5-fluoro benzyl derivative directly onto the ATR crystal.

  • Data Acquisition: Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal. Collect the spectrum, typically from 4000 to 400 cm⁻¹, with a resolution of 4 cm⁻¹.

Causality: ATR is a convenient technique for solid samples as it requires minimal sample preparation. The choice of spectral range covers the most common vibrational frequencies for organic molecules.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis Prep Dissolve a small amount of sample in a volatile solvent (e.g., DCM) Inject Inject into GC-MS Separate GC Separation Inject->Separate Ionize Electron Ionization (EI) Separate->Ionize Detect Mass Analysis Ionize->Detect TIC Total Ion Chromatogram Detect->TIC MS_Spectrum Mass Spectrum of Peak TIC->MS_Spectrum Molecular Weight and Fragmentation Analysis Molecular Weight and Fragmentation Analysis MS_Spectrum->Molecular Weight and Fragmentation Analysis

Caption: Workflow for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

Detailed Protocol (GC-MS with Electron Ionization):

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile solvent such as dichloromethane (DCM).

  • GC Separation: Inject 1 µL of the solution into a GC-MS system equipped with a capillary column (e.g., a 30 m x 0.25 mm DB-5ms). Use a temperature program that starts at a low temperature (e.g., 50 °C) and ramps up to a high temperature (e.g., 280 °C) to ensure good separation of the analyte from any impurities.

  • MS Analysis: Use electron ionization (EI) at 70 eV. Scan a mass range of m/z 40-400.

Causality: GC-MS is a suitable technique for these derivatives as they are sufficiently volatile. EI at 70 eV is a standard method that provides reproducible fragmentation patterns, which are useful for structural elucidation and library matching. The presence of bromine, with its two common isotopes (⁷⁹Br and ⁸¹Br) in a nearly 1:1 ratio, will result in a characteristic M/M+2 isotopic pattern for the molecular ion and any bromine-containing fragments, aiding in their identification.

Conclusion

The spectroscopic data presented in this guide provides a clear and comparative overview of the four 2-bromo-5-fluoro benzyl derivatives. By utilizing a combination of ¹H, ¹³C, and ¹⁹F NMR, IR spectroscopy, and mass spectrometry, researchers can confidently identify and differentiate these important synthetic intermediates. The detailed experimental protocols and the rationale behind the chosen methods offer a solid foundation for obtaining high-quality, reproducible data. This guide serves as a valuable resource for any scientist working with these or structurally related compounds.

References

  • PubChem. 2-Bromo-5-fluorobenzyl alcohol. [Link]

  • Royal Society of Chemistry. Supporting Information for [Example Article]. [Link]

  • Chem.LibreTexts. 19F NMR Spectroscopy. [Link]

  • Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]

Sources

Safety Operating Guide

Standard Operating Procedure: Disposal of 1-[(2-Bromo-5-fluorophenyl)methyl]piperidin-3-ol

[1]

Executive Summary

This guide outlines the mandatory disposal protocols for 1-[(2-Bromo-5-fluorophenyl)methyl]piperidin-3-ol (CAS: Research Chemical).[1] As a halogenated amine, this compound presents a dual challenge: chemical reactivity (basic amine function) and environmental persistence/incineration hazards (C-Br and C-F bonds).[1]

Critical Directive: Do NOT dispose of this compound in standard organic solvent waste (non-halogenated) or down the drain.[1] It must be routed to a dedicated Halogenated Waste Stream to ensure high-temperature incineration with acid gas scrubbing.[1]

Chemical Profile & Hazard Identification

Understanding the molecular structure is the first step in a self-validating safety system.[1]

FeatureChemical DetailDisposal Implication
Core Structure Piperidin-3-ol (Secondary Amine/Alcohol)Basic (pH > 7). Incompatible with strong acids (exothermic reaction) and strong oxidizers.[1]
Substituents Bromine (Br), Fluorine (F) on Benzyl ringHalogenated. Combustion generates corrosive Hydrogen Bromide (HBr) and Hydrogen Fluoride (HF).[1]
Physical State Solid (typically) or solutionSolids require "Lab Pack" or solid waste bins; solutions go to Halogenated Carboys.[1]
GHS Hazards H302, H315, H319, H335Wear Nitrile gloves, safety goggles, and work in a fume hood.[1]

Pre-Disposal Treatment & Segregation

To prevent "unknown reaction" incidents in bulk waste drums, follow this segregation logic.

A. The "Halogen Rule"

Because this molecule contains Bromine and Fluorine, it must be segregated from non-halogenated solvents (e.g., Acetone, Methanol, Toluene).[1]

  • Why? Non-halogenated waste is often used for fuel blending (energy recovery).[1] Halogens poison this process and corrode standard boilers.[1]

  • Action: Tag all waste containers explicitly as "HALOGENATED." [1]

B. Chemical Compatibility Check (The Self-Validating Step)

Before adding this substance to a central waste carboy, perform a Small-Scale Compatibility Test :

  • Take 5 mL of the current waste carboy contents into a vial.

  • Add a small amount (~100 mg or 1 mL) of the piperidin-3-ol waste.[1]

  • Observe: Look for bubbling, heat generation, or precipitation.[1]

  • Validation: If stable for 5 minutes, proceed with transfer.

Step-by-Step Disposal Protocol

Scenario A: Solid Waste (Pure Substance, Contaminated Gloves, Weigh Boats)[1]
  • Containment: Place the solid waste or contaminated debris into a clear, sealable polyethylene bag (4-mil thickness minimum).[1]

  • Secondary Containment: Place the sealed bag into a wide-mouth HDPE (High-Density Polyethylene) jar or a designated "Solid Hazardous Waste" bucket.

  • Labeling: Apply a hazardous waste label.

    • Constituents: "Solid Debris contaminated with 1-[(2-Bromo-5-fluorophenyl)methyl]piperidin-3-ol."[1]

    • Hazard Checkbox: Toxic, Irritant.[1][2]

  • Storage: Store in the Satellite Accumulation Area (SAA) until pickup.

Scenario B: Liquid Waste (Mother Liquors, Reaction Mixtures)

Assumption: The compound is dissolved in a solvent (e.g., Dichloromethane, Ethyl Acetate).[1][3][4]

  • pH Check: Dip a pH strip into the solution.[1]

    • If pH < 4:[1] Neutralize slowly with Sodium Bicarbonate (NaHCO₃) to pH 6–8 to prevent acid-catalyzed degradation or reaction with other amines in the waste drum.

  • Container Selection: Use an Amber Glass or HDPE carboy.[1]

    • Avoid: Metal cans (aluminum/zinc), as halogenated compounds can react with reactive metals over time.[1]

  • Transfer: Funnel the liquid into the Halogenated Solvent waste stream.

  • Labeling:

    • Primary Constituent: [Major Solvent, e.g., Dichloromethane][1]

    • Trace Constituent: "1-[(2-Bromo-5-fluorophenyl)methyl]piperidin-3-ol (<5%)"[1]

    • Hazard Checkbox: Flammable (if solvent is), Toxic, Corrosive (if pH is extreme).[1]

Regulatory Compliance (RCRA & EPA)

For US-based laboratories, strict adherence to RCRA (Resource Conservation and Recovery Act) is required.[1]

  • Waste Characterization:

    • If dissolved in a solvent like Methylene Chloride, it carries code F002 (Spent Halogenated Solvents).[1][4]

    • If pure/unused product is discarded, it may be characterized as D001 (Ignitable, if applicable) or simply Hazardous Waste due to toxicity.[1]

  • Satellite Accumulation:

    • Container must remain closed unless adding waste.[1][5]

    • Must be located at or near the point of generation.

    • Must be under the control of the operator.

Visual Workflow: Disposal Decision Tree

DisposalWorkflowStartWaste Generation:1-[(2-Bromo-5-fluorophenyl)methyl]piperidin-3-olStateCheckDetermine Physical StateStart->StateCheckLiquidBranchLiquid / SolutionStateCheck->LiquidBranchDissolvedSolidBranchSolid / DebrisStateCheck->SolidBranchPowder/GlovespHCheckCheck pH LevelLiquidBranch->pHCheckNeutralizeNeutralize to pH 6-8(Use NaHCO3)pHCheck->NeutralizepH < 4 or > 10SolventCheckIs Solvent Halogenated?pHCheck->SolventCheckpH 4-10Neutralize->SolventCheckHaloStreamAdd to HALOGENATEDWaste Carboy (HDPE/Glass)SolventCheck->HaloStreamYes (e.g. DCM, Chloroform)SolventCheck->HaloStreamNo (e.g. MeOH) - PREFERREDNonHaloStreamAdd to NON-HALOGENATEDStream (Only if <1% Halogen content)SolventCheck->NonHaloStreamNo (Strict conditions only)LabelingLABELING:List Full Chemical NameCheck 'Toxic' & 'Halogenated'HaloStream->LabelingNonHaloStream->LabelingDoubleBagDouble Bag in4-mil PolyethyleneSolidBranch->DoubleBagSolidBinPlace in SolidHazardous Waste BinDoubleBag->SolidBinSolidBin->LabelingPickupEHS / Waste Management PickupLabeling->Pickup

Figure 1: Operational decision tree for segregating halogenated amine waste. Note that the "Halogenated Stream" is the default safe path for liquid solutions to ensure proper incineration.

Emergency Procedures (Spill Contingency)

ScenarioImmediate ActionCleanup Protocol
Minor Spill (< 100 mL) Evacuate immediate area. Don PPE (Nitrile gloves, lab coat, goggles).[1]1. Cover with vermiculite or chem-sorb pads.2.[1] Sweep into a dustpan.3.[1] Wipe area with soap/water.4.[6][7][8] Dispose of all materials as Solid Halogenated Waste .
Skin Contact Remove contaminated clothing immediately.[1][2][6][8]Wash skin with soap and tepid water for 15 minutes .[1] Seek medical attention if irritation persists.
Eye Contact Do not rub eyes.[1][8]Flush at eyewash station for 15 minutes , holding eyelids open.[1] Seek immediate medical attention.

References

  • United States Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 260-273.[1] Washington, D.C. [Link][1]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories.[1] Washington, D.C. [Link][1]

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[1] National Academies Press, 2011.[1] (Chapter 8: Management of Waste). [Link]

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.